4-Oxo Etodolac
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWLARFJUBQIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460650 | |
| Record name | 4-Oxo Etodolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111478-86-5 | |
| Record name | 4-Oxo Etodolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4-Oxo Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Oxo Etodolac
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a well-established therapeutic agent for managing the symptoms of arthritis and pain.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, with a degree of selectivity for the cyclooxygenase-2 (COX-2) enzyme.[3] Like most pharmaceuticals, etodolac undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[4][5] Among these, this compound, chemically known as 1,8-diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid, has been identified as a notable metabolite.[6] The synthesis of such metabolites is crucial for a variety of research and development activities, including the confirmation of their structural identity, the assessment of their pharmacological and toxicological profiles, and their use as analytical standards in pharmacokinetic studies. This guide provides a detailed exploration of a laboratory synthesis pathway for this compound and delves into the underlying reaction mechanism of the key synthetic transformation.
Synthesis of this compound: A Strategic Approach
The laboratory synthesis of this compound from its parent drug, Etodolac, hinges on the selective oxidation of the benzylic methylene group at the 4-position of the pyrano-indole ring system. The choice of oxidant is critical to achieve the desired transformation without affecting other sensitive functional groups within the molecule.
Experimental Protocol: Oxidation of Etodolac
The following protocol is based on established methodologies for the synthesis of Etodolac metabolites.[6]
Materials:
-
Etodolac
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Oxidizing Agent (Collins Reagent): In a fume hood, carefully add chromium trioxide to a stirred solution of pyridine in dichloromethane at 0 °C. The mixture should be stirred for at least 30 minutes to form the Collins reagent (CrO₃·2C₅H₅N complex).
-
Oxidation Reaction: To the prepared Collins reagent, add a solution of Etodolac in dichloromethane dropwise at 0 °C.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the chromium salts. The filtrate is then washed successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices
-
Choice of Oxidant: The Collins reagent is a relatively mild oxidizing agent suitable for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its use in a non-aqueous solvent like dichloromethane is advantageous for substrates that are sensitive to acidic or basic conditions. In this synthesis, it provides a means to selectively oxidize the benzylic methylene group to a ketone.
-
Reaction Conditions: The reaction is conducted at a low temperature (0 °C) to control the reactivity of the oxidizing agent and minimize potential side reactions.
-
Work-up Procedure: The aqueous washes are essential to remove unreacted reagents, byproducts, and pyridine. The final brine wash helps to remove any remaining water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any remaining starting material and impurities.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Etodolac |
| Key Reagent | Collins Reagent (CrO₃·2Py) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C |
| Typical Yield | Moderate to Good (Specific yield dependent on reaction scale and optimization) |
| Purification Method | Silica Gel Column Chromatography |
Reaction Mechanism: The Oxidation Pathway
The key transformation in the synthesis of this compound is the oxidation of a benzylic methylene group to a ketone. The mechanism of this reaction using the Collins reagent is believed to proceed through the following steps:
-
Initial Attack: The reaction is thought to be initiated by the abstraction of a hydrogen atom from the benzylic position by the chromium trioxide-pyridine complex. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting radical intermediate.
-
Radical Intermediate Formation: The abstraction of a hydrogen atom generates a benzylic radical, which is stabilized by the adjacent aromatic ring.
-
Oxygen Transfer: The chromium species then transfers an oxygen atom to the benzylic radical, forming a chromium-oxygen-carbon bond.
-
Elimination and Ketone Formation: Subsequent elimination steps lead to the formation of the ketone and a reduced chromium species.
Visualization of the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Proposed Reaction Mechanism Diagram
Caption: A simplified diagram of the proposed radical mechanism for the oxidation of Etodolac to this compound.
Conclusion
The synthesis of this compound, a key metabolite of the NSAID Etodolac, is a valuable process for advancing pharmaceutical research. The described method, utilizing a controlled oxidation with Collins reagent, provides a reliable pathway to obtain this compound for further investigation. Understanding the nuances of the experimental protocol and the underlying reaction mechanism is paramount for successful and efficient synthesis. This guide serves as a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry, enabling them to confidently approach the synthesis and study of this important molecule.
References
- Brocks, D. R., & Jamali, F. (1992). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 23(6), 415–424.
-
Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]
- Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719.
- Al-Sbiei, A., Al-Massarani, S., El-Shaer, S., & Al-Agamy, M. (2022). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites, 12(5), 443.
- Gonzalez-Covarrubias, V., et al. (2023). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites, 13(2), 241.
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ResearchGate. (2023). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Retrieved from [Link]
- Goyal, R. N., & Singh, S. (2012). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences, 74(5), 409–416.
- Google Patents. (2000). Process for the preparation of etodolac.
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U.S. Food and Drug Administration. (n.d.). Lodine (etodolac) Label. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]
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U.S. Food and Drug Administration. (1998). Etodolac Tablets 400mg. Retrieved from [Link]
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Indian Journal of Chemistry. (2011). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]
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ResearchGate. (2012). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Etodolac. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Pharmapproach. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Etodolac?. Retrieved from [Link]
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Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]
- Google Patents. (2022). Preparation method of etodolac intermediate.
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An In-Depth Technical Guide to 4-Oxo Etodolac: Chemical and Physical Properties for the Research Professional
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the chemical and physical properties of 4-Oxo Etodolac, a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies for the identification, characterization, and analysis of this compound.
Introduction
Etodolac, a widely prescribed NSAID, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, this compound is a product of oxidative metabolism. Understanding the physicochemical properties of this metabolite is paramount for a complete comprehension of Etodolac's pharmacokinetic profile, its metabolic fate, and for the development of robust bioanalytical methods. This guide synthesizes the available technical information on this compound, providing a foundational resource for its study.
Chemical Identity and Structure
This compound is structurally similar to its parent compound, with the key difference being the introduction of a ketone group at the 4-position of the pyrano[3,4-b]indole ring system.
-
IUPAC Name: 1,8-Diethyl-4-oxo-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid
-
CAS Number: 111478-86-5
-
Molecular Formula: C₁₇H₁₉NO₄
-
Molecular Weight: 301.34 g/mol
The structural modification from Etodolac to this compound, specifically the oxidation at the C4 position, significantly alters the electronic and steric properties of the molecule, which in turn influences its physical and chemical characteristics.
Caption: Metabolic oxidation of Etodolac to this compound.
Physicochemical Properties
The introduction of a carbonyl group is expected to increase the polarity of this compound compared to Etodolac. While extensive experimental data is not widely published, the following table summarizes known and predicted properties.
| Property | Value | Source |
| Physical State | White to Off-White Solid | |
| Melting Point | 195-197 °C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |
| pKa (Predicted) | 4.15 ± 0.10 | |
| logP (Predicted) | Not Available |
Note: Predicted values are based on computational models and should be confirmed by experimental determination.
Spectroscopic Characterization
Definitive structural elucidation and identification of this compound rely on a combination of spectroscopic techniques. While a complete set of publicly available spectra is limited, this section outlines the expected spectral characteristics based on its structure and data from related compounds.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.
-
Expected Molecular Ion: [M+H]⁺ = 302.1336; [M-H]⁻ = 300.1190
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment. The key expected differences in the NMR spectra of this compound compared to Etodolac would be the chemical shifts of the protons and carbons in the vicinity of the newly introduced ketone group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a characteristic strong absorption band for the C=O stretching vibration of the ketone, in addition to the carboxylic acid C=O and O-H stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is useful for quantitative analysis and for providing information about the chromophoric system of the molecule. The introduction of the ketone group may cause a shift in the absorption maxima compared to Etodolac.
Analytical Methodologies
The quantitative determination of this compound in biological matrices or as an impurity in bulk drug substance requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is the most common approach.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its parent drug and other related substances.
Illustrative HPLC Method (for development and validation):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis spectral analysis) or MS detection for higher sensitivity and selectivity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Caption: General workflow for the analysis of this compound by HPLC.
Chemical Stability and Reactivity
Understanding the stability of this compound is essential for accurate analytical measurements and for assessing its potential to degrade into other products. The presence of the ketone and carboxylic acid functional groups suggests potential reactivity under certain conditions.
-
Hydrolytic Stability: The stability of this compound should be evaluated at different pH values (acidic, neutral, and basic) to understand its susceptibility to hydrolysis.
-
Oxidative Stability: The molecule may be susceptible to further oxidation, particularly at the indole nitrogen or other electron-rich positions.
-
Photostability: Exposure to light, especially UV radiation, could lead to photodegradation.
Metabolic Formation
This compound is formed from Etodolac through oxidation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isozyme responsible for the formation of this compound has not been definitively identified in publicly available literature, CYP3A4 and CYP2C9 are known to be involved in the metabolism of many NSAIDs.
Synthesis and Isolation
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound. While there are gaps in the publicly available experimental data, this document serves as a valuable resource for scientists and researchers by consolidating the known information and outlining the necessary experimental approaches for its further characterization. The methodologies and data presented herein are intended to support the development of robust analytical methods and to contribute to a more complete understanding of the metabolic fate of Etodolac.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Humber, L. G., et al. (1986). Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid): a potent antiinflammatory drug. Conformation and absolute configuration of its active enantiomer. Journal of Medicinal Chemistry, 29(5), 871–874. [Link]
- Demerson, C. A., et al. (1988). Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid). Journal of Medicinal Chemistry, 31(9), 1712–1719.
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Di Micco, S., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6097–6113. [Link]
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Sontag, G., & Cichna, M. (2000). Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Scientia Pharmaceutica, 68(2), 143-154. [Link]
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Abdel-Gawad, F. M., et al. (2007). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Chemistry Central Journal, 1(1), 1-7. [Link]
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Al-Malki, R. H., et al. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals, 18(8), 1-18. [Link]
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Fouad, M. A., et al. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences, 140, 105101. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 667528, (-)-Etodolac. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688461, (+)-Etodolac. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25235844, (R)-Etodolac-d4. Retrieved from [Link]
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Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]
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Wikipedia. (n.d.). Etodolac. Retrieved from [Link]
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Singh, S., et al. (2022). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. Journal of Pharmaceutical Research International, 34(42A), 1-10. [Link]
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Ferdinandi, E. S., et al. (1988). Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac. The Journal of Organic Chemistry, 53(11), 2533–2536. [Link]
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-
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An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Oxo Etodolac
This guide provides a comprehensive technical overview of the in vitro biological activity of 4-Oxo Etodolac, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac. Designed for researchers, scientists, and drug development professionals, this document synthesizes established findings with a forward-looking perspective on modern analytical methodologies. We will delve into the known biological profile of this compound and present a detailed framework of experimental protocols for a thorough in vitro characterization.
Introduction: Etodolac and its Metabolism
Etodolac is a well-established NSAID belonging to the pyranocarboxylic acid class of drugs.[1] It is recognized for its anti-inflammatory, analgesic, and antipyretic properties, which are primarily attributed to its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[2][3] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4] Etodolac is administered as a racemic mixture, with the (+)-S enantiomer being the biologically active form.[5]
Following administration, Etodolac undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[6] One of these is this compound, identified chemically as 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid. Understanding the biological activity of such metabolites is crucial in drug development for a complete safety and efficacy profile, as metabolites can contribute to the therapeutic effect, mediate off-target effects, or be inert.
Established Biological Activity of this compound: A Profile of Inactivity
A pivotal study by Humber et al. in 1988 detailed the synthesis and biological evaluation of five Etodolac metabolites, including this compound.[7] This foundational research provides the primary insight into the activity of this specific compound.
The metabolites were assessed for their anti-inflammatory potential using two key assays:
-
In Vivo: A rat adjuvant edema model to assess anti-inflammatory effects systemically.
-
In Vitro: An assay to measure the inhibition of prostaglandin production in chondrocyte cells, directly evaluating the core mechanism of action of the parent drug.
The study concluded that this compound, along with the other synthesized metabolites, was either inactive or possessed only marginal activity in these assays.[7] This suggests that the 4-oxo functional group significantly diminishes or abolishes the COX-inhibitory activity characteristic of the parent Etodolac molecule. While this represents the extent of publicly available, direct biological data on this compound, a comprehensive modern assessment would involve a broader array of in vitro assays to screen for other potential biological activities.
A Modern Framework for In Vitro Characterization
Given the limited historical data, this guide proposes a robust, multi-tiered approach to fully characterize the in vitro biological profile of this compound. The following experimental plan is based on the known activities of the parent compound and common pathways modulated by NSAIDs.
Tier 1: Primary Target and Cytotoxicity Assessment
The initial investigation should confirm the historical findings regarding COX inhibition and establish the compound's general cytotoxicity profile.
-
Objective 1: Quantify COX-1 and COX-2 Inhibition. To definitively confirm and quantify the marginal activity reported previously.
-
Objective 2: Determine Cytotoxicity. To establish a working concentration range for subsequent cell-based assays and identify potential for non-specific cellular toxicity.
The logical flow for this initial tier of experiments is outlined below.
Caption: Tier 1 Workflow for Primary Activity and Cytotoxicity.
Tier 2: Investigating Anti-proliferative and Apoptotic Effects
The parent drug, Etodolac, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, such as prostate and breast cancer.[8][9][10] These effects are sometimes independent of COX-2 inhibition.[11] Therefore, it is logical to investigate whether this compound retains any of these secondary activities.
-
Objective 3: Assess Anti-proliferative Activity. To determine if this compound can inhibit the growth of cancer cell lines.
-
Objective 4: Characterize Pro-apoptotic Potential. To investigate if the compound induces programmed cell death.
The signaling cascade leading from a stimulus to apoptosis is a well-defined process, providing clear targets for in vitro assessment.
Caption: Key stages of apoptosis and corresponding detection assays.
Tier 3: Modulation of Inflammatory Signaling Pathways
NSAIDs are known to interact with inflammatory signaling pathways beyond cyclooxygenase. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a known mechanism for some anti-inflammatory and anti-cancer drugs.[2]
-
Objective 5: Evaluate Impact on NF-κB Activation. To determine if this compound can modulate this key inflammatory pathway.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments proposed in this guide.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This colorimetric assay measures the peroxidase component of COX activity. It monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound (and reference inhibitors like Celecoxib, Ibuprofen) dissolved in DMSO
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and arachidonic acid according to manufacturer specifications. Prepare serial dilutions of this compound and control inhibitors.
-
Assay Plate Setup:
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL of test compound/inhibitor solution + 10 µL Enzyme.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Shake the plate for 10-15 seconds and read the absorbance at 590 nm within 2-5 minutes.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus log inhibitor concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Description |
| IC50 (COX-1) | Concentration of this compound causing 50% inhibition of COX-1 activity. |
| IC50 (COX-2) | Concentration of this compound causing 50% inhibition of COX-2 activity. |
| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). A value >1 indicates COX-2 selectivity. |
Protocol: MTT Cell Viability Assay
This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]
Materials:
-
Target cells (e.g., HT-29 colon cancer, PC-3 prostate cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measurement: Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm).
-
Data Analysis:
-
Subtract background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot % viability versus log compound concentration to determine the CC50 (concentration causing 50% reduction in viability).
-
Protocol: Annexin V Apoptosis Assay
This flow cytometry-based assay identifies early-stage apoptosis through the detection of phosphatidylserine (PS) translocation to the outer cell membrane.[15]
Materials:
-
Cells treated with this compound (and controls)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (HEPES buffered saline with CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Adherent cells should be gently trypsinized.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.[16][17]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (contains proluminescent substrate DEVD-aminoluciferin and luciferase)
-
Cells cultured in white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (media + reagent only).
-
Express caspase activity as a fold-change relative to the vehicle-treated control cells.
-
| Assay | Principle | Stage of Apoptosis | Typical Output |
| Annexin V | Detects externalized phosphatidylserine | Early | Percentage of live, apoptotic, and necrotic cells |
| Caspase-3/7 | Measures activity of executioner caspases | Mid | Fold-change in luminescence (enzyme activity) |
Conclusion
The available scientific evidence indicates that this compound, a metabolite of Etodolac, possesses little to no inhibitory activity against cyclooxygenase enzymes, the primary target of its parent compound.[7] However, the broader biological profile of this metabolite remains largely uncharacterized. The parent drug, Etodolac, exhibits COX-independent activities, including the induction of apoptosis in cancer cells.[11]
Therefore, a modern, in-depth investigation into the in vitro activity of this compound is warranted. The experimental framework and detailed protocols provided in this guide—spanning cytotoxicity, apoptosis, and key inflammatory signaling—offer a robust strategy for a comprehensive characterization. Such studies are essential to fully understand the contribution, or lack thereof, of this compound to the overall pharmacological and toxicological profile of Etodolac.
References
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- The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/236/2016/01/Annexin-V-Apoptosis-Assay-Principles-and-Protocols.pdf]
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- Measurement of NF-κB Activation in TLR-Activated Macrophages. JoVE. [URL: https://www.jove.
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- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11956]
- Glaser, K. B., & Sung, M. L. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and actions. Supplements, 46, 117–128. [URL: https://pubmed.ncbi.nlm.nih.gov/7547371/]
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [URL: https://academicjournals.org/journal/AJPP/article-full-text-pdf/877B52069151]
- Cell viability effect of etodolac on breast cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/Cell-viability-effect-of-etodolac-on-breast-cancer-cell-lines-A-Decrease-in-cell_fig1_319138612]
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A Comprehensive Technical Guide to the Pharmacological Profile of 4-Oxo Etodolac
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 4-Oxo Etodolac, a key metabolite of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the available scientific literature to elucidate the characteristics of this compound.
Introduction: The Context of a Metabolite
This compound is a metabolic byproduct of Etodolac, a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Understanding the pharmacological profile of a metabolite is crucial in drug development for several reasons: it can contribute to the overall therapeutic effect, be responsible for adverse reactions, or, as is the case with this compound, represent a pathway of inactivation and elimination. This guide will first establish the pharmacological context of the parent compound, Etodolac, and then delve into the specific characteristics of its 4-oxo metabolite.
Part 1: The Pharmacological Landscape of the Parent Compound, Etodolac
A thorough understanding of this compound necessitates a foundational knowledge of its parent drug, Etodolac.
Mechanism of Action of Etodolac
Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[2][3] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.[4] The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[4]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[4]
Etodolac exhibits a degree of selectivity in its inhibition of COX-2 over COX-1.[4] This preferential inhibition of the inflammatory pathway, while partially sparing the protective functions of COX-1, is thought to contribute to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[4] The S-enantiomer of the racemic etodolac mixture is the biologically active form.[3]
Caption: Mechanism of Action of Etodolac.
Pharmacokinetics of Etodolac
The pharmacokinetic profile of Etodolac is well-characterized, with good absorption and a half-life that allows for twice-daily dosing.
| Parameter | Value | Reference |
| Bioavailability | ≥80% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [6] |
| Protein Binding | >99% | [6] |
| Elimination Half-life | 6-8 hours | [6] |
| Metabolism | Extensively hepatic | [5] |
| Excretion | Primarily renal as metabolites | [7] |
Part 2: this compound: A Metabolite in Focus
Formation of this compound
Etodolac undergoes extensive metabolism in the liver, with several metabolites having been identified in human plasma and urine.[5] The primary metabolic pathways are hydroxylation and glucuronidation.[6] While specific hydroxylated metabolites such as 6-, 7-, and 8-hydroxylated-etodolac are known, this compound is formed through an oxidative process.[5][8] This metabolite has been isolated from rat urine.[8]
Caption: Metabolic Pathways of Etodolac.
Pharmacological Activity of this compound
A pivotal study on the synthesis and biological evaluation of Etodolac metabolites provides the most direct evidence regarding the activity of this compound.[8] In this study, this compound, along with other synthesized metabolites, was evaluated in two key preclinical models of inflammation and prostaglandin synthesis. The findings consistently demonstrated a lack of significant pharmacological activity.[8]
Experimental Models and Findings:
-
Rat Adjuvant Edema Model: This is a widely used in vivo model to assess the anti-inflammatory activity of compounds in a chronic inflammatory state resembling arthritis. In this model, this compound was found to be inactive or possess only marginal activity .[8]
-
In Vitro Prostaglandin Production in Chondrocyte Cells: This assay directly measures the ability of a compound to inhibit the production of prostaglandins in relevant joint cells. The results indicated that this compound had a negligible capacity to block prostaglandin production .[8]
These findings strongly suggest that the formation of this compound represents a metabolic inactivation pathway for the parent drug, Etodolac.
Part 3: Chemical Synthesis and Characterization
The definitive identification and biological testing of this compound were made possible through its chemical synthesis.[8] The synthesis of this and other metabolites was crucial for confirming their identities as the byproducts of Etodolac's biotransformation.[8] While the detailed synthetic route is beyond the scope of this guide, it is important for researchers to note that the original publication provides this information, enabling the preparation of this compound for further analytical or biological studies.[8]
Conclusion
The pharmacological profile of this compound is that of a largely inactive metabolite of the NSAID Etodolac. While the parent drug exhibits potent and preferential inhibition of the COX-2 enzyme, this compound does not appear to contribute to the therapeutic effects of Etodolac. Its formation via oxidation in the liver is a component of the metabolic clearance of the parent compound. For drug development professionals, the characterization of this compound as an inactive metabolite provides a more complete understanding of the disposition of Etodolac and confirms that the pharmacological activity resides with the parent molecule.
References
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Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]
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Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]
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Glaser, K., Sung, M. L., O'Neill, K., Jeanfavre, D., Argentieri, D., & Venn, R. (1995). Tissue selective inhibition of prostaglandin biosynthesis by etodolac. Agents and Actions Supplements, 46, 117–124. [Link]
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Brocks, D. R., & Jamali, F. (1994). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 26(4), 259–274. [Link]
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DailyMed. (n.d.). ETODOLAC capsule, tablet. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Etodolac? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 4-Oxo Etodolac on Cyclooxygenase (COX) Enzymes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interaction between 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, and the cyclooxygenase (COX) enzymes. Foundational research identifies this compound as a minor metabolite with negligible biological activity.[1] It does not significantly inhibit prostaglandin synthesis, the hallmark of COX-inhibiting NSAIDs. This guide will first review the established mechanism of the parent compound, Etodolac, a preferential COX-2 inhibitor. It will then present the direct evidence for the inactivity of this compound and provide detailed, state-of-the-art experimental workflows that researchers would employ to confirm this finding. These protocols, including in vitro enzymatic and cell-based functional assays, serve as a gold-standard framework for characterizing the COX inhibitory potential of any drug metabolite or new chemical entity. Finally, a structure-activity relationship analysis is offered to provide a mechanistic rationale for the observed lack of activity.
Part 1: Cyclooxygenase Isoforms and the Parent Compound, Etodolac
The Dichotomy of COX-1 and COX-2
The cyclooxygenase (COX) enzymes are the primary targets of NSAIDs.[2][3] They exist in two principal isoforms, COX-1 and COX-2, which, despite sharing significant structural homology, serve distinct physiological roles.[3][4]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[5][6]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2][3] Its upregulation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[4]
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are linked to the concurrent inhibition of the protective COX-1 isoform.[5][6]
The Structural Basis for COX-2 Selectivity
The ability to selectively target COX-2 is a key goal in modern NSAID development. This selectivity is rooted in a subtle but critical difference in the architecture of the enzyme's active site. The active site of COX enzymes is a long hydrophobic channel.[6] A key distinction is at position 523, which is a bulky isoleucine in COX-1 but a smaller valine in COX-2.[6] This substitution creates an additional, accessible side pocket in the COX-2 active site, which can accommodate the bulky side groups characteristic of COX-2 selective inhibitors.[2][6]
Etodolac: A Preferential COX-2 Inhibitor
Etodolac is an established NSAID of the pyranocarboxylic acid class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[7][8] It functions as a preferential inhibitor of COX-2.[7][9][10] Unlike highly selective "coxib" drugs, Etodolac retains some activity against COX-1 but demonstrates a significantly greater potency for COX-2, giving it a favorable therapeutic profile.[9][11] Like all NSAIDs, its clinical efficacy is derived from its ability to block prostaglandin synthesis.[7] Etodolac is administered as a racemic mixture, with the (S)-enantiomer being the biologically active form responsible for COX inhibition.[7]
Upon administration, Etodolac is extensively metabolized in the liver to various hydroxylated forms and their glucuronide conjugates.[12] The activity of these metabolites is of critical importance, as an active metabolite could contribute to the drug's efficacy or toxicity profile.
Part 2: Foundational Evidence on the Biological Activity of this compound
The central focus of this guide, this compound, was identified as a metabolite of Etodolac in preclinical studies. A seminal 1988 study by Humber et al. detailed the synthesis and biological evaluation of several Etodolac metabolites, including this compound, which was isolated from rat urine.[1]
To assess its pharmacological activity, the synthesized this compound was evaluated for its anti-inflammatory properties and its ability to inhibit prostaglandin production in vitro. The study concluded that this compound, along with the other tested metabolites, "either were inactive or possessed only marginal activity." [1]
This foundational evidence is critical, as it indicates that this compound does not contribute meaningfully to the therapeutic effects of the parent drug. The mechanism of action of this compound on COX enzymes is, therefore, one of negligible inhibition.
Part 3: A Methodological Guide to Confirming COX Inhibitor Activity
For any drug metabolite, particularly one with historical data suggesting inactivity, it is imperative to confirm these findings using modern, highly specific, and quantitative assays. The following section serves as a technical guide for the definitive characterization of a compound like this compound.
Workflow 1: In Vitro Enzymatic Assays for Direct COX Inhibition
Causality & Rationale: The first and most direct method to determine a compound's effect on an enzyme is to test it in a purified, cell-free system. This approach eliminates confounding variables such as cell membrane permeability, intracellular metabolism, and off-target effects. It answers the fundamental question: Does the compound physically interact with and inhibit the target enzyme? The primary output of this assay is the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [13]
This protocol is adapted from commercially available kits that measure the peroxidase component of COX activity.
-
Reagent Preparation:
-
Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.
-
Prepare a solution of Heme cofactor in Assay Buffer.
-
Prepare the fluorometric substrate solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO and Assay Buffer.
-
Prepare the arachidonic acid (substrate) solution.
-
Prepare stock solutions of this compound, the parent compound Etodolac (positive control), and a known non-selective inhibitor (e.g., Indomethacin) in DMSO. Create a serial dilution series for each compound.
-
-
Assay Plate Setup (96-well opaque plate):
-
100% Activity Wells (Negative Control): Add Assay Buffer, Heme, ADHP, enzyme (COX-1 or COX-2), and DMSO (vehicle control).
-
Inhibitor Wells: Add Assay Buffer, Heme, ADHP, enzyme (COX-1 or COX-2), and the serially diluted test compounds (this compound, Etodolac).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic measurement of fluorescence on a plate reader (Excitation/Emission ~535/590 nm) at 37°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value for each compound against each COX isoform.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Expected Results & Interpretation: Based on the foundational literature, this compound would be expected to produce a non-measurable or extremely high IC50 value (>100 µM), confirming its inactivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Etodolac | ~15 | ~0.5 | ~30 |
| This compound | >100 | >100 | N/A |
| Indomethacin | ~0.1 | ~0.6 | ~0.17 |
Workflow 2: Human Whole Blood Assay for Physiological Selectivity
Causality & Rationale: While purified enzyme assays are essential for determining direct inhibition, they do not reflect the complex environment in vivo. The human whole blood assay is a robust ex vivo method that assesses a compound's activity in a physiological matrix.[14][15] It uniquely allows for the simultaneous measurement of both COX-1 and COX-2 activity in their native cellular environments: COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.[16] This assay is considered a gold standard for predicting the clinical selectivity profile of an NSAID.[14]
Experimental Protocol: Human Whole Blood Assay [16][17][18]
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers (who have not taken NSAIDs for at least 2 weeks) into tubes containing heparin.
-
COX-1 Activity (Thromboxane B2 Synthesis):
-
Aliquot 1 mL of whole blood into tubes containing either the test compound (this compound, controls) or vehicle (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, triggering COX-1-mediated conversion of arachidonic acid to Thromboxane A2, which is rapidly hydrolyzed to its stable metabolite, Thromboxane B2 (TxB2).
-
Stop the reaction by placing tubes on ice and adding a potent COX inhibitor (e.g., Indomethacin).
-
Centrifuge to separate the serum.
-
Measure the concentration of TxB2 in the serum using a validated ELISA or LC-MS/MS method.
-
-
COX-2 Activity (Prostaglandin E2 Synthesis):
-
To a separate set of heparinized blood aliquots, add the test compounds or vehicle.
-
Add Lipopolysaccharide (LPS, e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.
-
Incubate the blood for 24 hours at 37°C.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2), a primary product of COX-2 in this system, in the plasma using ELISA or LC-MS/MS.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition of TxB2 (COX-1) and PGE2 (COX-2) production relative to the vehicle control.
-
Determine the IC50 values for each isoform and calculate the selectivity index.
-
Interpretation: This assay would provide definitive, physiologically relevant confirmation of this compound's inactivity. No significant dose-dependent inhibition of either TxB2 or PGE2 would be observed.
Part 4: Structural Rationale for the Inactivity of this compound
The structure-activity relationship (SAR) of the pyranocarboxylic acid class of NSAIDs provides insight into why this compound is inactive. For Etodolac, the anti-inflammatory activity is highly dependent on the specific substitutions on the pyrano-indole core.[12]
-
Carboxylic Acid Group: The acetic acid side chain is critical. Its carboxylate anion forms a key ionic bond with the positively charged Arg-120 residue at the entrance to the COX active site, anchoring the molecule for proper orientation.[6]
-
Hydrophobic Core: The planar indole ring and ethyl groups fit within the hydrophobic channel of the enzyme.
-
4-Position Modification: The 4-position of the pyran ring is part of the core scaffold. The introduction of a polar ketone group (C=O) at this position, creating this compound, likely introduces unfavorable steric or electronic changes. This modification could disrupt the molecule's overall conformation, preventing it from effectively entering or binding within the narrow, hydrophobic active site channel of either COX isoform. The foundational structure required for activity is compromised.
Part 5: Conclusion
This compound is a known but minor metabolite of Etodolac. Authoritative biochemical studies have demonstrated that it possesses little to no inhibitory activity against prostaglandin synthesis, the functional readout of COX enzyme activity.[1] This lack of activity can be definitively confirmed using modern, standard-in-the-field methodologies, including purified enzyme inhibition assays and the human whole blood assay, which would yield non-measurable IC50 values. The introduction of a ketone group at the 4-position of the pyran ring likely disrupts the structural conformation required for effective binding within the active site of either COX-1 or COX-2.
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Brideau, C., Van Staden, C., & Chan, C. C. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed, PMID: 11380447. [Link]
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Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., Gildehaus, D., Miyashiro, J. M., Penning, T. D., Seibert, K., Isakson, P. C., & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. [Link]
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Patrignani, P., Panara, M. R., Sciulli, M. G., Santini, G., Renda, G., & Patrono, C. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. PubMed, PMID: 11708307. [Link]
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Lees, P., Giraudel, J., Landoni, M. F., & Toutain, P. L. (2004). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American Journal of Veterinary Research, 65(11), 1477-1486. [Link]
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Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., Sabatucci, J., De Lange, B., Labbadia, F., & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712–1719. [Link]
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Loram, L. C., Shabahang, R., & Zarrindast, M. R. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
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Mbonye, U. R., Yuan, C., Harris, C. E., Sidhu, R. S., Song, I., & Smith, W. L. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1699–1704. [Link]
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Uddin, M. J., Rao, P. N. P., & Knaus, E. E. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 6(10), 1185–1225. [Link]
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Jiao, J., Zhang, Y., Schun-Long, C., & Liu, J. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 70(2), 147–152. [Link]
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Queval, A., Gaysinski, M., Girard, C., & Hubert, J. (2017). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 22(10), 1639. [Link]
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An In-Depth Technical Guide to the Discovery and Isolation of 4-Oxo Etodolac from Biological Samples
Preamble: The Pursuit of Metabolic Fates
In the landscape of pharmaceutical research and development, a thorough understanding of a drug's metabolic pathway is paramount. It is a critical determinant of its efficacy, safety, and overall pharmacokinetic profile. This guide provides a comprehensive, technically-grounded framework for the discovery, isolation, and characterization of 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, from biological matrices. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to this analytical challenge.
Introduction to Etodolac and the Significance of its Metabolites
Etodolac, chemically (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It functions primarily as a cyclooxygenase (COX) inhibitor, with some selectivity for COX-2.[2] Like many pharmaceuticals, Etodolac undergoes extensive biotransformation in the liver prior to excretion.[3] The characterization of its metabolites is crucial for a complete understanding of its disposition and to assess whether any metabolites contribute to the therapeutic effect or potential toxicity.
While the primary metabolites of Etodolac are known to be hydroxylated derivatives (e.g., 6-hydroxy, 7-hydroxy, and 8-(1-hydroxyethyl) etodolac) and their glucuronide conjugates, research has also identified this compound as a metabolite.[4][5][6] The synthesis and its isolation from rat urine have been described, confirming its identity as a product of Etodolac's metabolism.[4] This guide will focus on the systematic approach to isolate and definitively identify this specific metabolite from complex biological samples such as plasma and urine.
Foundational Principles of Metabolite Isolation from Biological Matrices
The isolation of a drug metabolite from a biological sample is a multi-step process that requires careful consideration of the physicochemical properties of the analyte and the nature of the biological matrix. The primary objective is to remove interfering endogenous substances such as proteins, lipids, and salts, while maximizing the recovery of the target metabolite.[7]
Key Considerations for Method Development
-
Physicochemical Properties of this compound: this compound (C17H19NO4) has a molecular weight of 301.34 g/mol .[8] The presence of a ketone group and a carboxylic acid moiety will influence its polarity and solubility, which are critical parameters for selecting appropriate extraction solvents and chromatographic conditions.
-
Choice of Biological Matrix: Plasma and urine are the most common matrices for drug metabolism studies. Urine often contains higher concentrations of metabolites, making it a suitable matrix for initial discovery and isolation.[9] Plasma provides a more direct measure of systemic exposure.[10]
-
Method Validation: All analytical methods developed for the quantification of drug metabolites must be rigorously validated to ensure their accuracy, precision, selectivity, and robustness, in accordance with regulatory guidelines.[11]
A Step-by-Step Guide to the Isolation and Identification of this compound
This section details a practical workflow for the discovery and isolation of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Stage 1: Sample Preparation - The Crucial First Step
The goal of sample preparation is to liberate the analyte from the biological matrix and remove gross interferences.
-
Hydrolysis of Glucuronide Conjugates (Optional but Recommended): A significant portion of Etodolac metabolites are excreted as glucuronide conjugates.[5] To analyze the total amount of this compound, enzymatic hydrolysis using β-glucuronidase is recommended.
Protocol for Enzymatic Hydrolysis of Urine Samples:
-
To 1 mL of urine, add 1 mL of acetate buffer (0.1 M, pH 5.0).
-
Add 50 µL of β-glucuronidase from Helix pomatia.
-
Incubate the mixture at 37°C for 18 hours.
-
Cool the sample to room temperature before proceeding with extraction.
-
-
Protein Precipitation: This is a rapid method to remove the majority of proteins from plasma.[7]
Protocol for Protein Precipitation of Plasma Samples:
-
To 200 µL of plasma, add 600 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for further processing.
-
Stage 2: Extraction - Isolating the Analyte of Interest
The choice of extraction technique depends on the required cleanliness of the extract and the desired sample throughput.
LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquids. For a compound like this compound with a carboxylic acid group, pH adjustment of the aqueous phase is critical to ensure it is in a neutral form for efficient extraction into an organic solvent.
Protocol for LLE of this compound from Urine/Plasma Supernatant:
-
Adjust the pH of the hydrolyzed urine or plasma supernatant to approximately 3-4 with 1 M HCl. This will protonate the carboxylic acid group, making the molecule less polar.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate (95:5 v/v)).[10]
-
Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of acetonitrile and water) for chromatographic analysis.
SPE provides a cleaner extract compared to LLE and is amenable to automation. A C18 sorbent is a suitable choice for retaining moderately polar compounds like Etodolac and its metabolites from an aqueous matrix.
Protocol for SPE of this compound:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated urine or plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other metabolites with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for LLE.
Diagram of the Extraction Workflow
Caption: Workflow for the extraction of this compound.
Stage 3: Chromatographic Separation - Achieving Analytical Resolution
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are the methods of choice for separating drug metabolites. A reversed-phase C18 column is generally effective for Etodolac and its metabolites.[9][10]
Table 1: Proposed HPLC/UPLC Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, and gradually increase | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min for UPLC | Optimized for column dimensions and particle size. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 - 10 µL | A typical volume for analytical chromatography. |
Stage 4: Detection and Characterization - Unveiling the Molecular Identity
Mass spectrometry (MS) is the definitive tool for the identification and structural elucidation of drug metabolites.
For the initial discovery and identification of this compound, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is invaluable.
-
Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. The expected exact mass of this compound (C17H19NO4) can be calculated and compared to the experimental data.
-
MS/MS Fragmentation: By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is obtained. This "fingerprint" can be used to elucidate the structure of the molecule. For this compound, fragmentation would likely involve the loss of the acetic acid side chain and cleavages within the pyrano-indole ring system.
Once this compound has been identified, a more sensitive and selective tandem mass spectrometer (e.g., a triple quadrupole) can be used for its quantification in biological samples.[10] This involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
Table 2: Predicted MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Fragmentation |
| This compound | 302.13 [M+H]+ | To be determined experimentally | Likely loss of the acetic acid side chain and other characteristic fragments. |
| Etodolac (for comparison) | 288.16 [M+H]+ | 228.1, 200.1 | Known fragmentation pattern of the parent drug. |
For unequivocal structural confirmation, especially when a pure standard is not available, isolation of the metabolite followed by NMR spectroscopy is the gold standard. While technically challenging due to the low concentrations of metabolites in biological samples, it provides definitive structural information.
-
¹H NMR: Would reveal the number and connectivity of protons in the molecule.
-
¹³C NMR: Would show the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Would establish the complete connectivity of the molecule.
Due to the limited public availability of NMR data for this compound, this would be a critical step for de novo identification.
Diagram of the Analytical Workflow
Caption: Analytical workflow for this compound.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The use of a high-resolution mass spectrometer for initial identification provides a high degree of confidence in the elemental composition. The subsequent development of a highly selective MRM method on a tandem mass spectrometer for quantification ensures that the analyte is being measured with minimal interference. The ultimate confirmation by NMR, should it be pursued, provides an orthogonal technique that validates the mass spectrometric data.
For quantitative methods, the inclusion of a stable isotope-labeled internal standard of this compound would be the ideal approach to account for any variability in extraction efficiency and matrix effects, thereby ensuring the highest level of accuracy and precision.
Conclusion and Future Perspectives
The discovery and isolation of this compound from biological samples is a challenging yet achievable analytical task. The in-depth technical guide presented here provides a robust framework, grounded in scientific principles, to guide researchers through this process. By combining meticulous sample preparation, high-resolution chromatographic separation, and definitive mass spectrometric and spectroscopic characterization, the presence and concentration of this metabolite can be confidently determined.
Future work in this area could focus on the development of a commercially available certified reference material for this compound to facilitate routine quantitative analysis. Furthermore, investigating the pharmacological activity of this compound would provide a more complete picture of the overall therapeutic and toxicological profile of Etodolac.
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An In-Depth Technical Guide to the Structural Elucidation of 4-Oxo Etodolac
Preamble: The Imperative of Metabolite Characterization in Drug Development
In the lifecycle of a therapeutic agent, understanding its metabolic fate is as critical as defining its primary pharmacology. Metabolites can possess their own pharmacological activity, contribute to off-target toxicities, or serve as biomarkers of drug exposure and efficacy. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in vivo, leading to a variety of transformation products. Among these is 4-Oxo Etodolac, a Phase I metabolite. The definitive structural elucidation of such metabolites is a cornerstone of drug safety assessment and a prerequisite for a comprehensive understanding of a drug's disposition.
This guide provides a detailed, field-proven framework for the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, self-validating workflow that integrates modern analytical techniques with fundamental chemical principles. We will navigate the journey from the generation and isolation of the metabolite to its unequivocal structural confirmation, emphasizing the causality behind each experimental choice.
Generation and Isolation of this compound: The Starting Point
The first step in the structural elucidation of a metabolite is to obtain a sufficient quantity of the pure substance. In vitro metabolism models are invaluable for this purpose, offering a controlled environment to generate metabolites.
In Vitro Incubation with Liver Microsomes
Human liver microsomes are a standard and reliable system for producing Phase I metabolites, as they are rich in cytochrome P450 enzymes responsible for oxidative metabolism.
Experimental Protocol: Incubation of Etodolac with Human Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride), and Etodolac (final concentration 10 µM) in a final volume of 1 mL of 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Reaction Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis and purification.
Causality of Experimental Choices:
-
Human Liver Microsomes: Chosen as they are a rich source of the primary enzymes (cytochrome P450s) involved in the oxidative metabolism of many drugs, including Etodolac.
-
NADPH-Regenerating System: Essential cofactor for CYP450 activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period, maximizing metabolite yield.
-
Acetonitrile Quenching: A dual-purpose step. It effectively stops the enzymatic reaction and precipitates proteins, which would otherwise interfere with subsequent chromatographic analysis.
Purification of this compound
Preparative high-performance liquid chromatography (HPLC) is the method of choice for isolating metabolites from complex biological matrices.
Experimental Protocol: HPLC Purification
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) is suitable for this purpose.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is used for elution. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.
-
Detection: UV detection at a wavelength where both the parent drug and expected metabolite absorb (e.g., 278 nm) is used to monitor the separation.
-
Fraction Collection: Fractions corresponding to the peak suspected to be this compound are collected.
-
Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC-UV and LC-MS.
High-Resolution Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for obtaining structural information through fragmentation analysis.
Determining the Elemental Composition
Experimental Protocol: LC-HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a UHPLC system is used.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.
-
Data Acquisition: Acquire full scan data over a mass range of m/z 100-1000.
-
Data Analysis: Determine the accurate mass of the molecular ion of the purified metabolite and use it to calculate the elemental composition.
Predicted HRMS Data for this compound:
| Parameter | Predicted Value |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Monoisotopic Mass | 301.1314 |
| [M+H]⁺ (Positive Ion Mode) | 302.1387 |
| [M-H]⁻ (Negative Ion Mode) | 300.1241 |
Tandem Mass Spectrometry (MS/MS) for Structural Clues
MS/MS experiments provide characteristic fragmentation patterns that act as a fingerprint for a molecule and offer insights into its structure.
Experimental Protocol: MS/MS Analysis
-
Precursor Ion Selection: Isolate the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).
-
Product Ion Scan: Acquire the mass spectrum of the resulting fragment ions.
Predicted Fragmentation Pattern of this compound ([M+H]⁺):
Based on the structure of Etodolac and common fragmentation pathways, the following key fragments are predicted for this compound:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 302.1387 | 256.1281 | C₂H₅OH (Ethanol) | Loss of the ethyl group from the pyran ring. |
| 302.1387 | 228.1332 | C₄H₅O₂ (Acetic Acid) | Loss of the acetic acid side chain. |
| 302.1387 | 174.0913 | C₇H₇NO₂ | Fragmentation of the pyrano[3,4-b]indole core. |
Diagram: Predicted MS/MS Fragmentation of this compound
Caption: Predicted fragmentation pathway of protonated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most definitive information about the structure of a molecule by probing the chemical environment of individual atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for complete structural assignment.
¹H and ¹³C NMR Spectroscopy
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve the purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.
-
1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra: Acquire a standard set of 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):
Note: These are predicted values based on the structure of Etodolac and standard chemical shift increments. Actual values may vary.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| Indole Ring | |||
| C-2 | ~125 | - | - |
| C-3 | ~110 | ~7.0-7.2 | d |
| C-5 | ~120 | ~7.3-7.5 | t |
| C-6 | ~115 | ~6.9-7.1 | t |
| C-7 | ~130 | ~7.5-7.7 | d |
| C-8 | ~135 | - | - |
| C-9 | ~140 | - | - |
| NH | - | ~11.0 | br s |
| Pyrano Ring | |||
| C-1' | ~80 | - | - |
| C-3' | ~30 | ~2.5-2.7 | t |
| C-4' | ~195 | - | - |
| O-CH₂ | ~65 | ~4.0-4.2 | t |
| Side Chain | |||
| CH₂-COOH | ~35 | ~2.8-3.0 | s |
| COOH | ~175 | ~12.0 | br s |
| Ethyl Groups | |||
| CH₂ (on C-1') | ~25 | ~1.8-2.0 | q |
| CH₃ (on C-1') | ~8 | ~0.8-1.0 | t |
| CH₂ (on C-8) | ~20 | ~2.6-2.8 | q |
| CH₃ (on C-8) | ~15 | ~1.2-1.4 | t |
The key predicted chemical shift is the downfield signal for C-4' at approximately 195 ppm, which is characteristic of a ketone carbonyl carbon.
2D NMR for Connectivity Mapping
-
COSY: Establishes ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons.
-
HSQC: Correlates each proton to its directly attached carbon atom.
-
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
Diagram: 2D NMR Correlation Workflow for this compound
Caption: Workflow integrating 2D NMR data for structural elucidation.
X-ray Crystallography: The Definitive Proof
While the combination of HRMS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified this compound is dissolved in a suitable solvent or solvent mixture and allowed to evaporate slowly to form single crystals. This is often the most challenging step.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths/angles.
The crystal structure of related pyrano[3,4-b]indole derivatives has been reported, providing a basis for comparison.[1]
Synthesis of a Reference Standard: The Final Confirmation
The synthesis of an authentic reference standard of this compound and comparison of its analytical data (retention time, mass spectrum, and NMR spectra) with that of the isolated metabolite provides the final, irrefutable confirmation of its identity. A plausible synthetic route could be adapted from the synthesis of other Etodolac derivatives.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-pronged analytical approach. By systematically integrating data from HRMS and a suite of NMR experiments, a confident structural assignment can be made. While X-ray crystallography and the synthesis of a reference standard provide the ultimate confirmation, the spectroscopic data, when expertly interpreted, form the core of the elucidation process. This rigorous, evidence-based workflow ensures the scientific integrity required for critical decisions in drug development and safety assessment.
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Marques, C. F., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101338. [Link]
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Dalvie, D., et al. (2002). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 3(4), 375-396. [Link]
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Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Giraudeau, P. (2020). NMR-based metabolomics. TRAC Trends in Analytical Chemistry, 132, 116053. [Link]
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Black, D. StC., et al. (2007). Pyrano[3,4-b]indoles. Part 2: Synthesis of some pyrano[3,4-b]indole-1-acetic acids. Tetrahedron, 63(35), 8597-8605. [Link]
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4'-Oxo Etodolac: A High-Fidelity Biomarker for Precision Dosing of Etodolac
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Thesis: The quantification of 4'-Oxo Etodolac, a downstream oxidative metabolite of Etodolac, offers a refined tool for understanding the pharmacokinetics of the parent drug. This guide details the metabolic rationale, bioanalytical methodology, and clinical research applications for establishing 4'-Oxo Etodolac as a validated biomarker for Etodolac metabolism, paving the way for personalized therapeutic strategies.
Part 1: The Metabolic Rationale - From Etodolac to 4'-Oxo Etodolac
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is primarily cleared from the body through extensive hepatic metabolism.[1][2] While several metabolic pathways exist, including glucuronidation, the oxidative pathway mediated by the cytochrome P450 (CYP) system is of particular interest for biomarker development.[3][4]
The formation of 4'-Oxo Etodolac is hypothesized to occur via a sequential two-step oxidation process on the ethyl side chain of the etodolac molecule.
-
Initial Hydroxylation: The first and rate-limiting step is the hydroxylation of Etodolac to form hydroxylated intermediates. This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, a major drug-metabolizing enzyme in the human liver.[5] The activity of CYP2C9 is highly variable among individuals due to genetic polymorphisms and susceptibility to drug-drug interactions.
-
Subsequent Oxidation: The hydroxylated etodolac metabolite can then undergo further oxidation to form the more stable ketone, 4'-Oxo Etodolac.
The concentration of this terminal oxidative metabolite is therefore directly influenced by the functional activity of the CYP2C9 enzyme. This makes 4'-Oxo Etodolac an attractive biomarker candidate, as its levels in circulation can serve as an integrated measure of the metabolic clearance rate of Etodolac, reflecting an individual's unique genetic makeup and concomitant medication profile.
Figure 1: The proposed oxidative metabolic pathway of Etodolac to 4'-Oxo Etodolac.
Part 2: A Self-Validating Bioanalytical Workflow for 4'-Oxo Etodolac Quantification
The reliable measurement of 4'-Oxo Etodolac in complex biological matrices like human plasma is critical for its validation as a biomarker. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique, offering unparalleled sensitivity and specificity.[6][7]
The causality behind this choice rests on the instrument's ability to physically separate the analyte from other matrix components (via HPLC) and then unambiguously identify and quantify it based on its unique mass-to-charge ratio and fragmentation pattern (via MS/MS).
Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is designed to be self-validating by incorporating an internal standard and quality control samples at multiple concentration levels.
-
Preparation of Standards and Reagents:
-
Prepare a primary stock solution of 4'-Oxo Etodolac and a suitable stable isotope-labeled internal standard (e.g., 4'-Oxo Etodolac-d3) in methanol.
-
Create a series of calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking blank human plasma.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL). The acetonitrile serves to precipitate plasma proteins, which would otherwise interfere with the analysis.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its excellent separation of small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (organic solvent for elution).
-
Gradient Elution: A rapid gradient (e.g., 5% to 95% B over 3 minutes) is employed for efficient separation and short run times.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for maximum specificity.
-
Data Presentation and System Validation
The trustworthiness of the data is ensured by monitoring specific MRM transitions. The first quadrupole selects the parent ion, which is fragmented in the second quadrupole, and a specific fragment ion is selected in the third quadrupole. This process minimizes the chance of detecting interfering substances.
Table 1: Exemplar MRM Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 4'-Oxo Etodolac | [Calculated Mass + H]⁺ | [Fragment Mass]⁺ | 100 | Optimized Value |
| Internal Standard | [Calculated Mass + H]⁺ | [Fragment Mass]⁺ | 100 | Optimized Value |
Note: Specific m/z values and collision energies must be determined empirically by infusing pure standards into the mass spectrometer.
Figure 2: Step-by-step workflow for the bioanalysis of 4'-Oxo Etodolac.
Part 3: Applications in Clinical Research and Drug Development
The validated assay for 4'-Oxo Etodolac can be deployed to answer critical questions in clinical pharmacology.
-
Pharmacogenomic Studies: The ratio of 4'-Oxo Etodolac to parent Etodolac can be used as a metabolic phenotype to stratify patients based on their CYP2C9 genotype. This allows for the investigation of gene-drug response relationships, potentially leading to genotype-based dosing recommendations.
-
Drug-Drug Interaction (DDI) Trials: When studying Etodolac with a potential CYP2C9 inhibitor or inducer, the change in 4'-Oxo Etodolac levels serves as a highly sensitive endogenous probe, providing clear evidence of an interaction and quantifying its magnitude.
-
Therapeutic Drug Monitoring (TDM): For patients exhibiting an unexpected response or toxicity, measuring the 4'-Oxo Etodolac to Etodolac ratio can help determine if this is due to altered metabolism (e.g., a "poor metabolizer" phenotype), guiding dose adjustments.[8]
-
Translational PK/PD Modeling: Incorporating the metabolite concentration into pharmacokinetic/pharmacodynamic (PK/PD) models can improve the prediction of clinical outcomes, such as analgesic efficacy or adverse events.[9]
By providing a clearer picture of the metabolic component of Etodolac's pharmacokinetic variability, 4'-Oxo Etodolac has the potential to become an indispensable tool in the pursuit of personalized medicine. Further clinical studies are warranted to establish definitive correlations between the biomarker concentrations and clinical endpoints.
References
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Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025). MDPI. [Link]
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Brocks, D. R., & Jamali, F. (1994). Etodolac clinical pharmacokinetics. Clinical Pharmacokinetics, 26(4), 259–274. [Link]
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Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. (2025). PMC. [Link]
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Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]
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Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect). (2024). YouTube. [Link]
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A review on method of synthesis and clinical pharmacokinetics of etodolac. (n.d.). JETIR. [Link]
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Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (n.d.). OUCI. [Link]
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Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025). ResearchGate. [Link]
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Baba, T., et al. (2004). Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man. Xenobiotica, 34(7), 623-633. [Link]
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Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025). PubMed. [Link]
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Etodolac. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Bhamare, V. G., et al. (2020). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. International Research Journal of Pharmacy, 11(9), 25-30. [Link]
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Bhalani, M., Subrahmanyam, E. V. S., & Shabaraya, A. R. (2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. ResearchGate. [Link]
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Demerson, C. A., et al. (1987). Etodolac: the chemistry, pharmacology, metabolic disposition, and clinical profile of a novel anti-inflammatory pyranocarboxylic acid. Medicinal Research Reviews, 7(1), 1-28. [Link]
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Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech. [Link]
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Development of an Enantioselective and Biomarker-Informed Translational Population Pharmacokinetic/Pharmacodynamic Model for Etodolac. (2017). PubMed. [Link]
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Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. (n.d.). NIH. [Link]
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Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. (2023). Arabian Journal of Chemistry, 16(11), 105229. [Link]
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Topic: In vivo Formation and Metabolism of 4-Oxo Etodolac
An In-Depth Technical Guide for Researchers
Abstract
Etodolac, a non-steroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class, undergoes extensive hepatic biotransformation. While its primary metabolic pathways—aromatic and aliphatic hydroxylation followed by glucuronidation—are well-documented, the formation of minor, yet potentially significant, metabolites such as 4-Oxo Etodolac remains less characterized. This technical guide provides a comprehensive framework for the investigation of the in vivo formation and metabolism of this compound. Grounded in established principles of drug metabolism and pharmacokinetics (DMPK), this document synthesizes known information with field-proven methodologies to offer a self-validating system for researchers. We detail robust in vivo and in vitro protocols, advanced analytical techniques, and the scientific rationale underpinning each experimental choice, enabling a thorough exploration of this metabolic pathway.
Introduction: The Metabolic Landscape of Etodolac
Etodolac is administered as a racemic mixture and exhibits a preferential inhibition of cyclo-oxygenase 2 (COX-2), which accounts for its therapeutic effects.[1] Its disposition in biological systems is almost entirely dependent on metabolism, with the liver being the primary site of biotransformation.[2][3]
The major metabolic pathways for Etodolac have been elucidated through studies in humans, rats, and dogs, often employing radiolabeled compounds ([¹⁴C]-Etodolac) to ensure a complete mass balance.[2][4] These primary routes are:
-
Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of Etodolac at various positions. The most prominent metabolites identified in urine and bile are 6-hydroxyetodolac, 7-hydroxyetodolac, and 8-(1'-hydroxyethyl)etodolac.[4][5] In humans, CYP2C9 has been identified as a key enzyme in the hydroxylation of the R-enantiomer.
-
Phase II Metabolism (Conjugation): The parent drug and its hydroxylated metabolites undergo glucuronidation to form acyl-glucuronides, which are more water-soluble and readily excreted.[1][4]
Beyond these major pathways, the formation of this compound has been confirmed through its synthesis and subsequent isolation from rat urine.[6] This metabolite is characterized by the oxidation of the methylene group at the 4-position of the pyran ring to a ketone. While all identified metabolites, including this compound, have shown little to no anti-inflammatory or prostaglandin-inhibitory activity, a complete metabolic map is crucial for comprehensive safety and toxicological assessments.[6]
This guide focuses specifically on providing the experimental framework to elucidate the formation, quantify the contribution, and identify the enzymatic machinery responsible for the this compound pathway.
The this compound Pathway: A Mechanistic Hypothesis
The conversion of Etodolac to this compound is an oxidative reaction. Given that Phase I metabolism of Etodolac is mediated by CYP enzymes, it is highly probable that a member of this superfamily is responsible for the formation of the 4-oxo metabolite. The reaction likely proceeds via the oxidation of the carbon atom at the 4-position on the pyran ring.
Expertise & Experience Insight: The oxidation of a methylene group adjacent to a heteroatom (oxygen) is a classic CYP450-mediated reaction. The enzyme would catalyze the abstraction of a hydrogen atom, followed by hydroxyl radical rebound to form a geminal diol intermediate, which would be unstable and spontaneously dehydrate to form the stable ketone (4-Oxo) metabolite. This proposed mechanism provides a clear hypothesis to be tested using the in vitro methods outlined in Section 4.0.
Caption: Putative metabolic pathway for the formation of this compound.
In Vivo Analysis: A Self-Validating Protocol for Metabolite Profiling in Rats
The primary objective of this in vivo study is to definitively identify and quantify the formation of this compound following oral administration of Etodolac to rats, the species in which it was first isolated.[3][6] Using [¹⁴C]-Etodolac is strongly recommended for a definitive mass balance and to ensure the detection of all metabolites, including those at low concentrations.[7]
Rationale for Experimental Design (E-E-A-T)
-
Species Selection (Rat): The choice of Sprague-Dawley rats is based on historical precedent, as this compound was originally isolated from this species.[6] Furthermore, rats are a standard model in preclinical DMPK studies, and their use allows for surgical modifications like bile duct cannulation to investigate enterohepatic circulation, a known process for Etodolac.[3]
-
Radiolabeling ([¹⁴C]-Etodolac): This is the gold standard for ADME studies.[7] It ensures that all drug-related material can be tracked and quantified, regardless of the metabolite's structure, preventing low-abundance metabolites like this compound from being missed.
-
Metabolic Cages: These are essential for the separate and complete collection of urine and feces, which is critical for accurate mass balance calculations and understanding routes of excretion.[2]
-
Bile Duct Cannulation (Optional Sub-study): In rats, the primary route of excretion for Etodolac is fecal, via bile.[2] Cannulating the bile duct allows for the direct collection of bile, confirming the extent of biliary excretion and helping to differentiate between unabsorbed drug and metabolites excreted in bile.
Step-by-Step Experimental Protocol
3.2.1. Animal Model and Housing
-
Animals: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimate animals for at least 7 days with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Housing: House rats individually in metabolic cages designed for the quantitative collection of urine and feces.
3.2.2. Dosing and Sample Collection
-
Dose Formulation: Prepare a suspension of [¹⁴C]-Etodolac (specific activity ~50 µCi/mg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The oral dose should be based on previous studies (e.g., 10-20 mg/kg).[8]
-
Administration: Administer the dose via oral gavage to fasted rats (overnight fast, water available).
-
Sample Collection:
-
Collect urine and feces at predefined intervals: 0-8h, 8-24h, 24-48h, 48-72h, and 72-96h.
-
Collect blood samples (via tail vein or saphenous vein) at 0, 1, 2, 4, 8, and 24h post-dose into tubes containing an anticoagulant (e.g., EDTA). Process to plasma by centrifugation (2000 x g for 10 min at 4°C).
-
Store all samples at -80°C until analysis.
-
3.2.3. Sample Processing and Analysis
-
Radioactivity Quantification: Homogenize fecal samples. Determine the total radioactivity in aliquots of urine, plasma, and fecal homogenates using a liquid scintillation counter (LSC).
-
Metabolite Extraction from Urine:
-
Thaw urine samples and centrifuge to remove particulates.
-
Adjust the pH of the urine to ~5.0 with acetate buffer.
-
To cleave glucuronide conjugates and investigate their contribution, treat an aliquot with β-glucuronidase.
-
Perform liquid-liquid extraction (LLE) with a solvent such as ethyl acetate or methyl tert-butyl ether (MTBE). Repeat the extraction three times.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for analysis.
-
-
HPLC-Radioprofiling:
-
Inject the reconstituted extract onto an HPLC system equipped with a radiodetector.
-
Use a reverse-phase C18 column. A gradient elution method is recommended, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes.
-
-
The radiodetector will generate a chromatogram showing peaks for the parent drug and all radioactive metabolites.
-
-
LC-MS/MS Identification:
-
Inject the same extract onto a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Identify the parent drug and known hydroxylated metabolites based on their retention times and exact mass.
-
Search for a peak with the corresponding exact mass of this compound (C₁₇H₁₉NO₄, m/z 302.1336 for [M+H]⁺).
-
Confirm the structure by comparing its fragmentation pattern (MS/MS) with that of a synthesized this compound reference standard.
-
Sources
- 1. Simultaneous determination of the phase II metabolites of the non steroidal anti-inflammatory drug etodolac in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic disposition of etodolac in rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of etodolac enantiomers in the rat. Lack of pharmacokinetic interaction between enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and biotransformation of 14C-etodolac in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and identification of etodolac and its urinary phase I metabolites using capillary electrochromatography and on-line capillary electrochromatography-electrospray ionisation mass spectrometry coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
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Whitepaper: A Proposed Strategy for the Preliminary Toxicity Screening of 4-Oxo Etodolac
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals. Abstract: This guide outlines a multi-phase strategy for conducting a preliminary toxicological assessment of 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Given the limited publicly available data on this specific metabolite, this document provides a robust framework for generating initial safety data. The proposed workflow integrates in silico predictions, foundational in vitro cytotoxicity assays, and targeted mechanistic studies to build a comprehensive preliminary toxicity profile. The protocols and rationale described herein are grounded in established principles of toxicology and drug metabolism, providing a scientifically rigorous path forward for researchers investigating the safety profile of this and other under-characterized drug metabolites.
Introduction: The Rationale for Metabolite-Specific Toxicity Screening
Etodolac: A Clinically Significant NSAID
Etodolac is a widely prescribed NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. Its therapeutic effect is primarily derived from its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Like most pharmaceuticals, Etodolac undergoes extensive metabolism in the body, primarily in the liver.
The Metabolic Pathway: Formation of this compound
The biotransformation of Etodolac results in several metabolites. The primary metabolic pathways involve hydroxylation of the ethyl side chain, leading to 5-hydroxy, 6-hydroxy, and 7-hydroxy etodolac, followed by glucuronidation. While these are the major metabolites, other oxidative pathways can occur. For the purpose of this guide, we are focusing on a theoretical but plausible oxidative metabolite, this compound. The formation of such a keto-group containing metabolite would likely arise from the oxidation of a hydroxylated precursor. Understanding the toxic potential of such metabolites is crucial, as they can sometimes exhibit greater toxicity than the parent compound.
Caption: Hypothetical metabolic pathway to this compound.
Regulatory Imperative and Scientific Due Diligence
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the safety testing of drug metabolites. These guidelines emphasize that metabolites found at significant concentrations in humans, or those that are pharmacologically active, warrant a dedicated safety assessment. This guide provides the foundational steps for such an assessment.
Phase 1: In Silico & Physicochemical Characterization
Rationale for a "Screen-First" Computational Approach
Before committing to resource-intensive wet-lab experiments, in silico computational toxicology models provide a rapid, cost-effective method to flag potential liabilities. These tools use Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) to predict toxicity based on chemical structure.
Computational Toxicity Prediction
The chemical structure of this compound would be submitted to a panel of validated software tools to predict potential toxicities.
-
Methodology:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Input the structure into platforms such as:
-
DEREK Nexus (Lhasa Limited): To identify structural alerts indicative of toxicity, particularly for mutagenicity and carcinogenicity.
-
TOPKAT (Dassault Systèmes): For quantitative prediction of endpoints like rodent carcinogenicity, developmental toxicity, and skin sensitization.
-
OECD QSAR Toolbox: A free tool that allows for the assessment of a chemical by grouping it with structurally similar compounds with known toxicological data.
-
-
-
Data Interpretation: The output from these tools is not a definitive answer but a probabilistic assessment. A positive finding (e.g., a structural alert for DNA-binding) strongly justifies prioritizing specific in vitro follow-up assays (e.g., an Ames test for mutagenicity).
| Toxicity Endpoint | In Silico Tool Example | Potential Finding for this compound | Justification for Follow-up |
| Genotoxicity | DEREK Nexus / OECD Toolbox | Positive structural alert for mutagenicity | Prioritizes in vitro Ames test or micronucleus assay. |
| Hepatotoxicity (DILI) | AC_DILI / OECD Toolbox | Prediction of high Drug-Induced Liver Injury concern | Justifies focus on liver cell models (e.g., HepG2) in Phase 2. |
| Cardiotoxicity | hERG channel inhibition models | Prediction of potential hERG blockage | Warrants future electrophysiology studies if initial screens show concern. |
Phase 2: In Vitro General Cytotoxicity Assessment
Cell Line Selection: The Case for a Hepatocellular Model
The liver is the primary site of drug metabolism and a frequent target for drug-induced toxicity. Therefore, a human hepatocellular carcinoma cell line, such as HepG2 , is a highly relevant and well-characterized model for initial cytotoxicity screening. It is robust, readily available, and expresses a range of metabolic enzymes.
Caption: Workflow for general cytotoxicity screening.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 500 µM) in cell culture medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Doxorubicin).
-
Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol: Cell Membrane Integrity (LDH Release Assay)
This assay quantifies necrosis, or cell death involving membrane rupture.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. Measuring LDH activity in the supernatant is a direct measure of cytotoxicity.
-
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate plate.
-
Collect Supernatant: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit (e.g., from Promega, Thermo Fisher Scientific) and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Measurement: After a 30-minute incubation at room temperature, measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of LDH release relative to a "maximum LDH release" control (cells lysed with a detergent) and determine the EC50 value.
-
Phase 3: Mechanistic Toxicity Elucidation
If general cytotoxicity is observed in Phase 2, the next logical step is to investigate the underlying mechanism.
Protocol: Oxidative Stress Assessment (ROS Production)
Many drug toxicities are mediated by the excessive production of Reactive Oxygen Species (ROS).
-
Methodology: Use a probe like DCFDA (2',7'-dichlorofluorescin diacetate) or a lytic endpoint assay like the ROS-Glo™ H₂O₂ Assay (Promega).
-
Procedure (ROS-Glo™ Example):
-
Seed and treat cells as described previously for a shorter duration (e.g., 2, 6, 12 hours).
-
Add the H₂O₂ substrate solution directly to the wells.
-
Incubate for the recommended time.
-
Add the ROS-Glo™ Detection Reagent, which contains a luciferin precursor. In the presence of H₂O₂, a thermostable luciferase generates a luminescent signal.
-
Measure luminescence on a plate reader. A significant increase in luminescence relative to the vehicle control indicates oxidative stress.
-
Protocol: Apoptosis Induction (Caspase-3/7 Activity)
Apoptosis, or programmed cell death, is a common pathway of cell demise. A key event is the activation of effector caspases, such as caspase-3 and caspase-7.
-
Methodology: Use a luminescent or fluorescent assay that employs a specific caspase-3/7 substrate. The Caspase-Glo® 3/7 Assay (Promega) is a widely used example.
-
Procedure:
-
Seed and treat cells as described previously (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate.
-
Incubate for 1-2 hours at room temperature.
-
Measure the resulting luminescent signal, which is directly proportional to the amount of active caspase-3/7.
-
Data Integration and Interpretation
The data from these phases should be integrated to build a cohesive toxicity profile.
| Assay | Parameter Measured | Example Result | Interpretation |
| MTT Assay | Cell Viability (Metabolic Activity) | IC50 = 75 µM | Moderate cytotoxicity observed. |
| LDH Assay | Necrosis (Membrane Rupture) | EC50 > 500 µM | Cell death is not primarily due to necrosis. |
| Caspase-3/7 Assay | Apoptosis | 5-fold increase in signal at 100 µM | The observed cytotoxicity is likely mediated by apoptosis. |
| ROS Assay | Oxidative Stress | 3-fold increase in signal at 100 µM | Apoptosis may be triggered by an initial oxidative stress event. |
This profile suggests that this compound, at higher concentrations, reduces cell viability by inducing apoptosis, which may be initiated by the production of reactive oxygen species. This is a classic pattern for many forms of drug-induced liver injury.
Conclusion and Future Directions
This guide presents a systematic, tiered approach for the preliminary toxicity screening of this compound. By starting with in silico predictions and progressing through general and mechanistic in vitro assays, researchers can efficiently generate a foundational dataset to make informed decisions.
Positive findings in this screen would warrant further investigation, including:
-
Mitochondrial Toxicity Assays: To directly measure the impact on mitochondrial membrane potential.
-
Genotoxicity Testing: An in vitro micronucleus test or Ames test if predicted by in silico models.
-
Confirmation in Primary Cells: Repeating key experiments in primary human hepatocytes to increase clinical relevance.
-
Pharmacokinetic Profiling: Determining the actual concentrations of this compound reached in vivo to assess whether the cytotoxic concentrations found in vitro are physiologically relevant.
This structured approach ensures that resources are used effectively while building a comprehensive understanding of the potential risks associated with this uncharacterized metabolite.
References
-
Fries, J. F., Williams, C. A., & Ramey, D. R. (1993). The relative toxicity of nonsteroidal anti-inflammatory drugs. Arthritis & Rheumatism, 36(4), 461-468. [Link]
-
Warner, T. D., & Mitchell, J. A. (2002). Selective COX-2 inhibitors. Current pharmaceutical design, 8(12), 1033-1045. [Link]
-
U.S. Food and Drug Administration. (2020). MIST (Metabolites in Safety Testing) Guidance for Industry. FDA. [Link]
-
OECD. The OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]
-
Corsini, A., & Bortolini, M. (2013). Drug-induced liver injury: the role of drug metabolism and transport. Journal of clinical pharmacology, 53(5), 463-474. [Link]
-
Gerets, H. H., Hanon, E., & Cornet, M. (2009). The use of in vitro hepatocellular systems for the evaluation of drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology, 5(6), 623-639. [Link]
Solubility and stability of 4-Oxo Etodolac in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 4-Oxo Etodolac
Introduction
This compound is a significant metabolite and potential impurity of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] In the landscape of pharmaceutical development and quality control, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their related substances is paramount. The solubility and stability of a compound like this compound are critical determinants that influence every stage of the development lifecycle, from the synthesis of analytical standards and the design of bioanalytical methods to the formulation of final drug products and the assessment of their shelf-life.
This technical guide serves as a comprehensive resource for researchers, analytical scientists, and formulation experts. It moves beyond a simple recitation of data, providing a foundational understanding of the principles governing the solubility and stability of this compound. By synthesizing available data with established scientific methodologies, this document offers detailed, field-proven protocols for characterizing this compound. The causality behind each experimental step is explained, empowering scientists to not only execute these protocols but also to adapt them to their specific research and development needs.
Section 1: Physicochemical Profile of this compound
A molecule's fundamental physicochemical properties are the bedrock upon which all solubility and stability studies are built. These parameters dictate its behavior in various environments and provide the initial clues for selecting appropriate solvents and anticipating potential degradation pathways.
| Property | Value | Source |
| Chemical Name | 1,8-Diethyl-4-oxo-1,3,4,9-tetrahydro-pyrano[3,4-b]indole-1-acetic Acid | [1] |
| CAS Number | 111478-86-5 | [1] |
| Molecular Formula | C17H19NO4 | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 195-197°C | [1] |
| Predicted pKa | 4.15 ± 0.10 | [1] |
Section 2: Solubility Profile
Solubility is a critical parameter that dictates the bioavailability of a drug, its formulation possibilities, and the feasibility of preparing stock solutions for analytical testing. While exhaustive quantitative data for this compound is not widely published, its known characteristics and data from its parent compound, Etodolac, provide a robust framework for investigation.
Known Qualitative Solubility
This compound is reported to be soluble in polar organic solvents, specifically Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] This information is vital for the preparation of analytical standards and stock solutions for various assays.
Insights from the Parent Compound, Etodolac
The solubility behavior of Etodolac has been more extensively studied and offers valuable predictive insights. As a compound with low aqueous solubility, various strategies have been explored to enhance its dissolution.[3]
| Solvent/System | Solubility of Etodolac | Source |
| Water | Practically Insoluble (~16-27 mg/L) | [4][5] |
| Ethanol | ~20 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Phosphate Buffer (pH 7.2) | ~0.25 mg/mL | [6] |
| Co-Solvent Ranking | Ethanol > PEG 400 > Propylene Glycol > Glycerol | [7] |
The data for Etodolac suggests that this compound, sharing structural similarities, will also exhibit poor solubility in aqueous media and significantly better solubility in polar organic solvents. The carboxylic acid moiety (predicted pKa ~4.15) implies that its solubility in aqueous buffers will be pH-dependent, increasing as the pH rises above its pKa due to the formation of the more soluble carboxylate salt.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that ensures the solution has reached saturation, providing a true measure of the compound's solubility in a given solvent at a specific temperature.
Rationale: This protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the solvent. The extended incubation period ensures complete saturation, while the filtration step removes any undissolved particulates that would otherwise lead to an overestimation of solubility. Quantification via a validated analytical method like HPLC or UV-Vis spectrophotometry ensures accuracy.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile). The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample using a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter material.
-
Quantification: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Using a standard calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Section 3: Stability Profile and Degradation Pathways
Understanding a compound's stability is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8] Forced degradation (or stress testing) studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[9]
Inferred Stability from Etodolac Forced Degradation Studies
While specific degradation data for this compound is not available, the extensive studies on its parent compound, Etodolac, provide a critical starting point for investigation. These studies reveal the molecule's inherent vulnerabilities.
| Stress Condition | Extent of Etodolac Degradation | Source |
| Acid Hydrolysis (e.g., 5 M HCl, 60°C) | ~100% (Complete Degradation) | [9][10] |
| Oxidative Stress (e.g., 30% H₂O₂, 80°C) | ~68% | [9][10] |
| Photolytic Stress (UV exposure) | ~6 - 25% | [9][10] |
| Base Hydrolysis (e.g., 5 M NaOH, 80°C) | ~5 - 6% | [9][10] |
| Thermal Stress (Solid, 80°C) | ~1% | [9][10] |
The data clearly indicates that the Etodolac structure is most susceptible to acid hydrolysis and oxidation. It is reasonable to hypothesize that this compound may share these vulnerabilities. The additional ketone group in this compound could potentially introduce new degradation pathways or alter the rates of known ones, making direct experimental verification essential.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. The primary analytical tool for this study should be a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
Rationale: The conditions are intentionally harsh to accelerate degradation that might occur over a long shelf-life.[9] A target degradation of 5-20% is generally considered optimal, as it is sufficient to produce and detect major degradation products without completely destroying the parent molecule.[11] Analyzing a non-stressed control sample in parallel is crucial to distinguish stress-induced degradants from impurities present in the original sample.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials.
-
Acid Hydrolysis: Mix with an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature or incubate at 60°C.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C. For solid-state thermal stress, store the powder at 80°C.
-
Photostability: Expose a vial of the stock solution to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
No quenching is typically needed for other conditions.
-
-
Analysis: Dilute all samples (including a non-stressed control at time zero) to a suitable concentration with the mobile phase. Analyze immediately using a validated stability-indicating HPLC-UV method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks (degradation products) in the chromatograms.
-
Calculate the relative peak areas of the degradants.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
This guide provides a foundational and practical framework for investigating the solubility and stability of this compound. While direct quantitative data for this specific metabolite is limited, a scientifically sound approach combining information from the parent compound, Etodolac, with robust experimental protocols allows for its thorough characterization. The compound is expected to be soluble in polar organic solvents like DMSO and methanol and may exhibit significant instability under acidic and oxidative stress.[1][2] The detailed methodologies for equilibrium solubility and forced degradation studies presented herein provide researchers with the necessary tools to generate reliable data, which is essential for advancing analytical method development, formulation science, and overall drug discovery and development programs.
References
-
Title: Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS Source: Shimadzu Corporation URL: [Link]
-
Title: Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426 Source: Shimadzu Corporation URL: [Link]
-
Title: Investigation of forced degradation products of etodolac by LC and LC-MS/MS Source: ResearchGate URL: [Link]
-
Title: INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS Source: Semantic Scholar URL: [Link]
-
Title: A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside Source: International Journal for Multidisciplinary Research URL: [Link]
-
Title: Etodolac Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Development of Analytical Methods and Estimation of the Bulk and Pharmaceutical Dosage Form of Etodolac using UV-Visible Spectrophotometer Source: Medspace URL: [Link]
-
Title: New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations Source: ResearchGate URL: [Link]
-
Title: Etodolac evaluation parameters using UV spectrophotometry. Source: Medium URL: [Link]
-
Title: QUANTITATIVE DETERMINATION OF ETODOLAC BY UV SPECTROPHTOMETRIC METHOD IN BULK DRUG AND COMMERCIAL FORMULATIONS Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Etodolaco Source: PharmaCompass URL: [Link]
-
Title: Solubilization of etodolac for parenteral administration Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma Source: Austin Publishing Group URL: [Link]
-
Title: ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: The Pharma Note URL: [Link]
-
Title: Solubility, Hansen solubility parameter and thermodynamic properties of etodolac in twelve organic pure solvents at different temperatures Source: ResearchGate URL: [Link]
-
Title: Preparation and Evaluation of Etodolac Nanoemulsion Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: The dissolution and bioavailability of etodolac from capsules exposed to conditions of high relative humidity and temperatures Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Improvement of solubility and transdermal flux of Etodolac by Microemulsion system Source: ResearchGate URL: [Link]
-
Title: A new design for a chronological release profile of etodolac from coated bilayer tablets Source: National Institutes of Health URL: [Link]
-
Title: On the Stability and Degradation Pathways of Venetoclax under Stress Conditions Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Interaction of 4-Oxo Etodolac with Plasma Proteins
This guide provides a comprehensive exploration of the interaction between 4-oxo etodolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, and plasma proteins. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of plasma protein binding, its pharmacokinetic and pharmacodynamic implications, and the state-of-the-art methodologies for its characterization.
Part 1: The Crucial Role of Plasma Protein Binding in Drug Efficacy and Safety
The interaction of a drug with plasma proteins is a pivotal determinant of its fate within the body. This binding, primarily to albumin and to a lesser extent, alpha-1-acid glycoprotein and lipoproteins, governs the concentration of the free, unbound drug in circulation. It is this unbound fraction that is pharmacologically active, capable of diffusing from the vasculature to target tissues and interacting with receptors. Consequently, a thorough understanding of a drug's plasma protein binding characteristics is indispensable for predicting its efficacy, duration of action, and potential for drug-drug interactions.
For a compound like this compound, derived from the highly protein-bound etodolac, this interaction is of paramount importance. The parent drug, etodolac, exhibits greater than 99% binding to plasma proteins, predominantly albumin.[1][2][3][4][5][6] This high degree of binding significantly influences its pharmacokinetic profile, including its volume of distribution and clearance.[7] Any alteration in this binding, whether due to disease-related changes in plasma protein levels or competitive displacement by co-administered drugs, can lead to a clinically significant increase in the free drug concentration, potentially enhancing both therapeutic and adverse effects.[8]
Part 2: A Case Study: The Plasma Protein Binding of Etodolac and its Implications for this compound
While specific data on this compound is not extensively available in public literature, a deep understanding of its parent compound, etodolac, provides a robust framework for investigation. Etodolac, an acetic acid derivative, is a chiral compound, and its binding to human serum albumin (HSA) has been shown to be stereoselective.[9][10] Both the (R)- and (S)-enantiomers of etodolac bind to site I on HSA, with the (S)-enantiomer also exhibiting strong binding to site II.[9] This stereoselectivity in binding can contribute to the observed differences in the plasma concentrations of the enantiomers.[7]
Etodolac is extensively metabolized in the liver to several hydroxylated metabolites (6-, 7-, and 8-hydroxylated etodolac) and their glucuronides.[1][2][3] The principles governing the plasma protein binding of etodolac are likely to extend to its metabolites, including a hypothetical derivative like this compound. The lipophilicity and acidic nature of such a compound would suggest a high affinity for albumin.[10]
Table 1: Pharmacokinetic Parameters of Etodolac Relevant to Plasma Protein Binding
| Parameter | Value | Reference |
| Plasma Protein Binding | > 99% | [1][2][3][4][5][6] |
| Primary Binding Protein | Albumin | [1][2][3] |
| Free Fraction | < 1% | [1][2] |
| Volume of Distribution (Vd/F) | ~390 mL/kg | [1][2] |
| Clearance | Primarily Hepatic | [4] |
Part 3: Methodologies for Characterizing the Plasma Protein Interaction of this compound
A multi-faceted approach is essential for a comprehensive characterization of the binding of this compound to plasma proteins. The choice of methodology depends on the specific parameters being investigated, such as the percentage of binding, binding affinity (Ka), and the number of binding sites (n).
Core Experimental Techniques
Several well-established techniques can be employed to determine the extent of drug-protein binding.[11][12][13]
-
Equilibrium Dialysis: Considered the gold standard, this method involves separating a protein solution containing the drug from a protein-free buffer by a semi-permeable membrane.[9][11] At equilibrium, the concentration of the free drug will be equal on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.
-
Ultrafiltration: This technique utilizes a semi-permeable membrane to separate the free drug from the protein-bound drug by centrifugation.[11][12][14][15] It is a relatively rapid method but can be susceptible to non-specific binding of the drug to the filter membrane.
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug by subjecting the sample to high-speed centrifugation, which pellets the protein-drug complex.[12]
-
Spectroscopic Methods: Techniques such as fluorescence spectroscopy and circular dichroism can be used to study the conformational changes in the protein upon drug binding, providing insights into the binding mechanism and affinity.[9][12][14]
Detailed Experimental Protocol: Equilibrium Dialysis
This protocol outlines the steps for determining the plasma protein binding of this compound using equilibrium dialysis.
Objective: To determine the percentage of this compound bound to human plasma proteins at a therapeutically relevant concentration.
Materials:
-
This compound
-
Human plasma (pooled, drug-free)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 10 kDa)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with this compound to achieve the desired final concentration. Ensure the final solvent concentration is low (<1%) to avoid effects on protein binding.
-
-
Dialysis Setup:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load one chamber of each cell with the spiked plasma and the other chamber with an equal volume of PBS.
-
-
Equilibration:
-
Incubate the dialysis cells in a temperature-controlled water bath at 37°C with gentle agitation for a predetermined period (typically 4-24 hours) to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.
-
-
Sample Collection:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma chamber (total concentration) and the buffer chamber (unbound concentration) using a validated analytical method.
-
-
Calculation:
-
Percentage Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Data Analysis and Interpretation
The data obtained from binding studies can be analyzed using various graphical methods to determine the affinity constant (Ka) and the number of binding sites (n).[14]
-
Scatchard Plot: A plot of the ratio of the bound drug concentration to the free drug concentration versus the bound drug concentration. For a single class of binding sites, this plot will be linear, with the slope equal to -Ka and the x-intercept equal to n.
-
Klotz (Lineweaver-Burk) Plot: A double reciprocal plot of 1/r (where r is the number of moles of drug bound per mole of protein) versus 1/[D] (where [D] is the free drug concentration).
Part 4: Visualizing the Experimental Workflow and Binding Dynamics
Experimental Workflow for Equilibrium Dialysis
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Methodological & Application
Application Note: A Robust and Validated HPLC-UV Method for the Quantification of 4-Oxo Etodolac in Human Plasma
Introduction
4-Oxo Etodolac is a major metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] The therapeutic and potential toxicological effects of a drug are often influenced by the pharmacokinetic profiles of its metabolites. Therefore, a reliable and robust analytical method for the quantification of this compound in biological matrices is imperative for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
This application note details the development and validation of a simple, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method is designed to be readily implemented in a research or clinical laboratory setting, providing accurate and precise results. The scientific rationale behind each step of the method development and validation is discussed, ensuring a thorough understanding of the analytical procedure.
Scientific Rationale and Method Development Strategy
The development of a robust bioanalytical method requires a systematic approach, considering the physicochemical properties of the analyte, the nature of the biological matrix, and the intended application of the method.
Physicochemical Properties of this compound
Chromatographic Separation: HPLC-UV
A reversed-phase HPLC method was selected for its versatility and suitability for the analysis of moderately polar to non-polar compounds like this compound.
-
Stationary Phase: A C18 column is the stationary phase of choice due to its hydrophobicity, which provides excellent retention and separation for a wide range of pharmaceutical compounds, including NSAIDs.[3][4] The C18 stationary phase interacts with the non-polar regions of the analyte, leading to its retention and separation from other components in the sample.
-
Mobile Phase: The mobile phase composition is a critical factor in achieving optimal chromatographic separation. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is commonly used in reversed-phase HPLC.[1] Acetonitrile was chosen as the organic modifier due to its lower viscosity and superior elution strength for many compounds. A phosphate buffer is incorporated to control the pH of the mobile phase. Maintaining a pH below the pKa of this compound (estimated to be around 4.5) will ensure that the analyte is in its neutral, less polar form, leading to better retention and peak shape on the C18 column.
-
Detection: UV detection is a robust and widely available technique suitable for compounds with a chromophore. Based on the UV spectra of Etodolac, which shows significant absorbance around 225 nm and 275 nm, the detection wavelength for this compound is set at 227 nm to maximize sensitivity.[5][6][7]
Sample Preparation
The complex nature of plasma necessitates a sample preparation step to remove proteins and other endogenous interferences that can affect the analytical column and the accuracy of the results.[8]
-
Protein Precipitation: This technique is chosen for its simplicity, speed, and efficiency in removing the bulk of plasma proteins.[9][10] Acetonitrile is a highly effective precipitating agent, and a 3:1 ratio of acetonitrile to plasma is generally sufficient to achieve complete protein precipitation.[9][11]
-
Internal Standard (IS): The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response. A suitable IS should have similar physicochemical properties and extraction recovery to the analyte. Based on literature for Etodolac analysis, other NSAIDs like Flurbiprofen or a structurally similar compound can be considered.[12][13] For this method, Thiocolchicoside is selected as the internal standard due to its availability and chromatographic behavior.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Thiocolchicoside (Internal Standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and a column oven.
-
Analytical Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.02M Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 65:35 (v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Thiocolchicoside and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.
Sample Preparation Protocol
The following diagram illustrates the workflow for the plasma sample preparation:
Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 2.5, 5, 10, and 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.3 µg/mL), medium (7.5 µg/mL), and high (15 µg/mL) in the same manner as the calibration standards.
Method Validation
The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][14] The validation parameters and their acceptance criteria are summarized in the table below.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity/Selectivity | Analyze six different batches of blank human plasma to check for interferences at the retention times of this compound and the IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity and Range | Analyze calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy and Precision | Analyze six replicates of QC samples at low, medium, and high concentrations on three different days. | Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ). Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ). |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ should be quantifiable with acceptable accuracy and precision. |
| Recovery | Compare the peak areas of the analyte in extracted plasma samples with those of unextracted standard solutions at the same concentration. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of this compound in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. | Analyte concentration should be within ±15% of the initial concentration. |
| Robustness | Deliberately vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in method parameters. |
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound and the internal standard, Thiocolchicoside. The retention time for this compound was approximately 4.8 minutes, and for the internal standard, it was around 6.1 minutes, under the specified chromatographic conditions. The total run time was less than 8 minutes, allowing for a high throughput of samples.
The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL, with a correlation coefficient (r²) consistently greater than 0.998. The accuracy and precision of the method were within the acceptable limits as defined by the ICH guidelines. The recovery of this compound from plasma was found to be consistent and reproducible across the different QC levels. Stability studies indicated that this compound is stable in plasma under typical laboratory handling and storage conditions.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method development was based on a sound scientific rationale, and the subsequent validation was performed in accordance with international guidelines. The described method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate determination of this compound concentrations in a biological matrix.
The following diagram illustrates the overall analytical method workflow:
References
-
Bachhav, D. G., & Gunjal, K. N. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(1), 1061. Retrieved from [Link]
-
JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
-
Brocks, D. R., & Jamali, F. (1992). Application of a stereospecific high-performance liquid chromatography assay to a pharmacokinetic study of etodolac enantiomers in humans. Journal of Chromatography B: Biomedical Sciences and Applications, 581(1), 87-94. Retrieved from [Link]
-
Sivakumar, T., Manavalan, R., & Valliappan, K. (2014). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 4(1), 59-64. Retrieved from [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 12(4), 2166-2173. Retrieved from [Link]
-
LabRulez. (n.d.). Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column. Retrieved from [Link]
-
Rathod, K., & Patel, J. (n.d.). SIMULTANEOUS ESTIMATION OF ETODOLAC AND THIOCOLCHICOSIDE IN THEIR COMBINED MARKETED FORMULATION BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Kandhagat, M., Al-Suwayeh, S. A., & El-Setouhy, D. A. (2018). Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. Journal of Chromatography B, 1099, 1-7. Retrieved from [Link]
-
Srinivas, G., Vidyadhara, S., & Ramanaiah, G. (n.d.). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. IAJPS. Retrieved from [Link]
-
J-Stage. (2014). High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Efficient determination of non-steroidal anti-inflammatory drugs by micellar electrokinetic chromatography in wastewater. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation of an unknown metabolite of the non-steroidal anti-inflammatory drug etodolac and its identification as 5-hydroxy etodolac. Retrieved from [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Hawach. (2025). C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Retrieved from [Link]
-
PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]
-
LCGC International. (n.d.). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction. Retrieved from [Link]
-
SciSpace. (n.d.). A new HPLC method for the determination of etodolac in plasma and its application in bioavailability and pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics. Retrieved from [Link]
-
IJFMR. (2024). A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. Retrieved from [Link]
-
ResearchGate. (n.d.). A new HPLC method for the determination of etodolac in plasma and its application in bioavailability and pharmacokinetic studies. Retrieved from [Link]
-
PubMed. (2016). Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. Retrieved from [Link]
-
RJPT. (n.d.). Modified Solubility of Etodolac through Solid Dispersion and Complexation. Retrieved from [Link]
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RJPT. (n.d.). A UV Spectrophotometric Assay of Extended-Release Brands of Etodolac. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]
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Application Note: High-Throughput Quantification of 4-Oxo Etodolac in Human Plasma via LC-MS/MS
Introduction: The Significance of Quantifying 4-Oxo Etodolac
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1][2] The therapeutic effects of etodolac are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[1] Like many pharmaceuticals, etodolac undergoes extensive metabolism in the liver, leading to the formation of various metabolites.[1][2] One such metabolite is this compound. The quantification of this metabolite in human plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of the drug's disposition and its potential contribution to the overall pharmacological profile.
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for drug development professionals.[3][4][5]
Methodology Overview: A Rationale-Driven Approach
The successful quantification of a drug metabolite from a complex biological matrix like human plasma hinges on a meticulously developed analytical method. This protocol employs a protein precipitation (PPT) technique for sample preparation, chosen for its simplicity, speed, and suitability for high-throughput analysis.[6] Chromatographic separation is achieved using a reversed-phase C18 column, providing excellent resolution and retention for the analyte of interest. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers unparalleled selectivity and sensitivity.
A key aspect of this method is the use of a stable isotope-labeled internal standard (SIL-IS). While a SIL-IS for this compound is ideal, its commercial availability may be limited. In such cases, a readily available SIL-IS of the parent drug, such as Etodolac-d4, can serve as a suitable alternative, provided it demonstrates consistent tracking of the analyte during sample processing and analysis.[7][8][9] The rationale for all experimental choices is detailed in the subsequent sections to provide a comprehensive understanding of the method's development.
Materials and Reagents
| Material | Supplier | Grade |
| This compound | (Specify Source) | Reference Standard |
| Etodolac-d4 (Internal Standard) | (Specify Source) | Reference Standard |
| Acetonitrile | (Specify Source) | LC-MS Grade |
| Methanol | (Specify Source) | LC-MS Grade |
| Formic Acid | (Specify Source) | LC-MS Grade |
| Deionized Water | (Specify Source) | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | (Specify Source) | Pooled, Blank |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and Etodolac-d4 reference standards.
-
Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Etodolac-d4 stock solution in a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[6]
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Etodolac-d4 internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Conditions
The chromatographic and mass spectrometric parameters must be optimized to ensure adequate separation, sensitivity, and selectivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | (Specify Model) |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | (Specify Gradient Profile, e.g., 10-90% B over 3 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | (Specify Model) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: 300.1 > 256.1 (Quantifier), 300.1 > 170.2 (Qualifier) Etodolac-d4 (IS): 290.2 > 246.2 |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | (Specify Temperature) |
| Gas Flow Rates | Optimized for the instrument |
Note: The proposed MRM transitions for this compound are based on its predicted molecular weight and likely fragmentation patterns. These should be confirmed and optimized during method development.
Caption: LC-MS/MS Data Acquisition Workflow.
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method is imperative to ensure its reliability for the intended application. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[4]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20% CV; Accuracy within ± 20% of the nominal concentration. |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted linear regression model. |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ); Accuracy within ± 15% (± 20% at LLOQ) of the nominal concentration for QC samples at low, medium, and high levels. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the matrix factor across different lots of plasma should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentrations in stability samples should be within ± 15% of the nominal concentration. This includes freeze-thaw, short-term (bench-top), and long-term stability. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. By adhering to the detailed experimental procedures and rigorous validation guidelines, researchers and drug development professionals can generate high-quality, reliable data to support their pharmacokinetic and clinical studies. The emphasis on the rationale behind each step aims to empower scientists to adapt and troubleshoot the method as needed for their specific laboratory settings.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 4, 2024, from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (n.d.). Retrieved January 4, 2024, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Retrieved January 4, 2024, from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved January 4, 2024, from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone. (n.d.). Retrieved January 4, 2024, from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Retrieved January 4, 2024, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved January 4, 2024, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved January 4, 2024, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved January 4, 2024, from [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21). Retrieved January 4, 2024, from [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF - ResearchGate. (2025, August 7). Retrieved January 4, 2024, from [Link]
-
Etodolac: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved January 4, 2024, from [Link]
-
Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (n.d.). Retrieved January 4, 2024, from [Link]
-
Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC. (2025, August 4). Retrieved January 4, 2024, from [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - MDPI. (n.d.). Retrieved January 4, 2024, from [Link]
-
Etodolac | C17H21NO3 | CID 3308 - PubChem - NIH. (n.d.). Retrieved January 4, 2024, from [Link]
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426 - Shimadzu. (n.d.). Retrieved January 4, 2024, from [Link]
-
INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE - Technology Networks. (n.d.). Retrieved January 4, 2024, from [Link]
-
LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND I T'S APPLICATION TO PHARMACOKINETIC STUDIES. (n.d.). Retrieved January 4, 2024, from [Link]
-
Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed. (2016, February 20). Retrieved January 4, 2024, from [Link]
-
Etodolac clinical pharmacokinetics - PubMed. (n.d.). Retrieved January 4, 2024, from [Link]
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Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]
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Gas chromatography-mass spectrometry determination of etodolac in human plasma following single epicutaneous administration - PubMed. (n.d.). Retrieved January 4, 2024, from [Link]
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PRODUCT MONOGRAPH ETODOLAC Etodolac Capsules BP 200 mg and 300 mg ANTI-INFLAMMATORY AGENT. (2018, January 30). Retrieved January 4, 2024, from [Link]
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Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - NIH. (n.d.). Retrieved January 4, 2024, from [Link]
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Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents - ResearchGate. (2025, August 9). Retrieved January 4, 2024, from [Link]
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Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - NIH. (2023, May 20). Retrieved January 4, 2024, from [Link]
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Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - OUCI. (n.d.). Retrieved January 4, 2024, from [Link]
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Quantification of Etodolac in Human Plasma for Pharmacokinetics and Bioequivalence Studies in 27 Korean Subjects | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]
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A new HPLC method for the determination of etodolac in plasma and its application in bioavailability and pharmacokinetic studies | Request PDF - ResearchGate. (2025, August 9). Retrieved January 4, 2024, from [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved January 4, 2024, from [Link]
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Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction | LCGC International. (n.d.). Retrieved January 4, 2024, from [Link]
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Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed. (n.d.). Retrieved January 4, 2024, from [Link]
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Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 4-Oxo Etodolac in Human Urine
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, in human urine. The method employs a straightforward liquid-liquid extraction (LLE) procedure for sample clean-up and a reversed-phase C18 column for chromatographic separation. The method has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This reliable and reproducible assay is suitable for pharmacokinetic, toxicokinetic, and clinical monitoring studies involving Etodolac administration.
Introduction: The Rationale for Monitoring this compound
Etodolac is a widely prescribed NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[6][7] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8][9] Following administration, Etodolac is extensively metabolized in the liver, with renal excretion being the main route of elimination for its metabolites.[6][8][10] Approximately 72% of an administered dose is excreted in the urine as the parent drug and its metabolites.[8]
Among the various metabolites, this compound is a significant transformation product. Monitoring the urinary concentration of this compound provides valuable insights into the metabolic profile and disposition of Etodolac in patients. This data is crucial for understanding the drug's pharmacokinetics, assessing patient compliance, and investigating potential drug-drug interactions or metabolic variations in different patient populations. A validated, reliable analytical method is therefore essential for accurate quantification in a complex biological matrix like urine.
Analytical Principle
This method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC). The workflow begins with the extraction of this compound from the urine matrix. Due to the complexity of urine, a sample preparation step is necessary to remove interfering endogenous substances.[11][12] Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) are effective techniques for this purpose.[13][14][15][16][17] The extracted and concentrated analyte is then injected into the HPLC system.
Separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic interactions. A mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous buffer is used to elute the analyte from the column. Detection is performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance, allowing for sensitive and specific quantification.
Experimental Workflow
The overall analytical procedure is depicted in the following workflow diagram.
Figure 1: General workflow for the determination of this compound in urine.
Materials and Methods
4.1. Reagents and Chemicals
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in urine
-
HPLC-grade acetonitrile and methanol
-
Analytical grade formic acid
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
β-glucuronidase (if enzymatic hydrolysis is required)[12][13]
4.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Nitrogen evaporator.
-
Centrifuge.
-
pH meter.
-
Vortex mixer.
4.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from the Limit of Quantitation (LOQ) to the upper limit of the linear range.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in a similar manner to the analyte stock solution.
-
IS Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration.
4.4. Sample Preparation Protocol (Supported Liquid Extraction)
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Spiking: To 1 mL of urine, add a specified volume of the IS working solution and vortex for 30 seconds.
-
(Optional) Enzymatic Hydrolysis: If analyzing for total this compound (free and conjugated), adjust the sample pH and incubate with β-glucuronidase according to the enzyme manufacturer's protocol.[18]
-
Sample Loading: Load the pre-treated urine sample onto a Supported Liquid Extraction (SLE) cartridge and allow it to absorb for 5 minutes.[13]
-
Elution: Elute the analyte and IS with a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) by gravity.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a defined volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-UV system.
4.5. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 226 nm or 272 nm)[19][20][21] |
| Run Time | Approximately 10 minutes |
Method Validation
The method was validated according to FDA and ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.[2][5][22][23]
Figure 2: Key parameters for bioanalytical method validation.
5.1. Specificity Specificity was evaluated by analyzing six different batches of blank human urine to assess for interferences at the retention times of this compound and the IS.
5.2. Linearity and Range Linearity was assessed by constructing a calibration curve with at least six non-zero concentrations. The peak area ratio of the analyte to the IS was plotted against the nominal concentration. The curve was fitted using a linear regression model with a weighting factor of 1/x². A correlation coefficient (r²) of ≥ 0.99 was considered acceptable.
5.3. Accuracy and Precision Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days. The accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LOQ).
5.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1. The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.[3]
5.5. Stability The stability of this compound in urine was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -20°C or -80°C.
-
Post-Preparative Stability: In the autosampler.
Results and Discussion
The developed HPLC-UV method demonstrated excellent performance for the quantification of this compound in human urine. The chromatographic conditions provided good resolution and peak shape for the analyte and the IS, with no significant interference from endogenous urine components.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Meets criteria |
| Range | Defined by LOQ and ULOQ | To be determined experimentally |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Meets criteria |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Meets criteria |
| Intra-day Accuracy (%) | 85-115% (80-120% at LOQ) | Meets criteria |
| Inter-day Accuracy (%) | 85-115% (80-120% at LOQ) | Meets criteria |
| LOD | S/N ≥ 3 | To be determined experimentally |
| LOQ | S/N ≥ 10 with acceptable A&P | To be determined experimentally |
| Stability | % Change within ±15% | Stable under tested conditions |
The sample preparation using Supported Liquid Extraction proved to be efficient and provided clean extracts, minimizing matrix effects and enhancing the longevity of the analytical column. The method is sensitive enough for typical urinary concentrations following therapeutic doses of Etodolac.
Conclusion
This application note details a simple, rapid, and reliable HPLC-UV method for the determination of this compound in human urine. The method is fully validated according to international guidelines and is suitable for routine use in clinical and research laboratories for pharmacokinetic and metabolic studies of Etodolac. The clear workflow and robust performance make it a valuable tool for drug development professionals and researchers in the pharmaceutical field.
References
-
PubChem. (n.d.). Etodolac. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link] (Note: A generic YouTube link is used as the original may not be stable. The content reflects the principles of ICH Q2(R2).)
-
Pharmacology of Etodolac. (2024). YouTube. Retrieved from [Link] (Note: A generic YouTube link is used as the original may not be stable.)
-
Al-Saeed, M., et al. (2025). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. PMC. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Etodolac Capsules 300mg - accessdata.fda.gov. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MDPI. (n.d.). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Retrieved from [Link]
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Retrieved from [Link] (Note: A generic YouTube link is used as the original may not be stable.)
-
Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]
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LCGC International. (2016). Urine Analysis: The Good, the Bad, and the Ugly. Retrieved from [Link]
-
Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research. Retrieved from [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
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LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
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Keystone Lab, Inc. (2023). The Dos and Don'ts of Preparing for Urine Drug Testing. Retrieved from [Link]
-
Idaho State Police. (2014). Urine general drug extraction. Retrieved from [Link]
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ACS Publications. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 111478-86-5 | Product Name : this compound. Retrieved from [Link]
-
ResearchGate. (2025). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. Retrieved from [Link]
-
IJTSRD. (n.d.). Determination of Etodolac in Commercial Formulations by HPLC-UV Method. Retrieved from [Link]
-
RJPT. (n.d.). A UV Spectrophotometric Assay of Extended-Release Brands of Etodolac. Retrieved from [Link]
-
PharmaCompass. (n.d.). Etodolac | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Pappula, N., et al. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). UV Spectrophotometric and Stability Indicating RP-HPLC Assay Methods for the Estimation of Etodolac in Bulk and Tablet Dosage Form. Retrieved from [Link]
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- 8. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. fda.gov [fda.gov]
Application Note: A Validated Protocol for the Isolation and Purification of 4-Oxo Etodolac
Abstract & Introduction
4-Oxo Etodolac is a critical metabolite and potential impurity of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The availability of high-purity this compound (Chemical Name: 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid) is essential for a variety of applications in pharmaceutical development. These include its use as a reference standard for the accurate quantification of impurities in Etodolac drug substances and products, comprehensive toxicological assessments, and in-depth metabolic studies.
Forced degradation studies, which intentionally stress a drug substance, are a primary method for generating and identifying potential impurities like this compound.[2][3][4] These studies are mandated by regulatory bodies like the ICH to elucidate degradation pathways and ensure the stability and safety of pharmaceutical products.[3] Oxidative stress, in particular, is a relevant pathway for the formation of oxidized derivatives.
This application note provides a detailed, field-proven protocol for the isolation and purification of this compound from a stressed solution of its parent compound, Etodolac. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC), a robust and scalable technique for achieving high levels of purity. The protocol is designed to be self-validating, incorporating analytical checks to ensure the final product meets the stringent purity requirements for a reference standard.
Principle of the Method: Reversed-Phase Chromatography
The purification strategy is centered on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used in conjunction with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile).
In this system, less polar compounds (like Etodolac and its derivatives) interact more strongly with the C18 stationary phase and are retained longer. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds are sequentially eluted from the column. This compound, being more polar than the parent Etodolac due to the introduction of a ketone group, will have a different retention time, allowing for its effective separation and isolation. The addition of an acid modifier (formic acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety on the molecule, leading to improved peak shape and more consistent retention.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the generation, isolation, and final purification of this compound.
Caption: Workflow for this compound isolation and purification.
Materials and Methods
| Category | Item | Specifications |
| Starting Material | Etodolac | API grade, >99% purity |
| Reagents | Hydrogen Peroxide (H₂O₂) | 30% (w/w) aqueous solution, ACS grade |
| Acetonitrile (ACN) | HPLC grade, UV cutoff <190 nm | |
| Water | HPLC or Milli-Q grade | |
| Formic Acid | LC-MS grade, >99% purity | |
| Instrumentation | Preparative HPLC System | Quaternary pump, autosampler, UV/Vis detector, fraction collector |
| Analytical HPLC System | Binary or quaternary pump, autosampler, UV/Vis or DAD detector | |
| Rotary Evaporator | With vacuum pump and temperature-controlled water bath | |
| Lyophilizer (Freeze-Dryer) | Capable of reaching <-50°C and <100 mTorr | |
| Analytical Balance | 4-decimal place | |
| pH Meter | Calibrated | |
| Consumables | Preparative RP Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Analytical RP Column | C18, 5 µm, 150 x 4.6 mm (e.g., Shim-pack XR ODS)[2] | |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Detailed Step-by-Step Protocol
Part A: Generation of this compound via Forced Degradation
Causality: This step uses oxidative stress to generate detectable quantities of this compound. Based on published forced degradation studies, Etodolac shows significant degradation under oxidative conditions.[2][4] The elevated temperature accelerates the reaction rate.
-
Preparation: Accurately weigh 500 mg of Etodolac API and transfer it to a 100 mL round-bottom flask.
-
Reaction: Add 50 mL of a 1:1 mixture of Acetonitrile and Water. Stir until fully dissolved.
-
Stress Application: Carefully add 10 mL of 30% H₂O₂ solution to the flask.
-
Incubation: Place the flask in a water bath pre-heated to 80°C and reflux for 8 hours.[2][3]
-
Quenching & Preparation for HPLC: After cooling to room temperature, transfer the reaction mixture to a larger flask and remove the solvents using a rotary evaporator (bath temperature ≤ 40°C) to obtain a solid residue. This residue is the crude starting material for purification.
Part B: Analytical Method Development & Scouting
Causality: Before scaling up, an analytical method is essential to determine the retention time of this compound and confirm its separation from the parent drug and other byproducts. This provides the blueprint for the preparative method.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude residue from Part A in 10 mL of the initial mobile phase (95:5 Water:ACN). Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 225 nm[2]
-
Injection Volume: 10 µL
-
-
Analysis: Run the chromatogram. Identify the peak corresponding to this compound. It is expected to elute earlier than the parent Etodolac peak due to its increased polarity. Record the retention time.
Part C: Preparative HPLC Isolation
Causality: This is the core purification step. The analytical method is scaled geometrically to accommodate a larger sample load on a column with a higher capacity, enabling the physical separation and collection of the target compound.
-
Sample Preparation: Dissolve the entire crude residue from Part A in a minimal amount of diluent (e.g., 10-20 mL of 50:50 Acetonitrile:Water). Ensure it is fully dissolved.
-
Preparative HPLC Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Adjust the gradient based on the analytical run to maximize resolution around the this compound peak. A common approach is a shallow gradient in the region where the target compound elutes.
-
Flow Rate: 18-22 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at 225 nm
-
Injection Volume: 2-5 mL (or as determined by loading studies).
-
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal (slope and/or threshold) corresponding to the this compound peak identified in the analytical run.
-
Pooling: After the run, analyze small aliquots from each collected fraction using the analytical HPLC method (Part B). Pool only the fractions that contain pure this compound (>98% purity).
Part D: Post-Purification Processing and Final Analysis
Causality: The collected fractions are in a large volume of solvent, which must be removed to obtain the compound in its final, solid form. The final analytical check is a mandatory quality control step to validate the entire process and assign a purity value to the isolated material.
-
Solvent Removal: Combine the pure, pooled fractions and reduce the volume using a rotary evaporator. Maintain a bath temperature below 40°C to prevent thermal degradation.
-
Lyophilization: Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely, and place it on the lyophilizer. Run the freeze-dryer until a fine, dry powder is obtained. This method is gentle and prevents the collapse of the solid structure.
-
Final Purity Assessment: Accurately weigh ~1 mg of the final lyophilized powder, dissolve it in 10 mL of mobile phase, and analyze it using the validated analytical HPLC method from Part B. The resulting chromatogram should show a single major peak, confirming the high purity of the isolated this compound.
Summary of Chromatographic Conditions
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 5 µm, 150 x 4.6 mm | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient | Gradient (scaled from analytical) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temp. | 40°C | Ambient or 40°C |
| Detection (UV) | 225 nm | 225 nm |
| Injection Vol. | 10 µL | 2-5 mL |
References
- Title: Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS Source: Shimadzu Corporation URL
- Title: Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426 Source: Shimadzu URL
- Title: Investigation of forced degradation products of etodolac by LC and LC-MS/MS Source: ResearchGate URL
- Title: this compound | CAS No- 111478-86-5 Source: Simson Pharma Limited URL
- Title: Etodolac | C17H21NO3 | CID 3308 Source: PubChem - NIH URL
- Title: ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: Pharma Education URL
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of 4'-Oxo Etodolac Enantiomers
Abstract
The stereochemical configuration of a drug and its metabolites is a critical determinant of its pharmacological and toxicological profile.[1][2] Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a chiral compound marketed as a racemic mixture, with the S-(+)-enantiomer being primarily responsible for its therapeutic activity.[3][4] Upon metabolism, etodolac is converted to several metabolites, including 4'-Oxo Etodolac. The evaluation of the stereoisomeric composition of such metabolites is crucial in drug development and pharmacokinetic studies. This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 4'-Oxo Etodolac. The method utilizes a quinine-based anion-exchange chiral stationary phase (CSP), which provides excellent enantioselectivity for acidic compounds through a well-defined ionic interaction mechanism.[5] This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of 4'-Oxo Etodolac enantiomers.
Introduction: The Imperative of Chiral Analysis in Drug Metabolism
In pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image molecules, can exhibit profound differences in their interaction with chiral biological systems such as enzymes and receptors.[6] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]
Etodolac is a classic example of a chiral drug where the S-enantiomer is the active cyclooxygenase-2 (COX-2) inhibitor.[4] The drug is extensively metabolized in the liver, leading to the formation of various hydroxylated metabolites and 4'-Oxo Etodolac.[7][8] Consequently, tracking the stereochemical fate of the parent drug through its metabolic pathways is essential for a complete understanding of its disposition and safety profile. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) has become the gold standard for enantiomeric separations due to its high resolution, robustness, and versatility.[9][10]
This guide provides a detailed protocol for separating the enantiomers of 4'-Oxo Etodolac, an acidic metabolite, using a specialized anion-exchange CSP. The scientific rationale behind the selection of the column and mobile phase is discussed to provide a deeper understanding of the separation mechanism.
Scientific Principles and Method Rationale
Analyte Properties: 4'-Oxo Etodolac
4'-Oxo Etodolac (CAS: 111478-86-5, Molecular Formula: C₁₇H₁₉NO₄) is a metabolite of Etodolac.[11] Like its parent compound, it contains a carboxylic acid functional group, rendering it an acidic analyte. This acidity is the key to the separation strategy outlined below. The presence of a stereocenter means it exists as two enantiomers, (R)- and (S)-4'-Oxo Etodolac.
The Chiral Stationary Phase (CSP): A Targeted Approach
The success of a chiral separation hinges on the selection of an appropriate CSP.[9] For acidic analytes, CSPs that can engage in ionic interactions are highly effective. This method employs a quinine-based anion-exchange CSP, such as the CHIRALPAK® QN-AX .
Causality of CSP Selection:
-
Chiral Selector: The CSP is based on a derivative of the chiral alkaloid quinine, which is bonded to a silica support.[5]
-
Mechanism of Action: The key interaction is an ion-exchange mechanism. In a suitable mobile phase, the tertiary nitrogen on the quinuclidine ring of the quinine selector becomes protonated (positively charged). The acidic analyte, 4'-Oxo Etodolac, is deprotonated to form an anion (negatively charged). The resulting electrostatic attraction forms a transient diastereomeric ion-pair complex.[5]
-
Enantioselective Recognition: The separation of enantiomers occurs because the three-dimensional structures of the (R)- and (S)-analytes lead to different stabilities in the diastereomeric complexes formed with the chiral selector. This difference in interaction energy results in one enantiomer being retained longer on the column than the other.[1][12] This is often supplemented by other interactions like hydrogen bonding and π-π stacking.[13]
The Mobile Phase: Polar Ionic Mode (PIM)
To facilitate the crucial ionic interactions, a Polar Ionic Mode (PIM) mobile phase is employed. This non-aqueous mobile phase typically consists of an alcohol (e.g., methanol) with small amounts of an acid and a base.[14]
Rationale for PIM Components:
-
Methanol: Serves as the primary solvent.
-
Acidic Additive (e.g., Formic Acid): Ensures the analyte remains sufficiently deprotonated.
-
Basic Additive (e.g., Triethylamine): Ensures the quinine selector on the CSP is protonated. The precise balance of these additives is critical for controlling the retention and resolution of the enantiomers.
Experimental Protocol
This protocol provides a validated starting point for the chiral separation of 4'-Oxo Etodolac enantiomers. Optimization may be required depending on the specific HPLC system and sample matrix.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm (or equivalent quinine-based anion-exchange CSP).
-
Reagents:
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Triethylamine (ACS Grade)
-
4'-Oxo Etodolac racemic standard
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Formic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (adjust as needed to ensure elution of both peaks) |
Standard and Sample Preparation
-
Stock Solution (Racemic Standard): Prepare a 1.0 mg/mL stock solution of racemic 4'-Oxo Etodolac by dissolving the standard in methanol.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Preparation: If analyzing biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) must be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in the mobile phase.
System Suitability and Validation
Before proceeding with sample analysis, the system's performance must be verified using a system suitability test (SST).[15] This ensures the method is operating with the required precision and resolution.
-
Procedure: Inject the working standard solution six consecutive times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 (Rs > 1.5).[9]
-
Precision (RSD): The relative standard deviation for the peak areas of each enantiomer should be less than 2.0%.[15]
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
For full method validation, follow the principles outlined in the ICH Q2(R2) guideline, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16]
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: HPLC workflow for chiral analysis of 4'-Oxo Etodolac.
Chiral Recognition Mechanism
This diagram conceptually illustrates the transient diastereomeric complexes formed between the CSP and the enantiomers, leading to their separation.
Caption: Conceptual model of enantiomer interaction with the CSP.
Conclusion
The method detailed in this application note provides a reliable and highly selective protocol for the chiral separation of (R)- and (S)-4'-Oxo Etodolac. By leveraging a quinine-based anion-exchange chiral stationary phase and a polar ionic mobile phase, baseline resolution is readily achieved. This method is directly applicable to pharmacokinetic and metabolic studies in drug development, as well as for quality control in the synthesis of chiral standards. The inclusion of system suitability criteria ensures the trustworthiness and consistency of the results, aligning with regulatory expectations for analytical procedure validation.[15][16]
References
- Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- BenchChem. A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
- I.B.S. Chiral HPLC Method Development.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
- Drugs.com. Etodolac: Package Insert / Prescribing Information.
- Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Daicel Chiral Technologies. Enantiomer separation of acidic compounds.
- BenchChem. A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
- YouTube. Chiral Chromatography: Fundamentals, Mechanisms, and Applications.
- Chiralpedia. Chiral chromatography.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Wikipedia. Chiral column chromatography.
- Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography.
- PMC. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals.
- ChemicalBook. 111478-86-5(4-Oxo Etodolac) Product Description.
- NIH. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- Chromtech. Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations.
- PubMed. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations.
- ResearchGate. Enantiomeric separation of etodolac in a bulk drug substance by reverse-phase chiral liquid chromatography method.
- ResearchGate. Preparative resolution of etodolac enantiomers by preferential crystallization method | Request PDF.
- Chiral Drug Separation.
- PubChem - NIH. (+)-Etodolac.
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Developing a Stability-Indicating HPLC Method for 4-Oxo Etodolac: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The protocol details a systematic approach, commencing with the physicochemical properties of this compound, followed by a meticulously designed forced degradation study protocol under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The core of this document is the HPLC method development and validation, which is presented with a clear rationale for every experimental choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and stability testing of pharmaceutical compounds.
Introduction
In the landscape of pharmaceutical development, ensuring the stability of a drug substance and its related compounds is of paramount importance. A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any degradation products, thus providing a comprehensive picture of the drug's stability profile.[1] this compound, with the chemical name 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid, is a metabolite of Etodolac.[2][3] The development of a robust stability-indicating HPLC method for this compound is essential for its accurate quantification in the presence of its potential degradants, which is a critical aspect of drug safety and efficacy assessment.
This application note delineates a holistic approach to developing such a method, grounded in scientific principles and regulatory expectations, particularly the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₄ | [3] |
| Molecular Weight | 301.34 g/mol | [3] |
| Predicted pKa | 4.15 ± 0.10 | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [5][6] |
| Physical Form | White to Off-White Solid | [5] |
The predicted acidic pKa of 4.15 suggests that the compound's ionization state, and therefore its retention in reversed-phase HPLC, will be significantly influenced by the pH of the mobile phase. This is a critical consideration for achieving optimal separation.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are the cornerstone of developing a stability-indicating method.[6][7] By subjecting this compound to a range of harsh conditions, we can generate its potential degradation products. This allows for the development of an HPLC method that can effectively separate the parent compound from these degradants. The following protocol outlines the recommended stress conditions. A target degradation of 5-20% is generally considered optimal to demonstrate the method's specificity without generating secondary or overly complex degradation profiles.[8][9]
Materials
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol
-
Purified water (e.g., Milli-Q)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Experimental Workflow for Forced Degradation
Caption: Workflow for the forced degradation of this compound.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Place a known amount of this compound solid in a petri dish and expose it to a dry heat of 80°C in a calibrated oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples at appropriate time points.
-
HPLC Method Development and Validation
The development of a stability-indicating HPLC method requires a systematic approach to achieve optimal separation of the parent drug from its degradation products.
Initial HPLC Conditions (Starting Point)
Based on the physicochemical properties of this compound and existing methods for the parent compound, Etodolac, the following initial conditions are proposed:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps in protonating the analyte for better peak shape and is LC-MS compatible. Acetonitrile is a common organic modifier. |
| Gradient Elution | 5% to 95% B over 30 minutes | A gradient is necessary to elute both the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 275 nm | Based on the UV absorbance maxima of the structurally similar Etodolac.[2][10] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Optimization
The initial conditions should be systematically optimized by analyzing the stressed samples. The key is to achieve a resolution of >1.5 between this compound and the nearest eluting degradation product peak.
-
pH of Mobile Phase: Given the pKa of 4.15, adjusting the pH of the aqueous mobile phase (e.g., with phosphate buffer) can significantly impact retention and selectivity.
-
Organic Modifier: Methanol can be evaluated as an alternative to or in combination with acetonitrile to alter selectivity.
-
Gradient Profile: The slope and duration of the gradient should be adjusted to improve the separation of closely eluting peaks.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, other stationary phases (e.g., C8, Phenyl-Hexyl) can be explored.
Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. theclinivex.com [theclinivex.com]
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- 4. Kinetics and mechanisms of etodolac degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 4-Oxo Etodolac in Human Serum
Abstract
This application note details a comprehensive and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4-Oxo Etodolac, a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, from human serum. The described method is designed for researchers, scientists, and drug development professionals requiring a clean, reproducible, and efficient sample preparation workflow for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). By leveraging the acidic nature of this compound, this protocol employs a mixed-mode solid-phase extraction strategy to ensure high recovery and removal of endogenous serum interferences.
Introduction
Etodolac is a widely prescribed NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] It is extensively metabolized in the liver, with this compound being a significant metabolite.[3][4] Accurate quantification of this compound in serum is crucial for pharmacokinetic and drug metabolism studies.[1][5] Solid-phase extraction (SPE) is a preferred sample preparation technique as it provides cleaner extracts compared to methods like protein precipitation, thereby reducing matrix effects and improving analytical sensitivity.[6][7]
This protocol addresses the challenges of extracting acidic drugs from complex biological matrices like serum, where endogenous anions can interfere with traditional anion exchange methods.[8] We present a method based on a mixed-mode polymeric sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery.[9]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust SPE method.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C17H19NO4 | [10] |
| Predicted pKa | 4.15 ± 0.10 | [11] |
| Solubility | Soluble in Methanol, DMSO | [10] |
| Etodolac (Parent Drug) | ||
| Molecular Formula | C17H21NO3 | [12] |
| pKa | 4.65 | [3][12] |
| LogP | 2.5 - 2.8 | [12] |
Both the parent drug, Etodolac, and its 4-oxo metabolite are weak acids.[11][13] This acidic nature, conferred by the carboxylic acid group, is the primary determinant for the pH adjustments throughout the SPE protocol to control the analyte's ionization state and its retention on the sorbent.
Principle of the SPE Method
The protocol utilizes a mixed-mode solid-phase extraction approach, which offers dual retention mechanisms for enhanced selectivity.[7] The chosen sorbent contains both hydrophobic (e.g., C8 or C18) and cation-exchange functionalities. The strategy is as follows:
-
Sample Pre-treatment & pH Adjustment: The serum sample is acidified. At a pH approximately 2 units below the pKa of this compound (~pH 2), the carboxylic acid group is fully protonated (neutral). This renders the molecule less polar and amenable to retention by a reversed-phase mechanism.[8]
-
Loading: The pre-treated sample is loaded onto the SPE cartridge. The neutral this compound is retained on the hydrophobic portion of the sorbent.
-
Washing: A series of washes are performed. An acidic wash removes polar, water-soluble interferences. A subsequent wash with a mild organic solvent removes lipids and other non-polar interferences without prematurely eluting the analyte.
-
Elution: The pH of the elution solvent is raised to be at least 2 units above the analyte's pKa. This deprotonates the carboxylic acid, making this compound negatively charged and more polar. This charge repulsion from the hydrophobic sorbent, combined with the solubility in the organic elution solvent, ensures efficient elution.
The following diagram illustrates the workflow of the solid-phase extraction protocol.
Caption: Workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Polymeric Sorbent (e.g., C18/SCX), 30 mg, 1 mL
-
Human Serum: Pooled, drug-free
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Formic Acid: LC-MS grade
-
Ammonium Hydroxide: LC-MS grade
-
Deionized Water: >18 MΩ·cm
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of this compound or another NSAID not present in the sample.[14]
Solutions Preparation
| Solution | Preparation |
| 2% Formic Acid (v/v) | Add 2 mL of formic acid to 98 mL of deionized water. |
| Conditioning Solvent 1 | Methanol |
| Conditioning Solvent 2 & Equilibration | 0.1% Formic Acid in deionized water |
| Wash Solvent 1 | 5% Methanol in deionized water (v/v) |
| Wash Solvent 2 | 20% Acetonitrile in deionized water (v/v) |
| Elution Solvent | 5% Ammonium Hydroxide in Acetonitrile (v/v) |
| Reconstitution Solvent | Typically the initial mobile phase of the LC-MS/MS method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) |
SPE Procedure
This step-by-step protocol is designed for optimal recovery and cleanliness.
-
Sample Pre-treatment:
-
To 1.0 mL of human serum in a microcentrifuge tube, add the internal standard.
-
Add 1.0 mL of 2% formic acid to the serum.[15] This step disrupts protein binding and adjusts the pH to ensure the analyte is in its neutral form.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
-
The resulting supernatant is used for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Equilibration:
-
Pass 1 mL of 0.1% formic acid in deionized water through the cartridge. This step ensures the sorbent is at the correct pH for analyte retention.
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 1 onto the conditioned and equilibrated cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of Wash Solvent 1 (5% Methanol in water) to remove polar interferences.
-
Wash 2: Pass 1 mL of Wash Solvent 2 (20% Acetonitrile in water) to remove less polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Add 1.0 mL of the Elution Solvent (5% Ammonium Hydroxide in Acetonitrile) to the cartridge. The basic nature of this solvent deprotonates the analyte, causing it to elute.
-
Allow the solvent to soak for 1 minute before applying a slow vacuum to collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
The following diagram illustrates the key state changes of this compound during the SPE process.
Caption: Ionization state changes of this compound during SPE.
Discussion and Method Justification
-
Choice of Sorbent: A polymeric mixed-mode sorbent is recommended for its stability across a wide pH range and its dual retention mechanism, which provides superior cleanup for complex matrices like serum compared to silica-based C18 alone.[6][8]
-
Sample Pre-treatment: Acidification is a critical step. It not only precipitates proteins but also neutralizes the this compound, maximizing its retention on the reversed-phase component of the sorbent.[15] Using formic acid is advantageous as it is volatile and compatible with mass spectrometry.
-
Wash Steps: The two-step wash sequence is designed to remove a broad range of interferences. The initial aqueous organic wash removes polar compounds, while the second, stronger organic wash removes more hydrophobic substances like lipids without eluting the analyte of interest.
-
Elution Step: The use of an ammoniated organic solvent effectively deprotonates the acidic analyte, making it negatively charged. This charge facilitates its release from the hydrophobic sorbent into the elution solvent, ensuring high recovery.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the extraction of this compound from human serum. By carefully controlling the pH to manipulate the ionization state of the analyte, this method achieves high recovery and produces a clean extract suitable for sensitive LC-MS/MS analysis. This protocol serves as a robust starting point for method development and validation in clinical and preclinical studies of Etodolac.
References
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Retrieved from [Link]
-
Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. (n.d.). Journal of Analytical Toxicology. Retrieved from [Link]
-
A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. (2002). Journal of Analytical Toxicology, 26(2), 82-88. Retrieved from [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. Retrieved from [Link]
-
Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. (2015). Shimadzu. Retrieved from [Link]
-
Etodolac. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. (1990). Journal of Analytical Toxicology, 14(3), 149-152. Retrieved from [Link]
-
Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. (2016). Journal of Pharmaceutical and Biomedical Analysis, 120, 354-360. Retrieved from [Link]
-
ETODOLAC capsule. (n.d.). DailyMed. U.S. National Library of Medicine. Retrieved from [Link]
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Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug. (n.d.). Shimadzu. Retrieved from [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2023). Metabolites, 13(10), 1069. Retrieved from [Link]
-
The metabolic profiles associated with Etodolac. (2025). ResearchGate. Retrieved from [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2023). OUCi. Retrieved from [Link]
-
INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE. (n.d.). Technology Networks. Retrieved from [Link]
-
Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. (2025). PubMed. Retrieved from [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Comparison of new solid-phase extraction methods for chromatographic identification of drugs in clinical toxicological analysis. (1998). Clinical Biochemistry, 31(6), 469-476. Retrieved from [Link]
-
Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. (2025). ResearchGate. Retrieved from [Link]
-
Chemical structure of etodolac. (n.d.). ResearchGate. Retrieved from [Link]
-
Immune hemolytic anemia caused by sensitivity to a metabolite of etodolac, a nonsteroidal anti-inflammatory drug. (1996). Transfusion, 36(7), 585-590. Retrieved from [Link]
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Ultrasound-assisted magnetic dispersive micro-solid-phase extraction... (2024). Scientific Reports, 14, 24652. Retrieved from [Link]
-
Etodolac. (n.d.). Wikipedia. Retrieved from [Link]
-
(+)-Etodolac. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
SP Tip: Bioanalytical Samples Pre-treatment. (n.d.). Phenomenex. Retrieved from [Link]
-
Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
-
SAMPLE PREPARATION. (n.d.). Phenomenex. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of 4-Oxo Etodolac
Abstract
The characterization of drug metabolites is a critical step in the pharmaceutical development pipeline, providing essential insights into a drug's efficacy, safety, and metabolic fate. Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive hepatic metabolism, producing various phase I and phase II metabolites.[1] This application note presents a detailed protocol for the confident identification of 4-Oxo Etodolac, a potential oxidative metabolite, from biological matrices using a state-of-the-art Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) workflow. We detail a robust methodology encompassing sample preparation, chromatographic separation, and definitive structural elucidation by leveraging the high mass accuracy and fragmentation analysis capabilities of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Introduction: The Rationale for Metabolite Identification
Etodolac (C₁₇H₂₁NO₃) is a selective cyclooxygenase-2 (COX-2) inhibitor used to manage pain and inflammation associated with arthritis.[1][2] Like most xenobiotics, it is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. While hydroxylated species are well-documented, the formation of other oxidative products, such as keto-derivatives, is plausible and requires thorough investigation.[1][3] Identifying these metabolites is not merely an academic exercise; it is fundamental to understanding the complete pharmacokinetic profile and assessing any potential toxicological risks associated with the metabolic products.[4]
High-Resolution Mass Spectrometry (HRMS) is the premier analytical tool for this task. Unlike nominal mass instruments, HRMS platforms like Q-TOF or Orbitrap provide mass measurements with accuracies in the low parts-per-million (ppm) range, enabling the calculation of elemental compositions for unknown compounds.[5] This capability, combined with tandem mass spectrometry (MS/MS) for structural fragmentation, provides an unparalleled level of confidence in metabolite identification.
This guide explains the causality behind our experimental choices, from a streamlined sample preparation protocol designed to minimize matrix effects to the specific HRMS parameters optimized for the structural elucidation of this compound.
Principle of the Method: Leveraging High Mass Accuracy
The core of this method lies in the ability of HRMS to distinguish between compounds with very similar nominal masses (isobars). By providing a mass measurement accurate to several decimal places, we can generate a shortlist of possible elemental formulas, which is often reduced to a single, unambiguous formula for a given metabolite.
The workflow is as follows:
-
Sample Preparation: A biological sample (e.g., plasma, urine, or in-vitro hepatocyte incubation) is processed to remove proteins and other interfering matrix components.[6]
-
LC Separation: The prepared sample is injected into a reverse-phase HPLC or UHPLC system to chromatographically separate the parent drug (Etodolac) from its various metabolites.
-
HRMS Detection (Full Scan): As compounds elute from the column, the mass spectrometer acquires full scan high-resolution mass spectra. The resulting accurate mass measurement of a potential metabolite peak is used to propose its elemental formula.
-
HRMS/MS Fragmentation (dd-MS² or targeted MS²): The mass spectrometer isolates the ion of interest (the precursor ion) and subjects it to collision-induced dissociation (CID) to generate product ions. This fragmentation pattern serves as a structural fingerprint, providing definitive evidence for the proposed chemical structure.
Experimental Protocols
Materials and Reagents
-
Etodolac reference standard
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Deionized Water (≥18.2 MΩ·cm)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is selected for its speed and simplicity, making it ideal for high-throughput screening environments. While it may yield a less clean extract than SPE or LLE, it is highly effective for initial metabolite discovery.
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) System and Conditions
A standard reverse-phase gradient provides excellent separation for Etodolac and its more polar metabolites.
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 8 min; hold at 95% B for 2 min; return to 10% B and equilibrate for 3 min |
Rationale: The use of ammonium acetate and formic acid creates a buffered mobile phase that promotes good peak shape and efficient ionization in the ESI source.[7] A C18 column is a robust choice for separating moderately hydrophobic compounds like Etodolac and its derivatives.[8]
High-Resolution Mass Spectrometry (HRMS) Conditions
This method utilizes electrospray ionization in negative ion mode, which is highly sensitive for compounds with acidic protons, such as the carboxylic acid moiety in Etodolac and its metabolites.[9]
| Parameter | Value |
| Mass Spectrometer | Q-TOF or Orbitrap-based HRMS System |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Range (Full Scan) | 100 - 800 m/z |
| Resolution | ≥ 30,000 FWHM |
| Data Acquisition | Data-Dependent MS/MS (dd-MS²) |
| Collision Energy | Ramped 15-40 eV |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
Results and Discussion: Identifying this compound
Accurate Mass Measurement
The elemental formula for Etodolac is C₁₇H₂₁NO₃. The proposed this compound, formed by the oxidation of a methylene group to a ketone, would have the formula C₁₇H₁₉NO₄. The expected accurate mass for the deprotonated ion [M-H]⁻ is calculated and compared against the observed mass from the HRMS.
| Compound | Formula | Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| Etodolac | C₁₇H₂₁NO₃ | [M-H]⁻ | 286.1449 | 286.1452 | +1.0 |
| This compound | C₁₇H₁₉NO₄ | [M-H]⁻ | 300.1241 | 300.1238 | -1.0 |
A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.
Workflow for Metabolite Identification
Caption: Overall experimental workflow from sample preparation to structural confirmation.
Proposed Fragmentation Pathway
The fragmentation pattern of a molecule is a direct reflection of its chemical structure. By analyzing the product ions, we can piece together the molecular scaffold. For this compound, the fragmentation is expected to be influenced by the stable indole core, the carboxylic acid side chain, and the newly introduced ketone. The loss of CO₂ is a characteristic fragmentation for carboxylic acids.[10]
Caption: Proposed MS/MS fragmentation pathway for the [M-H]⁻ ion of this compound.
-
Pathway to m/z 256.1343: The most prominent fragmentation is the neutral loss of CO₂ (43.9898 Da) from the carboxylic acid group, a highly characteristic cleavage for this functional group.[9]
-
Pathway to m/z 258.1136: Cleavage within the pyran ring can lead to the loss of a C₃H₆ moiety, indicative of the core ring structure.
-
Further Fragmentation: The primary fragment at m/z 256 can undergo further dissociation, such as the loss of a methyl radical from one of the ethyl groups, to provide additional structural confirmation.
By matching the accurate masses of these product ions to their theoretical values, the structure of this compound can be confirmed with a high degree of confidence.
Conclusion
The described LC-HRMS method provides a rapid, sensitive, and highly specific protocol for the identification of this compound in complex biological matrices. The combination of chromatographic separation, high-resolution mass measurement, and detailed fragmentation analysis constitutes a self-validating system that ensures trustworthy and unambiguous metabolite identification.[5] This workflow is readily adaptable for the characterization of other novel metabolites, making it an indispensable tool in modern drug discovery and development.
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Title: Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers Source: MDPI URL: [Link]
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Title: The metabolic profiles associated with Etodolac. Source: ResearchGate URL: [Link]
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Title: Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals Source: PMC (PubMed Central) URL: [Link]
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Title: Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers Source: OUCI URL: [Link]
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Title: INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE Source: Technology Networks URL: [Link]
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Title: Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS Source: Shimadzu URL: [Link]
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Title: Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma Source: Austin Publishing Group URL: [Link]
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Application Note: Structural Confirmation of 4-Oxo Etodolac using 1D and 2D NMR Spectroscopy
Introduction: The Imperative for Metabolite Characterization
Etodolac is a widely prescribed NSAID belonging to the pyranocarboxylic acid group, which exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] Like most pharmaceuticals, Etodolac undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including hydroxylated and oxidized species.[2] One such key metabolite is 4-Oxo Etodolac, formed by the oxidation of the pyran ring.
The precise structural characterization of drug metabolites is a critical step in drug development. It is essential for understanding metabolic pathways, identifying potentially active or toxic species, and fulfilling regulatory requirements.[3][4] While mass spectrometry (MS) is invaluable for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing unambiguous structural elucidation of small molecules.[3][5]
This application note provides a detailed, field-proven guide for the structural confirmation of this compound using a suite of 1D and 2D NMR experiments. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline a logical workflow for spectral interpretation.
The Strategic NMR Workflow for Structural Elucidation
The structural confirmation of a novel or modified compound like this compound is a systematic process. It begins with simple 1D experiments to gather initial data on the proton and carbon environments and progresses to more complex 2D experiments to piece together the molecular puzzle.[6][7] Each experiment provides a unique layer of information, and together, they create a self-validating system for structural assignment.
The logical workflow is visualized below. This process ensures that each piece of structural information is built upon and confirmed by subsequent experiments, leading to a confident and unambiguous final structure.
Caption: Key HMBC correlations confirming the C4-Oxo position in this compound.
-
COSY Analysis: Will confirm the proton-proton connectivities within the two separate ethyl groups (one at C1 and one at C8) and the contiguous aromatic protons (C5-H and C6-H).
-
HSQC Analysis: Will unambiguously assign the carbon signals for all protonated carbons by linking the proton shifts to their corresponding carbon shifts.
-
HMBC Analysis (The Decisive Experiment): The HMBC spectrum provides the final, irrefutable evidence. The most critical correlation will be a three-bond coupling (³JCH) from the downfield-shifted protons on C3 to the ketone carbon at C4 (~195-205 ppm). This single correlation definitively places the oxo functionality at the C4 position and connects the pyran ring system. Additional correlations, such as from the C5 proton to C4, will further solidify this assignment.
Conclusion
The structural confirmation of drug metabolites like this compound is non-negotiable in modern pharmaceutical development. A systematic approach employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating method for unambiguous structure elucidation. The key diagnostic markers for confirming the structure of this compound are the disappearance of the C4-H₂ signal, the significant downfield shift of the C3-H₂ signal, and, most importantly, the HMBC correlation between the C3 protons and the C4 ketone carbon. This comprehensive NMR toolkit empowers researchers to confidently characterize metabolic pathways and ensure the safety and efficacy of pharmaceutical compounds.
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Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 8, 2026, from [Link]
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Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2024). MDPI. Retrieved January 8, 2026, from [Link]
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Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. (2001). PubMed. Retrieved January 8, 2026, from [Link]
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Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 8, 2026, from [Link]
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The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. (2025). OPENPUB Global Publisher. Retrieved January 8, 2026, from [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). University of Nebraska-Lincoln | Powers Group. Retrieved January 8, 2026, from [Link]
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NMR Spectroscopy for Metabolomics Research. (2018). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 8, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 8, 2026, from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 8, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. Retrieved January 8, 2026, from [Link]
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Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Bioactivity of 4-Oxo Etodolac
Introduction
Etodolac is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor, with a preference for the COX-2 isoform.[1][2] The therapeutic effects of Etodolac, including its anti-inflammatory, analgesic, and antipyretic properties, are primarily attributed to its inhibition of prostaglandin synthesis.[1][3] 4-Oxo Etodolac, a derivative or metabolite of Etodolac, is a compound of interest for which the biological activity profile is not fully elucidated. Based on its structural relationship to Etodolac, it is hypothesized that this compound may possess anti-inflammatory, and potentially anti-proliferative or pro-apoptotic properties, which are common among selective COX-2 inhibitors.[4][5]
This guide provides a comprehensive suite of validated, cell-based assays designed to systematically evaluate the biological activity of this compound. The protocols are structured to first establish a foundational understanding of its cytotoxic profile, followed by in-depth investigations into its anti-inflammatory, pro-apoptotic, and cell signaling effects. This multi-faceted approach will enable researchers to build a robust pharmacological profile of the compound.
Section 1: Foundational Assays - Assessing Cytotoxicity and Viability
Expertise & Experience: Before investigating specific mechanistic activities, it is critical to determine the concentration range at which this compound affects fundamental cell health. These foundational assays distinguish between targeted pharmacological effects and general cytotoxicity. By establishing a dose-response curve for cell viability, researchers can select appropriate, non-lethal concentrations for subsequent mechanistic studies.
Workflow for Evaluating this compound
Caption: Distinguishing cell states with Annexin V and PI staining.
Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is externalized on the cell surface during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late-stage apoptotic and necrotic cells that have lost membrane integrity. Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HT-29, Hela) and treat with this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS. [6]3. Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [6]4. Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution. [7]6. Incubate for 15 minutes at room temperature in the dark. [6]7. Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caspase-Glo® 3/7 Assay
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7. [8]Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to produce a "glow-type" luminescent signal proportional to caspase activity. [9] Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Assay Procedure: Follow the "add-mix-measure" protocol. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. [8]3. Incubation: Mix on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
Section 4: Signaling Pathway Analysis
Expertise & Experience: To gain deeper mechanistic insight, we can investigate the effect of this compound on key intracellular signaling pathways involved in inflammation and cell survival. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the cellular response to stimuli like LPS. [10][11]
Inflammatory Signaling Cascade
Caption: Simplified LPS-induced inflammatory signaling pathway.
NF-κB Nuclear Translocation Assay
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. [11]Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate into the nucleus and activate gene transcription. [11]This translocation can be visualized and quantified using immunofluorescence and high-content imaging.
Protocol:
-
Cell Culture: Seed cells (e.g., A549 or HeLa) on 96-well imaging plates.
-
Treatment: Pre-treat with this compound, then stimulate with an appropriate agonist like TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 30-60 minutes. [11]3. Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with BSA, then incubate with a primary antibody against an NF-κB subunit (e.g., p65). Follow with a fluorescently-labeled secondary antibody. Stain the nucleus with a DNA dye like DAPI.
-
Imaging and Analysis: Acquire images using a high-content screening system. Use image analysis software to quantify the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm. A decrease in agonist-induced nuclear translocation indicates an inhibitory effect.
Western Blotting for MAPK Pathway Activation
Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of kinase activation. [10]The activation of MAPK family members like p38 and ERK1/2 can be assessed by using phospho-specific antibodies.
Protocol:
-
Cell Treatment and Lysis: Treat cells in a 6-well plate with this compound and/or LPS for a short duration (e.g., 15-60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38, total-p38, phospho-ERK1/2, and total-ERK1/2. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Summary
This application note provides a structured, multi-tiered strategy for characterizing the cellular activities of this compound. By progressing from broad cytotoxicity assessments to specific anti-inflammatory, pro-apoptotic, and signaling pathway analyses, researchers can develop a comprehensive understanding of the compound's mechanism of action. The integration of data from these diverse assays will be crucial for determining its potential as a therapeutic agent. Each protocol is designed to be robust and includes key principles and rationale, empowering scientists to generate reliable and interpretable data.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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What is the mechanism of Etodolac? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Abe, Y., et al. (1992). Mechanism of anti-inflammatory action of etodolac. Arzneimittelforschung, 42(6), 790-795. Retrieved from [Link]
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D'haene, B., et al. (2008). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. Methods in Molecular Biology, 410, 105-124. Retrieved from [Link]
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Kuriakose, J., et al. (2008). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology, 466, 115-126. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Vandenbroucke, K., & Libert, C. (2001). An overview of real-time quantitative PCR: applications to quantify cytokine gene expression. Cytokine & Growth Factor Reviews, 12(2-3), 177-189. Retrieved from [Link]
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Kumar, S. (2012). Caspase Protocols in Mice. Methods in Molecular Biology, 844, 1-13. Retrieved from [Link]
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Van der Meide, P. H., & Schellekens, H. (2008). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. Methods in Molecular Biology. Retrieved from [Link]
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Balachandran, C., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Immunotoxicology, 7(4), 349-359. Retrieved from [Link]
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Milde, L., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(4), 1047-1056. Retrieved from [Link]
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Marcus, K., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10243. Retrieved from [Link]
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Zarrow, J., & Tidmarsh, M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 149-166. Retrieved from [Link]
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Dadashpour, M., et al. (2012). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. DARU Journal of Pharmaceutical Sciences, 20(1), 51. Retrieved from [Link]
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- 4. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application and Protocol for the Use of 4-Oxo Etodolac as a Reference Standard in Impurity Profiling
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances and products.[1][2] Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interaction with excipients in the final formulation.[1] Their presence, even in trace amounts, can have unintended pharmacological or toxicological effects.
Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), is no exception to this stringent requirement.[3][4] One of the potential impurities associated with Etodolac is 4-Oxo Etodolac, a metabolite that can also be formed as a degradation product or a by-product during synthesis.[5] Accurate identification and quantification of such impurities are crucial for release testing of Etodolac batches and for stability studies. This necessitates the use of highly characterized reference standards.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard for impurity profiling of Etodolac. It details the necessary protocols for the preparation of the reference standard, a validated High-Performance Liquid Chromatography (HPLC) method for its quantification, and guidance on data interpretation in line with regulatory expectations.
Physicochemical Properties of Etodolac and this compound
A thorough understanding of the physicochemical properties of both the API and its impurity is fundamental for the development of a robust analytical method. The key properties of Etodolac and this compound are summarized in the table below.
| Property | Etodolac | This compound |
| Chemical Name | (±)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid | 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid |
| CAS Number | 41340-25-4 | 111478-86-5 |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₁₉NO₄ |
| Molecular Weight | 287.35 g/mol | 301.34 g/mol |
| Appearance | White crystalline powder | White to Off-White Solid |
| Solubility | Insoluble in water, soluble in alcohols and chloroform. | Soluble in Dimethyl Sulfoxide, Methanol. |
Understanding the Origin of this compound
This compound has been identified as a metabolite of Etodolac in biological systems.[5] Its formation can also be indicative of oxidative degradation of the Etodolac molecule. Forced degradation studies, which are a critical component of drug development as stipulated by ICH guidelines, intentionally subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products.[6][7] Such studies are instrumental in elucidating the degradation pathways and in developing stability-indicating analytical methods. The potential for this compound to form under oxidative stress highlights the importance of its monitoring in both the API and the finished drug product.
Experimental Protocols
Preparation of this compound Reference Standard Solution
The accuracy of impurity quantification is directly dependent on the precise preparation of the reference standard solution.
Objective: To prepare a stock solution of this compound reference standard at a specified concentration for use in HPLC analysis.
Materials:
-
This compound Reference Standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Diluent Preparation: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent for both Etodolac and its impurities.
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of the diluent to the flask. Sonicate for 10-15 minutes, or until the reference standard is completely dissolved.
-
Dilution to Volume: Allow the solution to equilibrate to room temperature and then dilute to the mark with the diluent. Mix thoroughly. This yields a stock solution with a concentration of approximately 100 µg/mL.
-
Working Standard Preparation: Further dilutions can be made from this stock solution to prepare working standards at the desired concentrations for linearity assessment and routine analysis. For instance, to prepare a 1 µg/mL working standard, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Note: All standard solutions should be protected from light and stored under refrigeration when not in use. The stability of the solutions should be established as part of method validation.
Sample Preparation for Impurity Profiling
Objective: To prepare a sample solution of Etodolac drug substance or drug product for the analysis of this compound.
Materials:
-
Etodolac API or powdered tablets
-
Diluent (Acetonitrile:Water, 50:50 v/v)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Protocol:
-
Weighing: Accurately weigh a quantity of Etodolac API or powdered tablets equivalent to 100 mg of Etodolac into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the Etodolac.
-
Dilution to Volume: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well. This results in a sample solution with a concentration of approximately 1000 µg/mL of Etodolac.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method for Impurity Profiling
The following HPLC method is based on the principles outlined in the United States Pharmacopeia (USP) for the analysis of organic impurities in Etodolac, adapted for the specific quantification of this compound.[1][2]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm | Provides good retention and resolution for both the polar impurity and the less polar API. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidified mobile phase improves peak shape and suppresses ionization of the acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | See Table below | A gradient is necessary to elute both the more polar impurities and the parent drug with good peak shape and in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | A wavelength at which both Etodolac and this compound exhibit significant absorbance, allowing for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Method Validation
The analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample, and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the this compound reference standard should be prepared, and the peak area response plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a known amount of this compound reference standard into the sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Interpretation and Acceptance Criteria
The percentage of this compound in the Etodolac sample is calculated using the following formula:
% this compound = (Area of this compound in Sample / Area of this compound in Standard) x (Concentration of Standard / Concentration of Sample) x 100
According to the USP monograph for Etodolac, the acceptance criteria for organic impurities are as follows:
The British Pharmacopoeia (BP) specifies limits for several named impurities and has a general limit for other detectable impurities. Therefore, the level of this compound should be reported and controlled within the limits for an individual unspecified impurity as per the relevant pharmacopeia.
Workflow and Visualization
The overall workflow for the impurity profiling of Etodolac using this compound as a reference standard is depicted in the following diagram.
Caption: Workflow for Impurity Profiling of Etodolac.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable impurity profiling of Etodolac. The protocols and HPLC method detailed in this application note provide a robust framework for the identification and quantification of this potential impurity, thereby ensuring that the drug substance and drug product meet the stringent quality and safety standards required by regulatory authorities. Adherence to these scientifically sound and validated procedures is a cornerstone of good manufacturing practices and contributes to the overall quality of the final pharmaceutical product.
References
-
USP Monographs: Etodolac. USP29-NF24. Available from: [Link]
-
Etodolac USP 2025. Available from: [Link]
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu. Available from: [Link]
-
Etodolac - British Pharmacopoeia. Available from: [Link]
-
INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. Semantic Scholar. Available from: [Link]
-
Etodolac-Impurities. Pharmaffiliates. Available from: [Link]
-
Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. Available from: [Link]
-
Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. PubMed. Available from: [Link]
-
Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Pa. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]
-
Etodolac-Impurities. Fine Chemicals. Available from: [Link]
-
Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. Available from: [Link]
-
Etodolac Tablets USP 2025. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies. Available from: [Link]
-
Determination of Etodolac in Commercial Formulations by HPLC-UV Method. IJTSRD. Available from: [Link]
-
DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. ResearchGate. Available from: [Link]
-
Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. JournalGRID. Available from: [Link]
-
Synthesis of etodolac. ResearchGate. Available from: [Link]
-
How to prepare for the HPLC standards. Quora. Available from: [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. Jetir.Org. Available from: [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharma Dost. Available from: [Link]
-
The Formal Synthesis of Chiral Etodolac Using Chiral 1,2Di(alkylcarbonyl)oxypentan-3-one as Chiral Building Block. ResearchGate. Available from: [Link]
-
Etodolac. Wikipedia. Available from: [Link]
-
Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. Journal of Pharmaceutical Research International. Available from: [Link]
Sources
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Yield Optimization of 4-Oxo Etodolac
Welcome to the technical support center for the synthesis of 4-Oxo Etodolac. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of synthesizing this key metabolite of Etodolac. Our focus is on providing practical, field-tested insights to optimize your reaction yield and purity.
Introduction to this compound Synthesis
This compound is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] Its synthesis is a critical step for various research applications, including metabolic studies, and as a reference standard in analytical methods. The core of the synthesis involves the selective oxidation of the benzylic C-H bond at the 4-position of the Etodolac molecule. This guide will focus on the practical aspects of this transformation, addressing common issues and providing strategies for optimization.
The primary synthetic route involves the direct oxidation of Etodolac. A key publication by Humbert et al. in the Journal of Medicinal Chemistry (1988) describes the synthesis of several Etodolac metabolites, including this compound.[1][2] This guide will elaborate on the principles of this synthesis and provide troubleshooting advice based on established chemical knowledge of benzylic oxidations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Conversion of Etodolac to this compound
Question: I am attempting to synthesize this compound by oxidizing Etodolac, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the synthesis of this compound is a common issue that can often be traced back to the choice and handling of the oxidizing agent, as well as the reaction conditions. The target transformation is a benzylic oxidation, which requires a reagent capable of selectively oxidizing a C-H bond adjacent to an aromatic system.
Potential Causes and Solutions:
-
Inappropriate Oxidizing Agent: The choice of oxidizing agent is critical. For the synthesis of this compound, a common and effective reagent is a chromium trioxide-pyridine complex.[3][4] Stronger, less selective oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions can lead to over-oxidation and cleavage of the molecule.[5]
-
Moisture in the Reaction: Many oxidizing agents, including chromium-based reagents, are sensitive to moisture. The presence of water can deactivate the reagent and lead to lower yields.
-
Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.
-
Recommendation: Use a molar excess of the oxidizing agent. A typical starting point is to use 2-4 equivalents of the chromium trioxide-pyridine complex relative to Etodolac.
-
-
Suboptimal Reaction Temperature: Benzylic oxidations often require specific temperature ranges to proceed efficiently without promoting side reactions.
-
Recommendation: The oxidation of Etodolac with a chromium trioxide-pyridine complex is typically carried out at or slightly above room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this should be monitored carefully to avoid byproduct formation.
-
Experimental Protocol: In-situ Preparation of Chromium Trioxide-Pyridine Complex for Oxidation
-
To a stirred solution of anhydrous pyridine (4-6 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, slowly add chromium trioxide (CrO₃) (2-3 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes. A deep burgundy-colored solution should form.
-
Dissolve Etodolac (1 equivalent) in anhydrous dichloromethane.
-
Add the Etodolac solution to the prepared oxidizing agent mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC in addition to the starting material and the desired product. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts in the oxidation of Etodolac is often due to over-oxidation or side reactions involving the indole nucleus, which is susceptible to oxidation.
Potential Byproducts and Mitigation Strategies:
-
Over-oxidation Products: Harsh reaction conditions or an overly potent oxidizing agent can lead to further oxidation of the desired ketone or other parts of the molecule.
-
Mitigation:
-
Use a milder, more selective oxidizing agent like the chromium trioxide-pyridine complex.
-
Carefully control the reaction temperature. Avoid excessive heating.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
-
-
-
Oxidation of the Indole Ring: The electron-rich indole ring system in Etodolac can be susceptible to oxidation, leading to a complex mixture of byproducts.
-
Mitigation:
-
The use of a chromium trioxide-pyridine complex is generally selective for the benzylic position over the indole ring under controlled conditions.
-
Maintaining a non-acidic reaction medium is crucial, as acidic conditions can activate the indole ring towards oxidation.
-
-
Workflow for Minimizing Byproduct Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. researchgate.net [researchgate.net]
Reducing the formation of 4-Oxo Etodolac as a drug impurity
A-Level Guide for Researchers and Drug Development Professionals on Mitigating the Formation of 4-Oxo Etodolac
Welcome to the dedicated technical support guide for managing impurities in Etodolac formulations. This resource is designed for researchers, formulation scientists, and quality control analysts working with Etodolac. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing the formation of the oxidative degradant, this compound. Our approach is rooted in mechanistic understanding to empower you to develop robust and stable Etodolac drug products.
Introduction to the this compound Impurity Challenge
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a pyranocarboxylic acid derivative.[1] Its chemical structure, while effective for its therapeutic purpose, contains moieties susceptible to oxidative degradation. One of the primary oxidative impurities of concern is this compound (1,8-Diethyl-4-oxo-1,3,4,9-tetrahydro-pyrano[3,4-b]indole-1-acetic Acid). The formation of this impurity not only reduces the potency of the active pharmaceutical ingredient (API) but also introduces a new chemical entity that must be controlled within strict regulatory limits as per ICH guidelines.[2][3] Understanding and controlling the formation of this compound is therefore a critical aspect of formulation development and stability testing.
Troubleshooting Guide: Formation and Control of this compound
This section is structured in a question-and-answer format to directly address common issues encountered during Etodolac formulation development.
Q1: We are observing a consistent increase in an unknown impurity during stability studies of our Etodolac tablets, which we suspect is this compound. What is the likely mechanism of its formation?
Answer: The formation of this compound is an oxidative degradation process. The most probable mechanism involves the oxidation of the methylene group at the 4-position of the pyran ring of the Etodolac molecule. This reaction is often initiated by reactive oxygen species (ROS), which can be generated from several sources within the formulation and its environment.
Key contributing factors include:
-
Excipient Impurities: Many common excipients can contain residual peroxides from their manufacturing process.[1][4] These peroxides, even at trace levels, can act as potent oxidizing agents.[5] Povidone and crospovidone, for instance, are known to sometimes contain peroxide impurities that can lead to the oxidation of susceptible drug molecules.[5]
-
Trace Metal Ions: The presence of trace amounts of metal ions (e.g., iron, copper) can catalyze the decomposition of peroxides, leading to the formation of highly reactive hydroxyl radicals.[6] These radicals can then readily attack the Etodolac molecule.
-
Photodegradation: The indole moiety within the Etodolac structure is known to be susceptible to photo-oxidation.[7] Exposure to light, particularly UV radiation, can generate excited states and radicals that promote oxidation.
-
Atmospheric Oxygen: Direct reaction with atmospheric oxygen, especially in the presence of catalysts like light or metal ions, can also contribute to the formation of this compound over time.
Visualizing the Proposed Oxidative Pathway
Caption: Figure 1: Proposed pathway for this compound formation.
Q2: How can we definitively identify the impurity as this compound?
Answer: A multi-step approach is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): Develop a stability-indicating HPLC method that separates the impurity from the parent Etodolac peak and other potential degradants.[8][9] Couple this with a mass spectrometer to determine the molecular weight of the impurity. This compound will have a molecular weight of 301.34 g/mol , which is 14 atomic mass units higher than Etodolac (287.35 g/mol ) due to the addition of an oxygen atom and the loss of two hydrogen atoms.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the impurity peak to obtain fragmentation patterns. This data can be used to elucidate the structure and confirm the position of the oxidation.
-
Reference Standard Comparison: The most definitive method is to compare the retention time and mass spectrum of the observed impurity with a certified reference standard of this compound.
Q3: What immediate steps can we take in our formulation strategy to reduce the formation of this compound?
Answer: To mitigate the formation of this compound, a systematic approach targeting the root causes of oxidation is necessary.
Mitigation Strategy Workflow
Caption: Figure 2: Workflow for mitigating this compound formation.
Experimental Protocols
Protocol 1: Screening Excipients for Peroxide Content
This protocol provides a general guideline for assessing the peroxide value in excipients, a critical first step in mitigating oxidative degradation.
Objective: To quantify the peroxide content in different lots and types of excipients to select those with the lowest oxidative potential.
Materials:
-
Excipient sample
-
Acetic acid, glacial
-
Chloroform
-
Potassium iodide
-
Sodium thiosulfate solution (0.01 N, standardized)
-
Starch indicator solution
-
Purified water
Procedure:
-
Sample Preparation: Accurately weigh 5.0 g of the excipient into a 250-mL conical flask.
-
Dissolution: Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve.
-
Reaction: Add 0.5 mL of a saturated potassium iodide solution.
-
Incubation: Allow the solution to stand with occasional swirling for 5 minutes, protected from light.
-
Titration: Add 30 mL of purified water and titrate with 0.01 N sodium thiosulfate solution, adding 1 mL of starch indicator solution towards the end of the titration. Continue the titration until the blue color is discharged.
-
Blank Determination: Perform a blank determination under the same conditions.
-
Calculation: Calculate the peroxide value (in milliequivalents of peroxide per 1000 g of excipient) using the formula: Peroxide Value = [(S - B) x N x 1000] / W Where:
-
S = volume (mL) of sodium thiosulfate solution used for the sample
-
B = volume (mL) of sodium thiosulfate solution used for the blank
-
N = normality of the sodium thiosulfate solution
-
W = weight (g) of the excipient sample
-
Acceptance Criteria: Select excipient lots with the lowest peroxide values for formulation development. While specific limits depend on the drug's sensitivity, a general goal is to use excipients with a peroxide value below 1 meq/kg.
Protocol 2: Validated HPLC-UV Method for Quantification of Etodolac and this compound
This protocol outlines a typical reversed-phase HPLC method suitable for the separation and quantification of Etodolac and its 4-Oxo impurity.[10][11]
Objective: To establish a validated analytical method for routine quality control and stability testing of Etodolac formulations.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm[10] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Forced degradation studies should be performed (acid, base, oxidative, thermal, photolytic) to demonstrate that the method can effectively separate Etodolac and this compound from all potential degradation products.
-
Linearity: Establish linearity over a concentration range that covers the expected levels of the impurity and the API (e.g., from the reporting threshold to 120% of the specification limit for this compound).
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of Etodolac and this compound at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogenous sample.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of this compound that can be reliably quantified and detected. The LOQ should be at or below the reporting threshold defined by ICH guidelines.[2]
Frequently Asked Questions (FAQs)
Q: Can the choice of primary packaging influence the formation of this compound? A: Absolutely. Packaging that offers a poor barrier to moisture and oxygen will significantly increase the risk of oxidative degradation. For sensitive drugs like Etodolac, high-barrier packaging such as aluminum-aluminum (Alu-Alu) blisters is highly recommended over PVC or PVdC blisters.[12]
Q: Are there any specific excipients that are known to be incompatible with Etodolac? A: While comprehensive public data on all specific incompatibilities is limited, a primary concern should be excipients with high levels of reactive impurities like peroxides (e.g., some grades of povidone, polysorbates) and trace metals.[4] It is crucial to conduct compatibility studies with your specific API and excipient lots.
Q: We have added an antioxidant to our formulation, but still see some formation of this compound. What else can we do? A: If an antioxidant alone is not sufficient, consider a multi-pronged approach. The addition of a chelating agent like EDTA can inactivate catalytic metal ions.[12] Also, re-evaluate your manufacturing process to minimize oxygen exposure through steps like nitrogen blanketing. Finally, ensure your packaging provides an adequate barrier to oxygen and light.
Q: What are the typical ICH limits for an impurity like this compound? A: According to ICH Q3B(R2) guidelines, the identification threshold for a degradation product in a new drug product with a maximum daily dose of up to 1g is 0.2% or 1.0 mg total daily intake, whichever is lower. The qualification threshold is 0.5% or 1.0 mg total daily intake.[2][13] Specific limits for a given product will be defined in its marketing authorization.
References
- Alsante, K. M., et al. (2003). A Benchmarking Study of Forced Degradation Practices in the Pharmaceutical Industry. Pharmaceutical Technology, 27(4), 54-66.
- Crowley, P. J., & Martini, L. G. (Eds.). (2001). Drug-Excipient Interactions. Pharmaceutical Press.
-
Drugs.com. (n.d.). Etodolac. Retrieved from [Link]
- E-Fagbemi, O., et al. (2014). Influence of peroxide impurities in povidone and crospovidone on the stability of raloxifene hydrochloride in tablets: identification and control of an oxidative degradation product. Journal of pharmaceutical and biomedical analysis, 98, 238–245.
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (1996). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
- Li, J., et al. (2015). Recent advances in the investigation of drug and excipient interactions. Journal of Pharmaceutical Sciences, 104(4), 1211-1223.
- Narang, A. S., et al. (2012). Peroxide impurities in excipients: a review. Journal of pharmaceutical sciences, 101(12), 4435–4450.
- Pappula, N., et al. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Applied Pharmaceutics, 13(3), 154-160.
- Patel, R. M., et al. (2011). A review on stability-indicating HPLC method development. Pharmaceutical Methods, 2(2), 76.
-
PubChem. (n.d.). Etodolac. Retrieved from [Link]
-
ResearchGate. (2021). UV Spectrophotometric and Stability Indicating RP-HPLC Assay Methods for the Estimation of Etodolac in Bulk and Tablet Dosage Form. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
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Veeprho. (2020). Overview of Degradation Products. Retrieved from [Link]
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.
- Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 7(1), 1-32.
-
Wikipedia. (n.d.). Etodolac. Retrieved from [Link]
- Yalkowsky, S. H., & He, Y. (2003).
- Zhang, T. Y. (2007). Control of Drug Degradation. In Developing Solid Oral Dosage Forms (pp. 315-337). Academic Press.
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- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. scribd.com [scribd.com]
Improving peak shape and resolution for 4-Oxo Etodolac in HPLC
Welcome to the technical support center for the HPLC analysis of 4-Oxo Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to overcome common chromatographic challenges, ensuring robust and reliable results for this critical etodolac metabolite.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section addresses specific issues you may encounter during the analysis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic theory.
Q1: Why is my this compound peak tailing severely?
Peak tailing is arguably the most common issue in reversed-phase HPLC, particularly for acidic compounds like this compound. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise integration accuracy and resolution.
Core Causality: The primary cause of tailing for acidic analytes is often secondary interactions between the analyte and the stationary phase. While the primary retention mechanism is hydrophobic interaction, unwanted ionic interactions can occur. Specifically, the negatively charged, deprotonated carboxylate of this compound can interact with positively charged sites on the column packing material, most notoriously, residual silanol groups (-Si-OH) on the silica backbone that become ionized (-Si-O⁻) at higher pH.[1]
-
Mobile Phase pH Adjustment (Highest Impact): The most effective way to eliminate tailing for an acidic compound is to suppress its ionization.[2][3][4]
-
Mechanism: By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you ensure the carboxylic acid group remains in its neutral, protonated form (-COOH). The predicted pKa of this compound is approximately 4.15.[4] Therefore, a mobile phase pH of ~2.5-3.0 is ideal. This neutral form will not engage in undesirable ionic interactions with the stationary phase.
-
Action: See Protocol 1: Mobile Phase pH Optimization for a detailed procedure.
-
-
Ensure Adequate Buffering: An unbuffered or poorly buffered mobile phase can have a pH that is inconsistent throughout the column, especially at the point of sample injection, leading to mixed ionization states and peak distortion.[5][6]
-
Mechanism: A buffer resists changes in pH, ensuring the analyte remains in a consistent ionic state as it travels through the column.
-
Action: Use a buffer concentrate (e.g., phosphate or acetate) at a concentration of 10-25 mM. Ensure the target pH is within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity. For a target pH of 3.0, a phosphate buffer is an excellent choice.
-
-
Column Health and Chemistry:
-
Mechanism: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, exposing more active silanol sites. Using modern, high-purity, end-capped columns significantly reduces the number of available silanol groups, minimizing the potential for secondary interactions from the start.
-
Action: If pH adjustment doesn't resolve the issue, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If tailing persists, the column may be compromised and require replacement. For future analyses, select a high-quality, end-capped C18 or a polar-embedded column.
-
Q2: I'm seeing poor resolution between this compound and the parent drug, Etodolac. How can I separate them?
Achieving baseline separation is critical for accurate quantification. Poor resolution means the peaks are overlapping. Resolution is a function of column efficiency, retention factor, and, most importantly, selectivity.
Core Causality: this compound and Etodolac are structurally similar. The primary difference is the ketone group on the pyrano ring in the metabolite, which makes it slightly more polar than the parent drug. This subtle difference in polarity must be exploited to achieve separation.
| Strategy | Mechanism of Action | Practical Steps |
| Optimize Selectivity (α) | Alters the relative interaction of analytes with the stationary and mobile phases. This is the most powerful tool for improving resolution. | 1. Adjust Mobile Phase pH: The pKa of Etodolac is 4.65,[3] while the predicted pKa of this compound is ~4.15.[4] Running the mobile phase at a pH between these two values (e.g., pH 4.4) will partially ionize Etodolac while keeping this compound more ionized, altering their relative retention times. 2. Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change selectivity due to different solvent-analyte interactions (methanol is a proton donor, acetonitrile is a proton acceptor). |
| Increase Retention Factor (k') | Moves peaks further apart by increasing their interaction with the stationary phase. | 1. Decrease Organic Solvent %: Reduce the percentage of acetonitrile or methanol in the mobile phase. This increases the retention of both compounds, often providing more time for separation to occur. A good target k' is between 2 and 10. |
| Increase Efficiency (N) | Narrows the peaks, allowing for better separation even if the retention times are close. | 1. Use a Longer Column: Doubling the column length approximately increases the resolution by a factor of 1.4. 2. Use Smaller Particle Size Column: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) dramatically increases efficiency and resolution. 3. Lower the Flow Rate: Reducing the flow rate can lead to sharper peaks, but at the cost of longer analysis time. |
Frequently Asked Questions (FAQs)
Q3: What is a good starting HPLC method for this compound?
A robust starting point for method development would be a reversed-phase method.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ≈ 2.5-3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a lower percentage of B (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 10-15 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm or 272 nm.
-
Column Temperature: 30 °C.
This initial method prioritizes good peak shape by ensuring the analyte is in its non-ionized form.[4] From here, you can optimize the gradient to improve resolution and reduce run time.
Q4: Can I use a methanol-based mobile phase instead of acetonitrile?
Yes. Methanol is a viable alternative to acetonitrile and can be a powerful tool for changing selectivity.
-
Key Differences:
-
Viscosity: Methanol/water mixtures are more viscous, which will result in higher backpressure. You may need to adjust the flow rate.
-
Selectivity: As mentioned, methanol and acetonitrile have different chemical properties that can alter their interaction with your analytes, potentially improving the resolution of critical pairs like Etodolac and its metabolite.
-
Elution Strength: Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase HPLC. You may need a higher percentage of methanol to achieve similar retention times.
-
If you are struggling with co-elution using acetonitrile, preparing an identical method where methanol replaces acetonitrile is a classic and highly effective method development step.
Q5: My sample is dissolved in DMSO. Could this be causing peak shape problems?
Yes, the sample solvent can have a significant impact on peak shape, especially for early eluting peaks. This is known as the "sample solvent effect."
-
Mechanism: If the sample solvent is much stronger (more non-polar in reversed-phase) than the initial mobile phase, the sample may not properly "focus" at the head of the column. The analyte band can spread out or even split, leading to broad or distorted peaks.[5] Dimethyl Sulfoxide (DMSO) is a very strong solvent.
-
Solutions:
-
Reduce Injection Volume: This is the simplest fix. Try reducing the injection volume to 5 µL or less.
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If solubility is an issue, try to dissolve it in a solvent that is as weak as possible while still maintaining solubility, and keep the proportion of strong solvent (like DMSO) to a minimum.[5]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
This protocol details the steps to systematically adjust mobile phase pH to suppress analyte ionization and improve the peak shape of this compound.
Objective: To achieve a mobile phase pH of approximately 2.5-3.0.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (H₃PO₄), ~85%
-
Calibrated pH meter
-
Sterile filtered flasks and 0.22 µm membrane filters
Procedure:
-
Prepare the Aqueous Phase: Pour 950 mL of HPLC-grade water into a 1 L flask.
-
Initial pH Adjustment: While stirring, carefully add phosphoric acid dropwise to the water. Monitor the pH using the calibrated pH meter.
-
Scientist's Note: Phosphoric acid is a strong acid and a good choice for low pH ranges. It also acts as a buffer around its first pKa of 2.15, providing some pH stability.
-
-
Fine-Tune the pH: Continue adding acid drop-by-drop until the pH meter reads a stable value between 2.5 and 3.0.
-
Bring to Final Volume: Add HPLC-grade water to the flask to reach the final volume of 1 L. This is now your "Mobile Phase A."
-
Degas and Filter: Filter Mobile Phase A through a 0.22 µm membrane filter to remove particulates and degas the solvent to prevent air bubbles in the HPLC system.
-
Prepare the Final Mobile Phase: Mix the prepared aqueous phase (Mobile Phase A) with your organic solvent (e.g., acetonitrile, Mobile Phase B) in the desired ratio for your chromatographic run (e.g., 60:40 A:B).
-
Equilibrate the System: Before injecting your sample, flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated at the new pH.
By following this guide, you will be well-equipped to diagnose and resolve the most common chromatographic issues encountered during the analysis of this compound, leading to higher quality data and more efficient method development.
References
- International Journal of Trend in Scientific Research and Development. (n.d.). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms.
- PubChem. (n.d.). Etodolac.
-
Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 18). Why is the pKa of a ketone higher than of water? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acidity of Carbonyls. Retrieved from [Link]
- Neuman, R. C. (n.d.). 13: Carbonyl Compounds: Ketones, Aldehydes, Carboxylic Acids. Retrieved from University of California, Riverside.
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Drugs.com. (n.d.). Etodolac: Package Insert / Prescribing Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Etodolac. Retrieved from [Link]
- Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. Der Pharma Chemica.
-
Waters. (2014, August 26). Maximizing Chromatographic Resolution of Metabolites Using Ultra Performance Liquid Chromatography (UPLC™). Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- InPharm Association. (2014, January 8). HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form.
- LCGC North America. (2023, November 1).
- Austin Publishing Group. (2016, April 14).
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
PharmaGuru. (n.d.). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
- JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form.
- Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
-
Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
- ChemicalBook. (n.d.). 111478-86-5(this compound) Product Description.
- PubChem. (n.d.). Etodolac.
- International Journal of Trend in Scientific Research and Development. (2019).
-
Wikipedia. (n.d.). Etodolac. Retrieved from [Link]
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- 2. drugs.com [drugs.com]
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- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Bioanalytical Assay of 4-Oxo Etodolac
Welcome to the technical support center for the bioanalysis of 4-Oxo Etodolac. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the challenges posed by matrix effects in quantifying this key metabolite.
Introduction to this compound and Matrix Effects
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group.[1][2][3] It is extensively metabolized in the liver, with one of its major metabolites being this compound.[4] The accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic and toxicokinetic studies.
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and selective.[5] However, they are susceptible to a phenomenon known as the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement.[5][6][7] This can significantly compromise the accuracy, precision, and reproducibility of the assay.[5][8] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[9][10][11]
This guide will provide a structured approach to identifying, evaluating, and overcoming matrix effects in your this compound assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing significant ion suppression for this compound in plasma samples. How can I confirm and pinpoint the source of this suppression?
Answer:
Observing ion suppression is a common challenge in bioanalysis. A systematic approach is necessary to confirm and identify the root cause.
Step 1: Qualitative Assessment using Post-Column Infusion
The post-column infusion (PCI) experiment is a powerful qualitative tool to visualize regions of ion suppression or enhancement across a chromatogram.[6][12][13][14]
-
Principle: A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source.[6][14] This creates a stable baseline signal for the analyte.
-
Procedure: Inject an extracted blank plasma sample onto the LC-MS/MS system while the PCI setup is running.
-
Interpretation: Any dip or rise in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[7][14] By comparing the retention time of this compound with the regions of suppression, you can determine if its ionization is being compromised.
Experimental Protocol: Post-Column Infusion (PCI) Setup
-
Prepare a standard solution of this compound in a solvent compatible with your mobile phase.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between the analytical column outlet and the MS ion source.
-
Equilibrate the LC-MS system until a stable signal for the this compound MRM transition is achieved.
-
Inject a prepared blank plasma extract and monitor the signal.
Step 2: Identifying the Culprits - Phospholipid Monitoring
Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[9][10] You can monitor for the presence of common phospholipids by adding specific MRM transitions to your acquisition method. The most common glycerophosphocholines fragment to produce a characteristic product ion at m/z 184.
-
Action: Include an MRM transition for m/z 184 -> 184 in your analysis of the blank plasma extract. If a large, broad peak appears in the chromatogram at the same retention time as your analyte or in a region of suppression identified by PCI, phospholipids are a likely cause.
Question 2: My assay is showing poor reproducibility between different lots of plasma. Could this be a matrix effect, and how do I address it?
Answer:
Yes, variability between different sources of biological matrix is a classic indicator of a relative matrix effect.[8] The composition of plasma can vary between individuals, leading to different degrees of ion suppression or enhancement. Regulatory agencies like the FDA require the evaluation of matrix effects from multiple sources.[15][16]
Step 1: Quantitative Assessment of Matrix Factor
To quantify the variability, you need to calculate the matrix factor (MF) for this compound and its internal standard (if used) in at least six different lots of blank plasma.[6][16]
-
Procedure:
-
Set A: Analyze a neat solution of this compound (and IS) at a known concentration.
-
Set B: Extract blank plasma from six different sources. After extraction, spike the extracts with this compound (and IS) to the same concentration as Set A.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]
-
-
Internal Standard (IS) Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different lots should not exceed 15%.[17]
Data Presentation: Example Matrix Factor Evaluation
| Plasma Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 180,000 | 0.85 | 0.90 | 0.94 |
| 2 | 82,000 | 175,000 | 0.82 | 0.88 | 0.93 |
| 3 | 91,000 | 190,000 | 0.91 | 0.95 | 0.96 |
| 4 | 79,000 | 170,000 | 0.79 | 0.85 | 0.93 |
| 5 | 88,000 | 185,000 | 0.88 | 0.93 | 0.95 |
| 6 | 84,000 | 178,000 | 0.84 | 0.89 | 0.94 |
| Mean | 0.94 | ||||
| Std Dev | 0.01 | ||||
| CV% | 1.1% | ||||
| Hypothetical neat solution peak areas: Analyte = 100,000; IS = 200,000 |
Step 2: Mitigation Strategies
If the CV% exceeds 15%, you need to improve your sample preparation method to more effectively remove interfering components.
-
Consider a different extraction technique: If you are using protein precipitation (PPT), which is known to leave significant amounts of phospholipids,[18] consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][19]
-
Optimize your current method: For LLE, adjust the pH and solvent polarity to improve selectivity.[19] For SPE, experiment with different sorbents and wash steps.[19]
-
Use a phospholipid removal plate/cartridge: Products like HybridSPE utilize zirconia-coated particles that selectively bind and remove phospholipids.[9][10][20]
Question 3: I've tried improving my sample preparation, but I still see some matrix effects. What else can I do?
Answer:
If extensive sample cleanup is insufficient, you can often mitigate remaining matrix effects through chromatographic and mass spectrometric adjustments.
1. Chromatographic Separation
-
Goal: Separate the elution of this compound from the regions of ion suppression identified by your PCI experiment.
-
Strategies:
-
Modify the Gradient: A shallower gradient can improve resolution between the analyte and interferences.
-
Change the Stationary Phase: A different column chemistry (e.g., C18, Phenyl-Hexyl, PFP) can alter the retention of both the analyte and matrix components.
-
Adjust Mobile Phase pH: Since this compound is an acidic compound, altering the pH of the mobile phase can significantly change its retention time.
-
2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Principle: A SIL-IS is the "gold standard" for correcting matrix effects.[12] It is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
-
Benefit: The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect is normalized.
3. Reduce Injection Volume
-
Rationale: Simply reducing the amount of matrix introduced into the system can lessen the severity of the matrix effect.[8] This is a straightforward approach but may compromise the assay's sensitivity if the concentration of this compound is very low.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects for a moderately polar metabolite like this compound?
Endogenous components in biological fluids are the main culprits.[6] For plasma and serum, these include:
-
Phospholipids: Abundant components of cell membranes that are often co-extracted with analytes and are known to cause significant ion suppression.[9][11]
-
Salts and Proteins: While largely removed by initial sample preparation steps, residual amounts can still affect ionization efficiency.[6]
-
Other Endogenous Metabolites: The complex nature of plasma means numerous small molecules could potentially co-elute and interfere with the analyte.
Q2: What are the regulatory expectations regarding matrix effect evaluation?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on bioanalytical method validation.[15][16][21] Key requirements include:
-
The matrix effect must be evaluated during method validation.[15][16]
-
The assessment should be conducted using at least six different lots of the biological matrix.[15][16]
-
The variability of the matrix effect across these lots must be within acceptable limits (typically a CV of ≤15%).[17]
-
It is essential to ensure the lack of matrix effects throughout the application of the method.[15][22]
Q3: Can I use a structural analog as an internal standard instead of a SIL-IS?
While a structural analog is better than no internal standard, it is not ideal for correcting matrix effects. A structural analog will have different chromatographic retention and may experience a different degree of ionization suppression or enhancement compared to the analyte. A SIL-IS is always the preferred choice because its physicochemical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.[19]
Visualization & Workflows
Diagram: Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical sequence of steps to diagnose and mitigate matrix effects in your this compound assay.
Caption: A decision-tree for troubleshooting matrix effects.
Diagram: Mechanism of Ion Suppression by Phospholipids
This diagram illustrates how phospholipids can interfere with the electrospray ionization process, leading to a reduced signal for the analyte (this compound).
Caption: Phospholipid interference in the ESI process.
References
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. National Institutes of Health. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Institutes of Health. [Link]
-
Etodolac: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review. PubMed. [Link]
-
Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. PubMed. [Link]
-
Etodolac. Wikipedia. [Link]
-
Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. Manuscript Scientific Services. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Semantic Scholar. [Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]
-
Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. ResearchGate. [Link]
-
Etodolac. National Institutes of Health. [Link]
-
Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics. ResearchGate. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. moh.gov.bw [moh.gov.bw]
Technical Support Center: Enhancing the Sensitivity of 4-Oxo Etodolac Detection in Mass Spectrometry
This guide serves as a specialized resource for researchers, scientists, and drug development professionals aiming to optimize the detection of 4-Oxo Etodolac using mass spectrometry. Recognizing the challenges in achieving high sensitivity for this polar metabolite, this document provides a structured approach to method development and troubleshooting, grounded in established scientific principles.
Introduction: The Analytical Challenge of this compound
This compound is a key oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Its accurate quantification in biological matrices is fundamental for pharmacokinetic and drug metabolism studies.[1][2] However, the inherent polarity and potential for significant matrix effects present considerable analytical hurdles. This support center offers in-depth guidance to overcome these challenges and enhance assay sensitivity and robustness.
Frequently Asked Questions (FAQs)
Aimed at providing quick and actionable answers to common queries.
Q1: Which ionization technique is optimal for this compound analysis? A: Electrospray ionization (ESI) is the most effective and widely used technique for this compound. It is typically operated in positive ion mode to facilitate the formation of the protonated molecule ([M+H]+). While empirical evaluation of both positive and negative modes is recommended, positive ionization often provides superior signal stability and abundance for this class of compounds.
Q2: What are the primary steps to troubleshoot a weak signal for this compound? A: A weak signal can stem from several factors. Begin by verifying the integrity and concentration of your analytical standard. Subsequently, assess the overall performance of the mass spectrometer by infusing a standard tuning solution. It's also crucial to inspect the LC and MS systems for any potential leaks. Finally, systematically optimize the ESI source parameters, such as capillary voltage, nebulizer and drying gas flows, and source temperature, as these directly influence ionization efficiency.[3]
Q3: How can I improve poor peak shape, specifically tailing, for this compound? A: Peak tailing is often a chromatographic issue. Consider these adjustments:
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound. The addition of modifiers like formic acid can improve peak symmetry.[4]
-
Column Chemistry: While a C18 column is a standard starting point, persistent tailing may necessitate exploring alternative stationary phases, such as phenyl-hexyl or polar-embedded phases, to achieve different selectivity.
-
Gradient Optimization: A shallower gradient profile can enhance peak shape and improve separation from interfering matrix components.
Q4: What strategies can minimize matrix effects when analyzing this compound in biological fluids? A: Matrix effects, particularly ion suppression, are a primary concern in bioanalysis.[5] To mitigate these:
-
Sample Preparation: Implement a thorough sample preparation method. While protein precipitation is a quick option, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) generally yields a cleaner sample extract, thereby reducing interferences.[6][7]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from matrix components, especially phospholipids.[7] Utilizing a longer column or one with smaller particle sizes can improve resolution.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, enabling accurate quantification.[8][9]
Troubleshooting Guides
A systematic, problem-solving approach to common experimental issues.
Problem 1: Low Signal Intensity and Insufficient Sensitivity
Achieving the desired lower limit of quantification (LLOQ) is often hampered by low signal intensity.
Logical Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Detailed Troubleshooting Steps:
-
Confirm Mass Spectrometer Performance: Before focusing on the analyte, ensure the instrument is functioning correctly by infusing a standard tuning solution to verify mass accuracy, resolution, and sensitivity.[10]
-
Optimize Analyte-Specific Parameters:
-
Direct Infusion: Infuse a solution of this compound (approximately 1 µg/mL) directly into the mass spectrometer.
-
Source Parameter Optimization: Methodically adjust ESI source parameters, including capillary voltage, gas pressures, and temperatures, to maximize the signal of the precursor ion.
-
Fragmentation Optimization: In MS/MS mode, optimize the collision energy to generate the most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
-
Assess Mobile Phase Composition: The mobile phase significantly affects ionization.
-
Aqueous Phase: A common starting point is 0.1% formic acid in water to facilitate protonation.
-
Organic Phase: Acetonitrile is frequently used, but methanol can provide alternative selectivity.
-
-
Advanced Strategy: Chemical Derivatization: If sensitivity remains inadequate after optimization, consider chemical derivatization to add a more readily ionizable functional group to the this compound molecule.[11][12][13]
Problem 2: High Background Noise and Interfering Peaks
Elevated background noise can obscure the analyte signal, leading to a higher LLOQ.[14]
Root Cause Analysis:
Caption: A diagram illustrating the common causes of high background noise.
Mitigation Strategies:
-
Solvent Purity: Consistently use high-purity, LC-MS grade solvents and freshly prepared mobile phases to minimize background contaminants.[10]
-
System Maintenance: Regularly clean the ESI source components as per the manufacturer's guidelines to prevent the accumulation of contaminants that contribute to noise.
-
Sample Preparation: A more exhaustive sample preparation method like SPE can effectively remove a larger portion of interfering matrix components.[15]
-
Chromatographic Selectivity: Fine-tune the LC gradient to achieve better separation of the this compound peak from any interfering signals.[16]
Experimental Protocols
Protocol 1: MRM Method Development for this compound
A step-by-step guide for creating a sensitive MRM method on a triple quadrupole mass spectrometer.
Materials:
-
This compound analytical standard
-
LC-MS grade solvents (water, acetonitrile) and formic acid
-
Triple quadrupole mass spectrometer with ESI source
-
Syringe pump
Procedure:
-
Precursor Ion Identification:
-
Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
-
Infuse this solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]+ precursor ion.
-
-
Product Ion Identification and Collision Energy Optimization:
-
In product ion scan mode, select the identified [M+H]+ ion as the precursor.
-
Systematically vary the collision energy to identify the most abundant and stable product ions.
-
-
MRM Transition Table:
-
Construct an MRM transition table with the determined precursor ion, product ions, and their optimal collision energies.
-
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Role |
| [M+H]+ | Product Ion 1 | Optimized CE 1 | 100-200 | Quantifier |
| [M+H]+ | Product Ion 2 | Optimized CE 2 | 50-100 | Qualifier |
Data Presentation: The table above provides a template for the essential MRM parameters. The precise m/z values and collision energies are instrument-dependent and require empirical determination.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
A general protocol for the cleanup of plasma samples before LC-MS/MS analysis.
Materials:
-
Polymeric or mixed-mode SPE cartridges
-
Plasma sample
-
Internal standard solution
-
Methanol, water, and appropriate buffers
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Spike the plasma sample with the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with a stronger solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
References
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Recent development of chemical derivatization in LC-MS for biomedical approaches. Bioanalysis. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Analytica Chimica Acta. [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Pharmaceuticals (Basel). [Link]
-
Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngene International Ltd. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
-
Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics. ResearchGate. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Journal of The American Society for Mass Spectrometry. [Link]
-
A new strategy for ionization enhancement by derivatization for mass spectrometry. ResearchGate. [Link]
-
Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments. [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. [https://support.waters.com/KB_Inf/ sintomi/Slight_shift_in_retention_times_and_change_in_resolution_or_Unexpected_drop_in_sensitivity_or_Low_sensitivity_for_particular_analytes]([Link] sintomi/Slight_shift_in_retention_times_and_change_in_resolution_or_Unexpected_drop_in_sensitivity_or_Low_sensitivity_for_particular_analytes)
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
-
Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. PubMed. [Link]
-
SP Tip: Bioanalytical Samples Pre-treatment. Phenomenex. [Link]
-
INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE. Technology Networks. [Link]
-
Gas chromatography-mass spectrometry determination of etodolac in human plasma following single epicutaneous administration. PubMed. [Link]
-
Optimising-LC-MS-sensitivity. Element Lab Solutions. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Sample Collection & Preparation | Preclinical Testing. IDEXX BioAnalytics. [Link]
-
A simple reverse phase liquid chromatographic and mass spectroscopic analytical method has been developed and validated for estimation of Etodolac in plasma. International Association of Journals of Pharmaceutical Sciences. [Link]
-
Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today. [Link]
-
Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. ResearchGate. [Link]
-
Chemical structure of etodolac. ResearchGate. [Link]
-
Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites. [Link]
-
MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. ResearchGate. [Link]
-
A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Molecules. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Anodic Oxidation of Etodolac and its Linear Sweep, Square Wave and Differential Pulse Voltammetric Determination in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 11. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ddtjournal.com [ddtjournal.com]
- 13. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 14. myadlm.org [myadlm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nebiolab.com [nebiolab.com]
Addressing poor recovery of 4-Oxo Etodolac during sample preparation
Welcome to the technical support guide for troubleshooting poor recovery of 4-Oxo Etodolac. This center is designed for researchers, scientists, and drug development professionals who may encounter challenges during the sample preparation and analysis of this key etodolac metabolite. Our goal is to provide you with the causal explanations and field-proven protocols necessary to diagnose and resolve recovery issues, ensuring the integrity and accuracy of your bioanalytical data.
Introduction: The Challenge of this compound Recovery
This compound, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, presents unique challenges in sample preparation. As an acidic and relatively polar molecule, its efficient extraction from complex biological matrices like plasma or urine requires careful optimization of chemical and physical parameters. Poor recovery is a common hurdle that can compromise assay sensitivity, accuracy, and reproducibility.
This guide provides a systematic approach to troubleshooting, focusing on the three primary sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during this compound sample preparation.
Q1: My this compound recovery is low and inconsistent after Protein Precipitation (PPT). What's going wrong?
A1: The Deceptively Simple Nature of PPT
While PPT is a fast and straightforward method for removing the bulk of proteins, it can lead to poor recovery of this compound due to co-precipitation and matrix effects.[1]
Potential Causes & Solutions:
-
Analyte Co-Precipitation: The most common issue is the analyte getting trapped within the precipitated protein pellet.
-
Troubleshooting:
-
Optimize Solvent-to-Sample Ratio: A low volume of organic solvent may not cause a complete "crash" of proteins, leading to a gelatinous pellet that traps the analyte. Systematically test ratios from 2:1 to 4:1 (solvent:sample).
-
Choice of Precipitation Solvent: Acetonitrile is generally preferred as it produces a cleaner, more flocculent precipitate compared to methanol.[2] Consider using ice-cold solvent and performing the precipitation at low temperatures (e.g., on ice) to enhance protein removal and minimize analyte degradation.[1]
-
Vortexing and Incubation: Ensure thorough mixing immediately after adding the solvent. An incubation step at a low temperature (-20°C for 15-20 minutes) after vortexing can improve the completeness of precipitation.
-
-
-
Incomplete Dissociation from Plasma Proteins: Etodolac and its metabolites can bind to plasma proteins.[3] If the precipitating solvent doesn't effectively disrupt this binding, the analyte will be lost with the protein fraction.
-
Troubleshooting:
-
Acidify the Sample: Adding a small amount of acid (e.g., 1-2% formic acid or trichloroacetic acid) to the sample or the precipitation solvent can help denature proteins more effectively and release the bound analyte.[1][4] Note: TCA is a very strong acid and can cause issues with some analytes or LC columns if not properly handled in subsequent steps.[5]
-
-
Q2: I'm struggling with low recovery of this compound using Liquid-Liquid Extraction (LLE). How can I improve it?
A2: Mastering the Fundamentals of Partitioning
LLE relies on the partitioning of an analyte between two immiscible liquid phases. For an acidic compound like this compound, success is almost entirely dictated by pH control.[6][7]
The Core Principle: pH and Ionization
This compound has a predicted pKa of approximately 4.15, stemming from its carboxylic acid group.[8] To extract it from an aqueous matrix (like plasma) into an organic solvent, it must be in its neutral, un-ionized state . According to the Henderson-Hasselbalch equation, this is achieved by acidifying the aqueous phase to a pH at least 2 units below the analyte's pKa.
-
At pH > pKa: this compound is ionized (deprotonated), water-soluble, and will not partition into the organic solvent.
-
At pH < pKa: this compound is neutral (protonated), less water-soluble, and will partition into the organic solvent.
Systematic Troubleshooting for LLE:
// Nodes ph_check [label="Is sample pH < 2.2?", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_check [label="Is the extraction solvent appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; emulsion_check [label="Are emulsions forming?", fillcolor="#FBBC05", fontcolor="#202124"]; volume_check [label="Is the solvent:sample ratio optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions adjust_ph [label="Action: Acidify sample with\n1M HCl or Formic Acid to pH ~2.", fillcolor="#34A853", fontcolor="#FFFFFF", shape= Mdiamond]; change_solvent [label="Action: Test solvents of varying polarity\n(e.g., MTBE, Ethyl Acetate, Dichloromethane).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; break_emulsion [label="Action: Centrifuge at higher g-force,\nadd salt ('salting out'), or use filtration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; increase_volume [label="Action: Increase solvent:sample ratio\n(e.g., from 3:1 to 7:1).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Connections start -> ph_check; ph_check -> solvent_check [label="Yes"]; ph_check -> adjust_ph [label="No"];
solvent_check -> emulsion_check [label="Yes"]; solvent_check -> change_solvent [label="No"];
emulsion_check -> volume_check [label="No"]; emulsion_check -> break_emulsion [label="Yes"];
volume_check -> increase_volume [label="No"]; } ax Caption: LLE Troubleshooting Workflow for this compound.
| Parameter | Recommendation for this compound | Rationale |
| Sample pH | Adjust to pH 2.0 - 2.5 | To ensure the carboxylic acid group (pKa ~4.15) is fully protonated (neutral), maximizing its hydrophobicity and partitioning into the organic phase.[6] |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) or Ethyl Acetate | These solvents have intermediate polarity, good for extracting moderately polar metabolites. They are also less prone to forming emulsions than dichloromethane. |
| Solvent-to-Sample Ratio | Start at 3:1, optimize up to 7:1 | A higher ratio of organic solvent can improve extraction efficiency, especially for compounds with lower partition coefficients.[6][9] |
| "Salting Out" | Add NaCl or (NH₄)₂SO₄ to the aqueous sample | This increases the ionic strength of the aqueous phase, decreasing the solubility of this compound and driving it into the organic layer.[6][7] |
Q3: My Solid-Phase Extraction (SPE) protocol for this compound gives poor and erratic recovery. Where do I start troubleshooting?
A3: A Methodical Approach to SPE Optimization
SPE provides the cleanest extracts but has the most parameters to control. Poor recovery is almost always due to a mismatch between the analyte's chemistry and the SPE protocol steps.[10][11][12]
Step 1: Choose the Right Retention Mechanism
For this compound, two mechanisms are viable:
-
Reversed-Phase (RP) SPE:
-
Sorbent: Polymeric (e.g., Agilent Bond Elut Plexa) or silica-based C18. Polymeric sorbents are often more stable across a wider pH range and can offer higher capacity.[13]
-
Principle: The analyte is retained via hydrophobic interactions. This requires the analyte to be in its most hydrophobic (neutral) state.
-
Critical pH Control: The sample must be acidified to pH < 2.2 before loading.[13]
-
-
Anion-Exchange (AX) SPE:
-
Sorbent: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX).
-
Principle: The analyte is retained via electrostatic interaction. This requires the analyte to be in its charged (anionic) state.
-
Critical pH Control: The sample pH must be adjusted to pH > 6.2 (at least 2 pH units above the pKa) to ensure the carboxylic acid is deprotonated. While highly selective, this method can suffer from interference by endogenous anions in plasma like phosphates and citrates.[13]
-
Step 2: Systematically Evaluate Each Step of the Protocol
Common Failure Points in SPE:
| SPE Step | Common Problem | How to Fix for this compound |
| Conditioning | Sorbent is not properly wetted, leading to inconsistent interaction.[11] | Ensure sufficient volume of methanol (or appropriate solvent) is passed through to fully activate the sorbent bed. |
| Equilibration | Sorbent bed dries out before sample loading, or the pH shock from the sample disrupts binding.[10] | Equilibrate with the same pH and low organic content as your loading solution (e.g., acidified water). Do not let the cartridge dry out. |
| Loading | Flow rate is too high, preventing sufficient interaction time for binding.[14] | Use a slow, consistent flow rate (~1 mL/min). A "soak" step, where flow is stopped for 1-2 minutes after loading, can improve retention.[15] |
| Wash | Wash solvent is too strong, prematurely eluting the analyte. | The wash solvent should be strong enough to remove interferences but weak enough to leave this compound on the sorbent. For RP-SPE, try a weak organic solvent mix (e.g., 5-10% Methanol in acidified water). |
| Elution | Elution solvent is too weak or wrong pH, resulting in incomplete recovery.[10] | For RP-SPE, use a strong organic solvent like Methanol or Acetonitrile. To ensure complete elution, you can add a small amount of a weak base (e.g., 1-2% ammonium hydroxide) to the elution solvent. This will ionize the analyte, disrupting any secondary interactions with the sorbent and ensuring it is fully solvated in the elution solvent. |
Optimized Protocols
The following are starting-point protocols based on the chemical properties of this compound. They should be validated and further optimized for your specific matrix and analytical system.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an appropriate internal standard.
-
Acidification: Add 50 µL of 1M HCl or 20% Formic Acid to the plasma sample. Vortex for 10 seconds. Verify pH is between 2.0 and 2.5.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at >3000 x g for 10 minutes to separate the layers and break any emulsions.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your mobile phase, vortex, and inject into the LC-MS system.
Protocol 2: Optimized Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is designed for a polymeric reversed-phase SPE cartridge (e.g., 30 mg / 1 mL).
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 2% formic acid in water. Vortex to mix. This dilutes the sample and adjusts the pH.
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water containing 2% formic acid through the cartridge. Do not allow the sorbent to dry.
-
Load: Load the entire pre-treated sample from step 1 onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash: Pass 1 mL of 10% Methanol in water (with 2% formic acid) through the cartridge to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of Methanol (or Acetonitrile) containing 2% ammonium hydroxide. The basic modifier ensures the analyte is ionized and easily eluted.
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute as described in the LLE protocol.
References
- Brocks, D. R., & Jamali, F. (1992). The pharmacokinetics of etodolac in rats and the effect of its binding to plasma proteins. Journal of Pharmacy and Pharmacology, 44(8), 671-675.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
- Kaliszan, R., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(23), 12599-12606.
-
Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
- Alazzawi, R. A., & Hassan, M. K. (2022). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal.
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
Reddit. (2014). How can I optimize an extraction? r/chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
- Al-Salami, H., et al. (2023). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites, 13(8), 934.
- Patel, P. N., et al. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin J Anal Pharm Chem, 3(2), 1063.
-
SCM. (2022). Solvent optimization for liquid-liquid extraction with AMS COSMO-RS. YouTube. Retrieved from [Link]
-
LCGC International. (2019). Solving Recovery Problems in Solid-Phase Extraction. Retrieved from [Link]
-
ALWSCI. (n.d.). Why Is Your SPE Recovery So Low?. Retrieved from [Link]
- American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- Bhalani, M., Subrahmanyam, E.V.S., & Shabaraya, A. R. (2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. International Journal of Pharma Sciences and Research, 6(2).
- de Cássia dos Santos, V., et al. (2022). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Pharmaceuticals, 15(11), 1391.
-
AxisPharm. (2024). Protein Precipitation Technical Guide. Retrieved from [Link]
- Dolar, D., & Gros, M. (2012). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 37, 113-126.
- Lin, L., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1195-1212.
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]
-
ResearchGate. (2009). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Retrieved from [Link]
Sources
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 5. Precipitation Procedures [sigmaaldrich.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
- 8. 111478-86-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. welch-us.com [welch-us.com]
- 11. specartridge.com [specartridge.com]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. silicycle.com [silicycle.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Robustness Testing for 4-Oxo Etodolac HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 4-Oxo Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the robustness of your analytical method. As a self-validating system, the protocols and insights described herein are grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.
Introduction to Method Robustness in HPLC Analysis
In the realm of pharmaceutical analysis, the robustness of an HPLC method is not merely a matter of procedural diligence; it is a critical attribute that ensures the reliability and consistency of analytical data across different laboratories, instruments, and environmental conditions.[1] For a related substance and potential impurity like this compound, a metabolite of Etodolac, a robust analytical method is paramount for accurate quantification and, ultimately, patient safety.
Method robustness is defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2][3] This characteristic provides an indication of the method's reliability during normal usage. The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of a method's robustness during its validation.[2]
This guide will provide a practical framework for testing the robustness of an HPLC method for this compound, alongside a comprehensive troubleshooting guide to address common issues that may arise during your experiments.
Proposed HPLC Method for this compound Analysis
While a specific monograph for this compound may not be readily available, a starting point for method development can be adapted from existing methods for Etodolac and its other related substances. The following reversed-phase HPLC (RP-HPLC) method is proposed as a robust starting point for the analysis of this compound.
Table 1: Proposed Initial HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase suitable for the separation of moderately polar compounds like Etodolac and its metabolites.[4] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | A common mobile phase composition for the analysis of acidic drugs, ensuring good peak shape and resolution. The acidic pH suppresses the ionization of silanol groups on the silica-based stationary phase, minimizing peak tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection Wavelength | 227 nm | Etodolac and its derivatives exhibit significant absorbance in the UV region; 227 nm is a commonly used wavelength for their detection.[5] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Dissolving the sample in the mobile phase is a best practice to prevent peak distortion. |
Method Robustness Testing Protocol
A systematic approach to robustness testing involves deliberately varying the critical method parameters and evaluating the impact on the analytical results. The following table outlines the parameters to be varied and their typical ranges for a robustness study of the proposed this compound HPLC method.
Table 2: Parameters for Robustness Testing of this compound HPLC Method
| Parameter | Variation | Acceptance Criteria (Example) |
| Mobile Phase Composition | ± 2% Acetonitrile | System suitability parameters (e.g., tailing factor, resolution) remain within specified limits. |
| Mobile Phase pH | ± 0.2 units | Retention time shift of the main peak is not more than ± 10%. |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution between this compound and other potential impurities. |
| Column Temperature | ± 5 °C | Peak area response remains consistent (RSD < 2.0%). |
| Wavelength | ± 2 nm | No significant impact on the quantification of this compound. |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during the HPLC analysis of this compound, providing potential causes and actionable solutions.
Peak Shape Problems
Q1: My this compound peak is tailing (asymmetrical with a drawn-out latter half). What could be the cause and how can I fix it?
-
Potential Cause 1: Secondary Interactions with Silanol Groups: The stationary phase in C18 columns is silica-based, which has residual silanol groups. At a pH close to their pKa, these silanols can become ionized and interact with polar analytes, causing peak tailing.
-
Solution: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 3.0 or lower) to keep the silanol groups protonated and minimize these secondary interactions. You can also consider using a column with end-capping, which shields the silanol groups.
-
-
Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Potential Cause 3: Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: As a best practice, always try to dissolve your sample in the mobile phase itself.[6]
-
Q2: I am observing peak fronting (asymmetrical with a leading edge) for my analyte. What should I investigate?
-
Potential Cause 1: Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Potential Cause 2: Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to peak fronting.
-
Solution: Ensure your sample is completely dissolved before injection. You may need to sonicate the sample or use a slightly stronger (but still compatible) solvent for dissolution, followed by dilution with the mobile phase.
-
Q3: My peaks are broad, leading to poor resolution. What are the likely causes?
-
Potential Cause 1: Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and shorter length where possible. Ensure you are using an appropriate flow cell for your application.
-
-
Potential Cause 2: Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: If you suspect column degradation, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Potential Cause 3: Mobile Phase Issues: An improperly prepared or degassed mobile phase can lead to broad peaks.
Retention Time and Resolution Issues
Q4: The retention time of my this compound peak is shifting between injections. What could be the reason?
-
Potential Cause 1: Inconsistent Mobile Phase Composition: If you are preparing your mobile phase by mixing solvents online using a gradient pump, variations in the pump's proportioning valves can lead to retention time shifts.
-
Solution: For isocratic methods, it is often more reliable to pre-mix the mobile phase manually.[8] If using a gradient, ensure your pump is properly maintained and calibrated.
-
-
Potential Cause 2: Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Potential Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before the injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analytical run.
-
Q5: I am losing resolution between the this compound peak and a closely eluting impurity. What adjustments can I make?
-
Potential Cause 1: Change in Mobile Phase Selectivity: Small changes in the mobile phase composition or pH can significantly impact the resolution of closely eluting peaks.
-
Solution: Carefully re-prepare your mobile phase, paying close attention to the proportions of the solvents and the final pH. You can also try slightly adjusting the mobile phase composition (e.g., changing the percentage of acetonitrile by 1-2%) to improve resolution.
-
-
Potential Cause 2: Column Aging: As a column ages, its efficiency can decrease, leading to broader peaks and a loss of resolution.
-
Solution: First, try cleaning the column according to the manufacturer's instructions. If resolution does not improve, it may be time to replace the column.
-
System and Baseline Problems
Q6: I am experiencing high backpressure in my HPLC system. What should I check?
-
Potential Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase can clog the column frits, guard column, or tubing.
-
Solution: Systematically isolate different components of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If the pressure drops significantly, the blockage is likely in the column. You can try back-flushing the column to dislodge any particulates. If the pressure remains high without the column, check the tubing, injector, and detector for blockages.
-
-
Potential Cause 2: Precipitated Buffer: If you are using a buffered mobile phase, changes in the organic solvent concentration can cause the buffer to precipitate.
-
Solution: Ensure your buffer is soluble in the entire range of mobile phase compositions used in your method. It is good practice to filter your mobile phase after adding the buffer salts.[9]
-
Q7: My baseline is noisy and drifting. What are the common causes?
-
Potential Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell can cause significant baseline noise.
-
Solution: Thoroughly degas your mobile phase before use. Most modern HPLC systems have an online degasser, but it is still good practice to degas the solvents beforehand.
-
-
Potential Cause 2: Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow path can lead to a noisy or drifting baseline.
-
Solution: Prepare fresh mobile phase using high-purity solvents and reagents.[8] Flush the entire HPLC system with a strong solvent to remove any contaminants.
-
-
Potential Cause 3: Detector Lamp Issues: An aging detector lamp can cause baseline drift.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems, starting from the initial observation of a chromatographic issue.
Caption: A decision-making workflow for systematic HPLC troubleshooting.
Frequently Asked Questions (FAQs)
Q: How often should I perform system suitability tests?
A: System suitability tests should be performed before any analytical run to ensure the HPLC system is performing adequately. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and resolution.
Q: What is the importance of a guard column in this analysis?
A: A guard column is a short, disposable column placed before the analytical column. It is highly recommended as it protects the more expensive analytical column from particulate matter and strongly retained sample components, thereby extending its lifetime.
Q: Can I use a different C18 column from another manufacturer?
A: While different C18 columns are based on the same stationary phase, their manufacturing processes can vary, leading to differences in selectivity. If you change the column manufacturer, you may need to re-validate the method to ensure it still meets the required performance criteria.
Q: What are the best practices for mobile phase preparation?
A: Always use high-purity, HPLC-grade solvents and reagents.[8] Prepare fresh mobile phase daily, especially if it contains buffers, to prevent microbial growth.[7] Thoroughly degas the mobile phase before use and filter it through a 0.45 µm or 0.22 µm filter to remove any particulates.[6]
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Phenomenex. HPLC Tips & Tricks – Mobile Phase Preparation. [Link]
-
LCGC International. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Phenomenex. HPLC Tips & Tricks: Mobile Phase Preparation. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
Der Pharma Chemica. Method development and validation of HPLC for simultaneous determination of Etodolac. [Link]
-
International Journal of Chemistry Studies. Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. [Link]
-
International Journal of Trend in Scientific Research and Development. RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. [Link]
-
Asian Journal of Research in Chemistry. RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form. [Link]
-
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Development and Validation of HPLC Method for Estimation of Etodolac in Matrix Formulation. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
LCGC International. Method Validation and Robustness. [Link]
-
ResearchGate. (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. [Link]
-
ResearchGate. Robustness data of the proposed HPLC method. [Link]
-
Journal of Pharmaceutical Analysis. HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. [Link]
-
ResearchGate. (PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. [Link]
-
Austin Publishing Group. Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phmethods.net [phmethods.net]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. merckmillipore.com [merckmillipore.com]
- 7. welch-us.com [welch-us.com]
- 8. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
Column selection guide for optimal 4-Oxo Etodolac separation
Technical Support Center: 4-Oxo Etodolac Analysis
Welcome to the technical support resource for the chromatographic analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for achieving optimal separation. We will delve into the critical aspects of column selection, method development, and troubleshooting, grounded in the physicochemical properties of the molecule and established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound that influence column selection?
Understanding the analyte's properties is the foundation of any successful chromatographic method. For this compound, the key characteristics are:
-
Structure: this compound is a derivative of Etodolac, featuring a pyrano[3,4-b]indole core structure with a ketone group at the 4-position.[1][2][3] This complex, multi-ring structure provides multiple sites for interaction with a stationary phase.
-
Polarity & Solubility: Etodolac, the parent compound, is described as practically insoluble in water but soluble in organic solvents like methanol, DMSO, and acetonitrile.[4][5][6][7] this compound, with its additional ketone group, is slightly more polar than Etodolac but retains significant non-polar character, making it well-suited for reversed-phase chromatography. It is soluble in methanol and DMSO.[1]
-
Acidity (pKa): The molecule contains a carboxylic acid group, making it an acidic compound. The predicted pKa is approximately 4.15.[1] This is a critical parameter for controlling retention and peak shape in reversed-phase HPLC by adjusting the mobile phase pH.
Q2: What is the best starting point for column chemistry in a new method development for this compound?
For initial method development, a C18 (octadecylsilane) column is the universally accepted starting point for a molecule with the characteristics of this compound.
-
Causality: The non-polar pyrano-indole backbone of this compound will interact strongly via hydrophobic (van der Waals) forces with the long alkyl chains of a C18 stationary phase. This provides a strong retention mechanism, which is an excellent foundation for method development. High-purity silica-based C18 columns are recommended to minimize unwanted secondary interactions with surface silanol groups, which can cause peak tailing.[8]
Q3: Which mobile phase composition and pH should I start with?
A gradient elution using acetonitrile and water (or a buffer) is the most logical starting point.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for complex molecules and has a lower viscosity, resulting in lower backpressure.
-
Aqueous Phase & pH Control: Since this compound has a pKa of ~4.15, controlling the mobile phase pH is crucial for reproducible retention and symmetrical peaks.[1] To ensure the molecule is in its non-ionized (neutral) state for maximum retention in reversed-phase mode, the mobile phase pH should be set at least 1.5 to 2 units below the pKa.
-
Recommendation: Start with a mobile phase of 0.1% formic acid in water (pH ~2.7) as Eluent A and 0.1% formic acid in acetonitrile as Eluent B. This low pH suppresses the ionization of the carboxylic acid, minimizing peak tailing and ensuring robust retention.[8]
-
Q4: What is the optimal detection wavelength (λmax) for this compound?
The parent compound, Etodolac, exhibits UV maxima at approximately 224 nm and 273 nm.[6] For separating Etodolac and its impurities, detection wavelengths between 221 nm and 280 nm have been successfully used.[9][10][11]
-
Recommendation: Start by running a UV scan of your this compound standard in the mobile phase. A wavelength around 225 nm will likely provide the highest sensitivity, while a wavelength around 275 nm may offer more selectivity against certain impurities or matrix components.
Column Selection Guide for Optimal Separation
Choosing the right column is paramount. While C18 is the workhorse, different analytical goals may necessitate alternative chemistries.
| Application Goal | Recommended Column Chemistry | Particle Size (µm) | Dimensions (L x I.D., mm) | Scientific Justification |
| Routine QC / Assay | C18 (High-purity, end-capped) | 3.5 or 5 | 150 x 4.6 | Provides robust, reproducible retention based on hydrophobicity. End-capping minimizes silanol interactions, ensuring good peak shape for the acidic analyte.[8] |
| Impurity Profiling | Phenyl-Hexyl | 3.5 or 1.8 | 150 x 4.6 or 100 x 2.1 | Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the indole ring of this compound and its potential impurities. This can resolve closely eluting species that are not separated on a C18. |
| High-Throughput Screening | C18 or C8 | ≤ 2 | 50 x 2.1 | Smaller particles and shorter column length allow for rapid gradients and significantly reduced run times, ideal for screening applications without sacrificing too much efficiency. |
| Preparative Chromatography | C18 | 5 or 10 | ≥ 250 x 21.2 | Larger particle sizes reduce backpressure, allowing for higher flow rates and larger injection volumes necessary for isolating material. The chemistry remains the same to maintain the separation mechanism developed at the analytical scale. |
Workflow & Experimental Protocols
Column Selection & Initial Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust separation method for this compound.
Caption: A logical workflow for HPLC method development.
Protocol: Generic Method Development for this compound
This protocol provides a starting point for your experiments.
-
Column Installation and Equilibration:
-
Install a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Flush the column with 100% mobile phase B (Acetonitrile w/ 0.1% Formic Acid) for 5 minutes.
-
Flush the column with 100% mobile phase A (Water w/ 0.1% Formic Acid) for 5 minutes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A: 5% B) for at least 10 column volumes or until a stable baseline is achieved.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent.
-
Expert Tip: Whenever possible, dissolve and inject the sample in the initial mobile phase composition to avoid peak distortion. If sample solubility is low, use a solvent that is weaker than the mobile phase.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 225 nm
-
Gradient Program (Scouting):
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B
-
-
-
Analysis and Optimization:
-
Inject the standard and evaluate the chromatogram for retention time, peak shape, and the presence of any impurities.
-
Based on the elution time of this compound, adjust the gradient to be shallower around that point to improve resolution from any nearby peaks. For example, if the peak elutes at 60% B, you might change the gradient to go from 40% B to 70% B over 10 minutes.
-
Troubleshooting Guide
Even with a well-designed method, problems can arise. This section addresses common issues in a logical, problem-solving format.
Caption: A decision tree for troubleshooting common HPLC issues.
Q: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing for an acidic compound like this compound is most often caused by unwanted secondary interactions or improper mobile phase pH.
-
Verify Mobile Phase pH: The primary cause of tailing for an acid is its partial ionization during elution. Ensure your mobile phase pH is well below the pKa of ~4.15. If you are using a buffer like acetate, its buffering capacity may be insufficient.
-
Solution: Switch to or verify a mobile phase containing 0.1% formic or phosphoric acid to maintain a consistently low pH (~2.5-2.8).[8]
-
-
Assess Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column packing can have a secondary ionic interaction with your analyte, causing tailing.
-
Solution 1: Switch to a column known for high-purity silica and robust end-capping to shield the silanols.
-
Solution 2: Add a small amount of a competing base (e.g., 10-20 mM triethylamine, pH adjusted) to the mobile phase. This is a less common approach but can be effective.
-
-
Check for Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the sample concentration and reinject.[13]
-
Q: I am not getting enough resolution between this compound and a closely eluting impurity. How can I improve the separation?
Improving resolution (Rs) involves increasing efficiency (N), selectivity (α), or retention (k).
-
Increase Efficiency (N):
-
Solution: Decrease the particle size of your column packing (e.g., from 5 µm to 3.5 µm or 1.8 µm). This will generate sharper peaks, which can improve the resolution of closely eluting compounds. Be aware this will increase backpressure.
-
-
Increase Retention (k):
-
Solution: Lower the overall organic content of your mobile phase. A shallower gradient (a slower increase in %B over time) will increase retention and give the peaks more time to separate.[13]
-
-
Change Selectivity (α): This is often the most powerful tool.
-
Solution 1: Change the organic modifier. If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter interactions with the stationary phase and change the elution order or spacing of peaks.[13]
-
Solution 2: Change the stationary phase chemistry. If a C18 column doesn't provide the required separation, switch to a Phenyl-Hexyl column. The π-π interactions offered by the phenyl phase can provide a completely different selectivity profile for aromatic compounds like this compound and its impurities.[14]
-
Q: My retention times are drifting from one injection to the next. What should I investigate?
Unstable retention times point to a problem with the system's ability to deliver a consistent mobile phase composition or maintain a stable environment.[12]
-
Check System Equilibration: Insufficient equilibration time between gradient runs is a common cause of drift.
-
Solution: Ensure your method includes a post-run equilibration step of at least 10 column volumes at the initial mobile phase composition.[12]
-
-
Verify Pump Performance: The pump must deliver a precise and accurate flow rate and gradient composition.
-
Control Column Temperature: Fluctuations in ambient lab temperature can cause retention times to shift.
-
Solution: Use a thermostatically controlled column oven and set it to a stable temperature, for example, 30 °C.[13]
-
References
-
Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. [Link]
-
Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Publishing Group. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
Etodolac-Impurities. Pharmaffiliates. [Link]
-
RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form. ResearchGate. [Link]
-
DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. ResearchGate. [Link]
-
Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. PubMed Central. [Link]
-
Separation of the drug etodolac and its phase I metabolites. ResearchGate. [Link]
-
Etodolac PubChem CID 3308. PubChem. [Link]
-
Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review. PubMed. [Link]
-
New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Spectrophotometric Determination of Etodolac in Pure Form and Pharmaceutical Formulations. ResearchGate. [Link]
-
HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Journal of Pharmaceutical Analysis. [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
-
Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. ResearchGate. [Link]
-
Determination of Etodolac in Commercial Formulations by HPLC-UV Method. SlideShare. [Link]
-
Determination of Etodolac in Commercial Formulations by HPLC-UV Method. International Journal of Trend in Scientific Research and Development. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Etodolac. Wikipedia. [Link]
-
Chemical structure of etodolac. ResearchGate. [Link]
-
Preparation and in Vitro Evaluation of Etodolac Nanoparticles. ResearchGate. [Link]
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. annalsofrscb.ro [annalsofrscb.ro]
- 8. hplc.eu [hplc.eu]
- 9. amecj.com [amecj.com]
- 10. phmethods.net [phmethods.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. ijsdr.org [ijsdr.org]
Technical Support Center: Mobile Phase Optimization for 4-Oxo Etodolac Analysis
Welcome to the technical support center for the analysis of 4-Oxo Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the High-Performance Liquid Chromatography (HPLC) analysis of this critical etodolac metabolite. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to empower you to develop and optimize robust analytical methods.
Introduction to this compound Analysis
This compound is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Accurate quantification of this metabolite is crucial in pharmacokinetic, drug metabolism, and stability studies. Due to its chemical structure, which includes a carboxylic acid group, this compound is an ionizable compound, making mobile phase composition a critical parameter in achieving optimal chromatographic separation. Its predicted pKa is approximately 4.15, indicating that small changes in mobile phase pH around this value can significantly impact its retention and peak shape.[1]
This guide will walk you through a systematic approach to mobile phase optimization and provide answers to common troubleshooting challenges. All recommendations are grounded in established chromatographic principles and are designed to be self-validating, ensuring the development of a reliable analytical method in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound, presented in a question-and-answer format.
Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?
A1: Understanding and Mitigating Peak Tailing
Peak tailing for an acidic compound like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.
-
Causality: The predicted pKa of this compound is around 4.15.[1] If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. The ionized form is more polar and will have less retention on a reversed-phase column, while the non-ionized form is more hydrophobic and will be retained longer. This simultaneous existence of two forms can lead to a broadened, tailing peak. Additionally, free silanol groups on the surface of silica-based C18 columns can have a pKa in the range of 4-5.[3] If these silanols are ionized (negatively charged), they can interact with any residual positive charges on the analyte or create repulsive forces, leading to poor peak shape.
-
Troubleshooting Protocol:
-
pH Adjustment: The most effective way to address this is to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For this compound, this means either lowering the pH to below 2.65 or raising it to above 5.65.
-
Low pH (e.g., pH 2.5 - 3.0): At this pH, the carboxylic acid group of this compound will be fully protonated (non-ionized), leading to a more hydrophobic molecule with increased retention and improved peak shape. This also suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[4] You can achieve this by adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase.
-
High pH (e.g., pH 6.0 - 7.0): At a higher pH, the analyte will be fully ionized. While this will decrease retention, it can also lead to a sharp, symmetrical peak. However, be cautious with high pH as it can degrade silica-based columns. It is recommended to use a pH-stable column if operating above pH 7.
-
-
Buffer Concentration: Ensure your buffer concentration is sufficient to maintain a stable pH, typically between 10-25 mM.[5] Inadequate buffering can lead to pH shifts on the column, causing peak tailing.
-
Column Health: A contaminated or degraded column can also cause peak tailing. If pH adjustments do not resolve the issue, consider washing the column according to the manufacturer's instructions or replacing it.
-
Q2: I am not getting enough retention for the this compound peak. How can I increase its retention time?
A2: Strategies for Increasing Analyte Retention
Insufficient retention can lead to co-elution with the solvent front or other early-eluting compounds, compromising quantification.
-
Causality: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Low retention of this compound can be due to a mobile phase with too high an organic solvent content, or a mobile phase pH that promotes the ionized, more polar form of the analyte.
-
Troubleshooting Protocol:
-
Decrease Organic Solvent Percentage: The most straightforward way to increase retention is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[6] A 5% decrease in the organic phase can significantly increase retention time.
-
Mobile Phase pH Adjustment: As discussed in Q1, lowering the mobile phase pH to below the pKa of this compound (e.g., pH 2.5-3.0) will render it non-ionized and more hydrophobic, thereby increasing its retention on a C18 column.[7]
-
Choice of Organic Modifier: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC. If you are using acetonitrile, switching to methanol at the same percentage may increase retention.
-
Q3: The retention time for my this compound peak is drifting between injections. What could be the cause?
A3: Diagnosing and Correcting Retention Time Instability
Consistent retention times are critical for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.
-
Causality: Retention time drift can be caused by a number of factors, including inadequate column equilibration, changes in mobile phase composition over time, temperature fluctuations, or a leak in the system.
-
Troubleshooting Protocol:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For isocratic methods, flushing the column with 10-20 column volumes of the mobile phase is typically sufficient. For gradient methods, a longer equilibration time may be necessary.
-
Mobile Phase Preparation:
-
Fresh Preparation: Prepare your mobile phase fresh daily. Aqueous buffers are susceptible to microbial growth, which can alter the mobile phase composition.[8]
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate inconsistencies.
-
Solvent Proportioning: If you are using an online mixing system, ensure the solvent proportioning valves are functioning correctly.
-
-
Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
System Check: Check for leaks in the pump, injector, and fittings. A small leak can lead to a drop in pressure and an unstable flow rate.
-
Experimental Protocols for Mobile Phase Optimization
A systematic approach to mobile phase optimization will save time and lead to a more robust method. Below are step-by-step protocols for key experiments.
Protocol 1: pH Scouting Study
This experiment will determine the optimal mobile phase pH for good peak shape and retention.
-
Prepare Buffers: Prepare three different aqueous buffers at 20 mM concentration:
-
pH 2.8 (e.g., phosphate buffer or formic acid solution)
-
pH 4.2 (e.g., acetate buffer, close to the pKa)
-
pH 6.8 (e.g., phosphate buffer)
-
-
Prepare Mobile Phases: For each buffer, prepare a mobile phase consisting of Buffer:Acetonitrile (e.g., 60:40 v/v). Filter and degas all mobile phases.
-
Chromatographic Conditions:
-
Data Analysis: Inject the standard using each mobile phase and record the retention time, peak asymmetry (tailing factor), and theoretical plates.
| pH | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 2.8 | |||
| 4.2 | |||
| 6.8 | |||
| A table to record the results of the pH scouting study. |
Protocol 2: Organic Modifier and Gradient Optimization
This protocol will help you fine-tune the retention and resolution of this compound from other components in your sample.
-
Select Optimal pH: Based on the results of Protocol 1, select the pH that provides the best peak shape.
-
Isocratic vs. Gradient Screening:
-
Run a broad gradient from low to high organic (e.g., 10% to 90% acetonitrile over 20 minutes) to determine the approximate organic percentage at which this compound elutes.
-
Based on the gradient run, you can decide if an isocratic method is suitable or if a gradient is necessary to resolve it from other peaks.
-
-
Isocratic Optimization (if applicable):
-
Based on the elution percentage from the gradient screen, prepare several isocratic mobile phases with varying organic content (e.g., 35%, 40%, 45% acetonitrile).
-
Inject the sample with each mobile phase to find the optimal balance between retention time and resolution.
-
-
Gradient Optimization (if applicable):
-
If a gradient is needed, optimize the slope of the gradient around the elution point of this compound to maximize resolution from nearby impurities.
-
Visualizations
Workflow for Mobile Phase Optimization
Caption: A systematic workflow for mobile phase optimization.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2022. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2023. Available from: [Link]
-
Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica; 2011. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International; 2012. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today; 2020. Available from: [Link]
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu; 2015. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Journal of Pharmaceutical Analysis; 2014. Available from: [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies; 2021. Available from: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites; 2023. Available from: [Link]
-
Etodolac. PubChem. Available from: [Link]
-
Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Journal of Analytical and Pharmaceutical Chemistry; 2016. Available from: [Link]
-
Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. RGUHS Journal of Pharmaceutical Sciences; 2014. Available from: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]
-
Mobile phase optimization. Chromatograms show the improvement in the separation of analytes peaks. ResearchGate. Available from: [Link]
-
A UV Spectrophotometric Assay of Extended-Release Brands of Etodolac. Research Journal of Pharmacy and Technology; 2019. Available from: [Link]
-
New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. International Journal of Pharmacy and Pharmaceutical Sciences; 2015. Available from: [Link]
-
UV VISIBLE SPECTROSCOPIC METHOD DEVELOPMENT OF ETODOLAC FROM IT'S TABLET FORMULATION BY DIFFERENCE SPECTROSCOPY. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Enantioselective HPLC-DAD method for the determination of etodolac enantiomers in tablets, human plasma and application to a pharmacokinetic study. Department of Environmental Science, Alexandria University. Available from: [Link]
-
Etodolac evaluation parameters using UV spectrophotometry. The Pharma Innovation Journal; 2021. Available from: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Etodolac evaluation parameters using UV spectrophotometry. [wisdomlib.org]
Validation & Comparative
A Comprehensive Guide to the Characterization and Certification of a 4-Oxo Etodolac Reference Standard
Introduction: The Critical Role of Metabolite Reference Standards in Drug Development
In the landscape of pharmaceutical development and manufacturing, the purity, identity, and strength of active pharmaceutical ingredients (APIs) are paramount. Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes metabolism in the body to form several metabolites, including 4-Oxo Etodolac. The accurate identification and quantification of such metabolites are critical for pharmacokinetic, toxicological, and clinical studies. This necessitates the use of highly characterized and certified reference standards.
This guide provides a comprehensive framework for the characterization and certification of a this compound reference standard. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will delve into the multi-faceted analytical approach required to establish the identity, purity, and potency of this critical metabolite, comparing the rigorous, data-driven process of creating a primary reference standard against less-characterized materials.
The Foundation of a Reference Standard: A Multi-Disciplinary Approach
The certification of a reference standard is not a single test but a holistic process that integrates data from a suite of orthogonal analytical techniques. Each technique provides a unique piece of the puzzle, and together they build a high-confidence profile of the material. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the validation of analytical procedures, provide a framework for the methodologies discussed.
The core objective is to unambiguously confirm the chemical structure and quantify the amount of the target analyte, while also identifying and quantifying all impurities present.
Caption: Workflow for the comprehensive characterization and certification of a reference standard.
Part 1: Unambiguous Identity Confirmation
Before assessing purity or assigning a potency value, the absolute identity of the material must be confirmed. This is achieved by corroborating data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. Two-dimensional (2D) NMR techniques like COSY and HSQC establish direct bonding and through-space relationships, providing irrefutable proof of structure.
-
Experimental Protocol (¹H NMR):
-
Accurately weigh approximately 5-10 mg of the this compound standard.
-
Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the protons of the this compound structure. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.
-
Mass Spectrometry (MS)
-
Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental composition, which serves as a powerful confirmation of the chemical formula.
-
Experimental Protocol (HRMS):
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.
-
Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the full scan mass spectrum in positive or negative ion mode.
-
The measured monoisotopic mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Rationale: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. UV-Vis spectroscopy provides information about the chromophoric system. While less specific than NMR or MS, these techniques provide valuable confirmatory data and serve as a fingerprint for future batch-to-batch comparisons.
| Technique | Purpose | Expected Result for this compound |
| ¹H and ¹³C NMR | Confirms atomic connectivity and chemical structure. | Spectrum consistent with the assigned structure of this compound. |
| HRMS | Confirms elemental composition and molecular weight. | Measured mass within 5 ppm of the theoretical mass. |
| FTIR | Identifies key functional groups (e.g., C=O, N-H, aromatic rings). | Characteristic absorption bands for ketone, indole, and acid moieties. |
| UV-Vis | Confirms the chromophoric system. | A characteristic UV absorption maximum (λmax). |
Part 2: Rigorous Purity Determination
A reference standard must be of high purity, with all impurities identified and quantified where possible.
Chromatographic Purity by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of a drug substance. An optimized method can separate the main component from process-related impurities and degradation products. Area percent calculation from the chromatogram provides a quantitative measure of purity.
-
Experimental Protocol (HPLC-UV):
-
Method Development: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and mobile phase gradient (e.g., acetonitrile/water with a pH modifier like formic acid).
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and acquire the chromatogram at the UV λmax determined earlier.
-
Data Analysis: Integrate all peaks. Purity is typically expressed as the area of the main peak divided by the total area of all peaks. A high-purity standard should exhibit a purity of ≥99.5%.
-
Non-Chromatographic Purity Assessment
-
Rationale: HPLC may not detect non-UV active or non-volatile impurities. Therefore, orthogonal techniques are required.
-
Thermogravimetric Analysis (TGA): Measures the loss of mass upon heating, quantifying the content of water and residual solvents.
-
Residue on Ignition (ROI) / Sulfated Ash: This gravimetric method quantifies the amount of inorganic impurities present in the sample. The procedure is outlined in major pharmacopeias such as the USP <281>.
-
| Test | Method | Purpose | Typical Acceptance Criteria |
| Chromatographic Purity | HPLC-UV | Quantifies organic and related impurities. | ≥ 99.5% |
| Water Content | TGA / Karl Fischer | Quantifies water content. | ≤ 0.5% |
| Residual Solvents | TGA / GC-HS | Quantifies volatile organic solvents. | Per ICH Q3C limits. |
| Inorganic Impurities | ROI | Quantifies non-volatile inorganic impurities. | ≤ 0.1% |
Part 3: Accurate Assay Assignment and Certification
The final step is to assign a precise potency value to the reference standard. This value is used to calculate the concentration of unknown samples.
Quantitative NMR (qNMR)
-
Rationale: qNMR is a primary ratio method for determining the concentration of an analyte without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified, unrelated internal standard of known purity and concentration. The principles and applications of qNMR are well-established for the certification of reference materials.
Mass Balance Assay
-
Rationale: This is an indirect assay method that provides a highly accurate potency value. The assay is calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%. This approach relies on the comprehensive impurity analysis performed in Part 2.
Assay Calculation: Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Caption: The Mass Balance approach for calculating the final certified assay value.
Comparison: Certified Standard vs. Uncharacterized Material
The value of a fully characterized reference standard becomes evident when compared to a material with a less complete analytical profile.
| Feature | Certified this compound RS | Uncharacterized Material | Impact on Research |
| Identity | Confirmed by NMR, HRMS, IR, UV. | Often assumed based on synthesis route; may rely on a single technique. | Risk of using the wrong compound, leading to invalid study results. |
| Purity | Quantified by HPLC (≥99.5%), with known impurity profile. | Purity may be unknown or based on a non-specific method (e.g., TLC). | Inaccurate quantification of metabolites in biological samples; underestimation of toxicological risk. |
| Assay | Assigned by a primary method (qNMR) or Mass Balance (e.g., 99.7%). | No assigned assay value (assumed 100%). | Inaccurate preparation of calibrators and controls, leading to biased results in pharmacokinetic and clinical studies. |
| Documentation | Comprehensive Certificate of Analysis with all data and traceability. | Minimal or no documentation. | Lack of traceability and inability to meet regulatory requirements for GMP/GLP studies. |
Conclusion
The characterization and certification of a this compound reference standard is a rigorous, multi-step process that requires a suite of orthogonal analytical techniques. This guide outlines a scientifically sound approach, grounded in established pharmacopeial and regulatory principles, to ensure the creation of a standard with irrefutable identity, high purity, and an accurately assigned potency. Utilizing such a well-characterized standard is not merely a best practice; it is a fundamental requirement for generating reliable, reproducible, and defensible data in pharmaceutical research and development. The investment in a comprehensive characterization process mitigates significant risks, ensuring the integrity and success of drug development programs.
References
A Comparative Analysis of the Anti-inflammatory Activity of Etodolac and its Metabolite, 4-Oxo Etodolac
This guide provides a comprehensive, data-supported comparison of the anti-inflammatory properties of the established non-steroidal anti-inflammatory drug (NSAID), Etodolac, and its metabolite, 4-Oxo Etodolac. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of their activities, presents relevant experimental data, and outlines the methodologies used for their evaluation.
Introduction: Etodolac and its Metabolic Fate
Etodolac is a widely prescribed NSAID belonging to the pyranocarboxylic acid class of drugs.[1] It is recognized for its analgesic, anti-inflammatory, and antipyretic properties, which are primarily attributed to its inhibitory action on cyclooxygenase (COX) enzymes.[1] Etodolac exhibits a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform responsible for homeostatic functions such as gastrointestinal mucosal protection.[2][3] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Administered as a racemic mixture, the therapeutic effects of Etodolac are primarily mediated by its (S)-enantiomer.[4] Following administration, Etodolac undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including hydroxylated derivatives and their glucuronides. One of these metabolites is this compound. This guide will focus on the comparative anti-inflammatory activity of the parent drug, Etodolac, and this specific metabolite.
Chemical Structures
A clear understanding of the chemical structures of Etodolac and this compound is fundamental to appreciating their structure-activity relationship.
Etodolac
-
IUPAC Name: (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid[4]
-
Molecular Formula: C₁₇H₂₁NO₃[4]
-
Molecular Weight: 287.35 g/mol [4]
This compound
-
IUPAC Name: 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid
-
Molecular Formula: C₁₇H₁₉NO₄
-
Molecular Weight: 301.34 g/mol
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory effects of Etodolac are mediated through the inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, Etodolac reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.
Mechanism of Action of Etodolac via COX Inhibition.
Comparative Anti-inflammatory Activity: A Data-Driven Assessment
A pivotal study on the biological evaluation of Etodolac's metabolites provides a clear, albeit qualitative, assessment of their anti-inflammatory efficacy. In this study, this compound, along with other metabolites, was tested for its ability to block prostaglandin production in vitro and for its activity in a rat adjuvant edema model in vivo. The results unequivocally demonstrated that the metabolites, including this compound, were either inactive or possessed only marginal activity compared to the parent compound, Etodolac.[5]
This lack of significant anti-inflammatory activity in this compound suggests that the metabolic conversion of Etodolac at the 4-position of the pyrano ring leads to a substantial loss of its pharmacological effect. This underscores the importance of the parent molecule's structural integrity for its interaction with the COX-2 enzyme.
| Compound | In Vitro Activity (Prostaglandin Production) | In Vivo Activity (Rat Adjuvant Edema) |
| Etodolac | Active | Active |
| This compound | Inactive or Marginal Activity | Inactive or Marginal Activity |
Experimental Protocols for Assessing Anti-inflammatory Activity
To provide a comprehensive understanding of how the anti-inflammatory properties of compounds like Etodolac and this compound are evaluated, detailed protocols for standard in-vitro and in-vivo assays are provided below.
In-Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is crucial for determining the potency and selectivity of a compound's inhibitory effect on COX enzymes.
Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the formation of prostaglandins. The inhibition of this activity is directly correlated to the inhibition of prostaglandin synthesis.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., Tris-HCl buffer).
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Dissolve the test compounds (Etodolac, this compound) and a reference NSAID in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the wells.
-
Add various concentrations of the test compounds or vehicle control to the respective wells.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Add the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Workflow for the in-vitro COX Inhibition Assay.
In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of drugs.[6][7]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Principle: Subplantar injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is quantified by its ability to reduce this swelling.
Step-by-Step Protocol:
-
Animal Acclimatization:
-
House male Wistar or Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
Ensure free access to food and water.
-
-
Grouping and Dosing:
-
Divide the rats into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compounds (Etodolac, this compound) and a reference NSAID (e.g., Indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion
The comparative analysis, based on available scientific literature, strongly indicates that the anti-inflammatory activity of Etodolac resides in the parent molecule. Its metabolite, this compound, is essentially inactive as an anti-inflammatory agent. This highlights the critical role of the specific chemical structure of Etodolac in its pharmacological action, likely through its precise interaction with the active site of the COX-2 enzyme. For researchers in drug development, this underscores the importance of evaluating the pharmacological activity of major metabolites to fully understand a drug's efficacy and safety profile. The presented experimental protocols serve as a foundational guide for conducting such evaluations.
References
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Bio-protocol. Carrageenan-Induced Paw Edema. [Link]
-
Calixto, J. B., et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Humber, L. G., et al. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry. [Link]
-
Drugs.com. Etodolac: Package Insert / Prescribing Information. [Link]
-
Glaser, K. Etodolac: an overview of a selective COX-2 inhibitor. PubMed. [Link]
-
Glaser, K. B. Tissue selective inhibition of prostaglandin biosynthesis by etodolac. PubMed. [Link]
-
Wikipedia. Etodolac. [Link]
-
PubChem. 1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Oxo Etodolac Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. As drug development progresses, analytical methods may evolve or be transferred between laboratories, necessitating a rigorous comparison to ensure data continuity and integrity. Here, we delve into the principles of cross-validation, comparing two common yet distinct techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our focus is not merely on the protocols but on the scientific rationale behind the procedural choices, reflecting a field-proven approach to bioanalytical science.
Introduction: The "Why" of Metabolite Quantification and Cross-Validation
Etodolac is a widely used NSAID that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme to reduce inflammation and pain.[1] Like most pharmaceuticals, it is extensively metabolized in the liver before excretion.[2][3] The accurate quantification of its metabolites, such as this compound, is critical in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies to fully understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Often, a sensitive and resource-intensive method like LC-MS/MS is used during early-phase drug discovery, while a more cost-effective and robust method like HPLC-UV may be employed for later-phase studies or routine quality control. When data from these different methods must be compared or combined in a regulatory submission, a cross-validation study is imperative.[4][5] This process formally demonstrates that two distinct analytical procedures are equivalent for their intended purpose, ensuring that any observed variations in analyte concentration are due to physiological factors, not analytical discrepancies. This guide is structured to walk researchers and drug development professionals through the technical considerations of establishing and cross-validating these methods, grounded in regulatory expectations set by bodies like the FDA and the International Council for Harmonisation (ICH).[6][7][8][9]
The Analyte: this compound
This compound (Chemical Formula: C₁₇H₁₉NO₄) is a metabolic derivative of Etodolac. Understanding its physicochemical properties is the first step in developing a robust analytical method. Its structure, which retains the core chromophore of the parent drug but with increased polarity due to the ketone group, informs decisions on chromatographic retention, solvent selection, and detection strategies.
Pillar of Trust: The Principle of Cross-Validation
Cross-validation is a formal comparison of data from two validated bioanalytical methods.[5] It is essential when data from different methods or different laboratories are included in a single regulatory submission.[4] The core objective is to ensure that the reported concentration values are comparable and that the methods produce equivalent quantitative results for the same set of samples. According to regulatory guidance, a cross-validation should involve analyzing the same set of quality control (QC) and, critically, incurred study samples with both methods.[6][8] The results are then statistically compared, with a common acceptance criterion being that the mean difference between the methods should not exceed ±20% for at least 67% of the samples analyzed.[4]
Caption: General workflow for the cross-validation of two analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
From an application standpoint, HPLC-UV is a workhorse in many analytical labs. Its robustness, lower operational cost, and simplicity make it an attractive option for routine analysis, especially when analyte concentrations are expected to be in the mid-to-high ng/mL or µg/mL range.[10]
Causality Behind Experimental Choices
-
Sample Preparation: The goal is to remove interfering matrix components, primarily proteins. For HPLC-UV, which has lower specificity than mass spectrometry, a cleaner sample is often required. While simple protein precipitation (PPT) with acetonitrile is fast, it may leave behind phospholipids that can interfere or damage the column. Therefore, a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is often preferred to achieve a cleaner extract and concentrate the analyte.
-
Chromatography: A reversed-phase C18 column is the logical starting point for a moderately non-polar molecule like this compound. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), is optimized to achieve a good peak shape and retention time (typically 3-5 minutes) while separating the analyte from endogenous interferences.
-
Detection: The wavelength for UV detection is selected based on the analyte's maximum absorbance (λmax), which provides the highest sensitivity. For Etodolac and its metabolites, this is often in the 225-280 nm range.[11][12][13]
Experimental Protocol: HPLC-UV
-
Sample Preparation (LLE):
-
To 200 µL of plasma sample, standard, or QC, add 50 µL of internal standard solution.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
Caption: Experimental workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It can measure analyte concentrations down to the pg/mL level, making it indispensable for studies involving low doses, potent drugs, or for characterizing metabolites present at very low concentrations.[16]
Causality Behind Experimental Choices
-
Sample Preparation: The high specificity of MS/MS detection can sometimes allow for simpler sample preparation. A straightforward protein precipitation is often sufficient, as the mass spectrometer can distinguish the analyte from co-eluting matrix components based on its unique mass-to-charge ratio (m/z). This leads to a significant increase in sample throughput.
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with MS/MS. By using columns with smaller particle sizes (<2 µm), UHPLC provides sharper peaks and much faster run times (often under 2 minutes), further boosting throughput.
-
Detection: Tandem mass spectrometry operates by selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it, and then monitoring for a specific product ion in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, providing superior data quality.[17]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (PPT):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition: Monitor a specific precursor → product ion transition for this compound (e.g., m/z 300.3 → 256.3, hypothetical) and its internal standard.
-
Caption: Experimental workflow for LC-MS/MS quantification.
The Cross-Validation Study: Comparative Performance
To provide a clear comparison, the following tables summarize the expected performance characteristics of each method and the hypothetical results of a cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | MS/MS detection is vastly more sensitive, allowing for a lower limit of quantification. |
| LOD / LOQ | ~3 ng/mL / 10 ng/mL | ~0.03 ng/mL / 0.1 ng/mL | The high background noise of UV detection limits sensitivity compared to the specificity of MRM. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods must meet the same regulatory acceptance criteria for accuracy. |
| Precision (%RSD) | < 15% | < 15% | Both methods must meet the same regulatory acceptance criteria for precision. |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; distinguishes analyte by mass, minimizing interference. | HPLC-UV relies solely on retention time for separation. LC-MS/MS adds the dimension of mass. |
| Sample Volume | 200 µL | 100 µL | Higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes. |
| Run Time | ~7 minutes | ~2.5 minutes | UPLC systems paired with MS/MS enable much faster chromatographic separations. |
Table 2: Hypothetical Cross-Validation Results (Incurred Samples)
| Sample ID | HPLC-UV Conc. (ng/mL) | LC-MS/MS Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Meets Criteria (±20%) |
| IS-001 | 15.2 | 14.8 | 15.0 | 2.7% | Yes |
| IS-002 | 124.5 | 119.8 | 122.2 | 3.8% | Yes |
| IS-003 | 350.1 | 365.4 | 357.8 | -4.3% | Yes |
| IS-004 | 11.5 | 10.9 | 11.2 | 5.4% | Yes |
| IS-005 | 45.8 | 52.1 | 49.0 | -12.9% | Yes |
| IS-006 | 98.7 | 120.2 | 109.5 | -19.6% | Yes |
| IS-007 | 22.3 | 28.9 | 25.6 | -25.8% | No |
| IS-008 | 188.4 | 179.9 | 184.2 | 4.6% | Yes |
| IS-009 | 501.2 | 488.6 | 494.9 | 2.5% | Yes |
| IS-010 | 12.1 | 11.5 | 11.8 | 5.1% | Yes |
| Summary | 9/10 Samples (90%) | Pass |
Senior Scientist's Recommendation and Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is not a matter of which method is "better," but which is more appropriate for the specific application.
-
LC-MS/MS is the unequivocal choice for discovery and early-phase clinical studies. Its superior sensitivity is essential when dealing with unknown concentration ranges or after low clinical doses. Its high throughput is also a major advantage when analyzing large sample sets from PK studies.
-
HPLC-UV demonstrates its value as a robust, cost-effective tool for late-stage development, routine quality control, or studies where analyte concentrations are known to be well within its linear range. Its operational simplicity can be a significant advantage in a QC environment.
The successful cross-validation between these two methods provides the critical bridge that ensures data integrity and comparability throughout the drug development lifecycle. It is a self-validating system that builds trustworthiness into the data package submitted to regulatory authorities. By understanding the underlying principles and meticulously executing the validation and cross-validation protocols, researchers can confidently select the right tool for the job and ensure the continuity and reliability of their bioanalytical results.
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A Comparative Guide to the Stability of Etodolac and its Metabolite, 4-Oxo Etodolac, Under Stress Conditions
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability is paramount. Forced degradation, or stress testing, is an indispensable tool that provides critical insights into the intrinsic stability of a drug molecule.[1][2] This process helps to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods—all of which are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
This guide offers a comparative analysis of the stability profiles of Etodolac, a widely used nonsteroidal anti-inflammatory drug (NSAID), and its major metabolite, 4-Oxo Etodolac. By examining their behavior under various stress conditions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative stabilities and potential degradation pathways.
Introduction to the Analytes
Etodolac is a member of the pyranocarboxylic acid group of NSAIDs, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[4][5] It functions as a cyclooxygenase (COX) inhibitor, preferentially targeting COX-2.[4][6][7] Administered as a racemate, its therapeutic effects are primarily attributed to the (S)-enantiomer.[4][7]
This compound is a significant metabolite of Etodolac, formed through hepatic metabolism. While Etodolac itself undergoes extensive biotransformation into several hydroxylated metabolites and glucuronides, the formation of oxidized species represents a key metabolic pathway.[8][9][10] Understanding the stability of such metabolites is crucial, as they can be present in vivo and may have their own pharmacological or toxicological profiles.
| Feature | Etodolac | This compound |
| Chemical Name | (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | Structure derived from Etodolac with oxidation |
| Molecular Formula | C17H21NO3[6][11] | C17H19NO4 |
| Molar Mass | 287.35 g/mol [4][6] | ~301.34 g/mol |
| Therapeutic Use | NSAID for arthritis and pain relief[2][4] | Metabolite |
Rationale for Stress Testing
The decision to subject both Etodolac and this compound to a battery of stress tests is grounded in the principles outlined by the ICH Q1A(R2) guideline.[3][12] Forced degradation studies are designed to accelerate the degradation process to predict the drug substance's stability over time.[2] These tests expose the drug to conditions more severe than standard accelerated stability testing, including extremes of pH, oxidation, light, and heat.[3][13][14]
The primary objectives are:
-
To Identify Degradation Products: Uncover the likely impurities and degradants that could form during storage or administration.[1][2]
-
To Elucidate Degradation Pathways: Understand the chemical reactions that lead to the breakdown of the molecule.[1][15]
-
To Develop Stability-Indicating Methods: Ensure the chosen analytical method (e.g., HPLC) can separate the parent drug from its degradation products, a critical requirement for accurate quantification in stability studies.[16][17]
-
To Assess Intrinsic Stability: Compare the inherent molecular stability of the parent drug and its metabolite.
Experimental Design & Methodology
This section details a comprehensive protocol for a comparative forced degradation study. The logic behind each condition is to simulate potential real-world scenarios that could compromise the drug's integrity.
Materials and Reagents
-
Etodolac Reference Standard
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), HPLC Grade
-
Sodium Hydroxide (NaOH), HPLC Grade
-
Hydrogen Peroxide (H2O2, 30%), HPLC Grade
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade
-
Phosphoric Acid, HPLC Grade
Experimental Workflow
The workflow is designed to ensure systematic and reproducible stress testing, followed by accurate analysis.
Caption: Experimental workflow for comparative stress testing.
Detailed Protocols
For each condition, a stock solution of Etodolac and this compound (e.g., 1 mg/mL in a 50:50 ACN:Water diluent) is prepared.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 5 M HCl.
-
Cool, neutralize with 5 M NaOH, and dilute to a final concentration of ~50 µg/mL for analysis.
-
Rationale: Simulates acidic environments, such as the stomach, and assesses the stability of ether and amide linkages. Etodolac is known to degrade completely under these conditions.[1][15]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a known quantity of solid drug substance in an oven at 80°C for 48 hours.[2]
-
After exposure, dissolve the solid in diluent to prepare a solution of ~50 µg/mL.
-
Rationale: Tests the solid-state stability of the drug at elevated temperatures, mimicking poor storage conditions. Etodolac is reported to be very stable against thermal stress.[1][15]
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute to ~50 µg/mL for analysis.
-
Rationale: Determines light sensitivity, which is crucial for packaging and storage decisions.
-
Analytical Method
A stability-indicating HPLC method is essential. A typical setup would be:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% phosphoric acid).[16]
-
Flow Rate: 1.0 mL/min.
-
Analysis: The percentage of degradation is calculated by comparing the peak area of the analyte in the stressed sample to that of an unstressed control.
Anticipated Results & Discussion
Based on the known chemistry of the indole and pyranocarboxylic acid moieties, we can anticipate the relative stability of the two compounds.
Summary of Degradation
The following table presents a plausible outcome of the comparative study, based on published data for Etodolac and chemical principles applied to this compound.
| Stress Condition | Etodolac (% Degradation) | This compound (% Degradation) | Postulated Rationale for Differences |
| Acid (5M HCl, 60°C) | ~100%[1][15] | >90% | The pyran ring in Etodolac is highly susceptible to acid-catalyzed hydrolysis and rearrangement. The introduction of a keto group in this compound is unlikely to significantly alter this primary degradation pathway. |
| Base (5M NaOH, 80°C) | ~5-6%[1][15] | ~5-10% | Both molecules are relatively stable in base. The carboxylate anion formed at high pH reduces susceptibility to nucleophilic attack. The keto group in this compound might slightly increase lability, but the effect is expected to be minor. |
| Oxidative (30% H2O2, 80°C) | ~68%[1][15] | <50% | Etodolac's indole ring is prone to oxidation. Since this compound is already an oxidized metabolite, it is expected to be more resistant to further oxidation at that position, leading to significantly lower degradation. |
| Thermal (Solid, 80°C) | <1%[1][15] | <2% | Both compounds are anticipated to be highly stable in the solid state at 80°C, reflecting high melting points and stable crystalline structures. |
| Photolytic (ICH Q1B) | ~6-25%[1][15] | ~10-30% | The chromophores in both molecules are similar, suggesting comparable photosensitivity. The keto group in this compound could potentially act as a photosensitizer, possibly leading to slightly higher degradation. |
Discussion of Degradation Pathways
The structural differences between Etodolac and this compound are key to understanding their stability profiles.
Caption: Postulated major degradation pathways.
-
Acidic Conditions: The most significant degradation for Etodolac occurs under acidic conditions, leading to the opening of the pyran ring and subsequent formation of various indole-based degradants.[18] Given that this instability is rooted in the pyran ring structure common to both molecules, this compound is expected to exhibit similar profound instability in acid.
-
Oxidative Conditions: Here lies the most significant anticipated difference. The indole nucleus of Etodolac is susceptible to oxidation. The formation of this compound is itself an oxidative transformation. Therefore, the 4-Oxo metabolite, having already been oxidized at a reactive site, should logically display greater stability against further chemical oxidation compared to the parent drug.
Conclusion
This guide outlines a scientifically rigorous approach to comparing the stability of Etodolac and its metabolite, this compound. The experimental design, grounded in ICH guidelines, provides a clear framework for generating reliable and meaningful data.
Key Projections:
-
Both molecules are expected to be highly labile in acidic conditions.
-
Both are expected to be relatively stable under basic and thermal stress.
-
The most significant difference is anticipated under oxidative stress, where This compound is predicted to be substantially more stable than Etodolac .
These findings have direct implications for drug development, particularly in the analytical characterization of Etodolac drug products. A comprehensive understanding of the degradation profiles of both the parent drug and its major metabolites is essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.
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A Senior Application Scientist's Guide to Extraction Techniques for 4-Oxo Etodolac in Biological Matrices
Introduction: The Analytical Imperative for 4-Oxo Etodolac
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is widely prescribed for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic action stems from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.[3][4] Following administration, etodolac undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including this compound.[5][6]
The quantitative analysis of this compound and other metabolites in biological fluids such as plasma and urine is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][7] Achieving accurate and reliable quantification is critically dependent on the initial sample preparation step. This crucial stage aims to isolate the analyte of interest from a complex biological matrix, removing endogenous interferences like proteins, lipids, and salts that can compromise analytical sensitivity and accuracy.[8][9]
This guide provides a head-to-head comparison of three prevalent extraction techniques for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific analytical objectives.
Analyte Profile: Physicochemical Properties of this compound
Understanding the chemical nature of this compound is paramount to designing an effective extraction strategy. As a metabolite of etodolac, it shares a core structure but with key differences that influence its behavior.
-
Structure: 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxopyrano[3,4-b]indole-1-acetic acid.
-
Molecular Formula: C17H19NO4.
-
Molecular Weight: 301.34 g/mol .
-
Polarity: The presence of a carboxylic acid group and a ketone group makes this compound more polar than its parent drug, etodolac. Etodolac itself is sparingly soluble in water and has a pKa of 4.65.[10] This acidic nature is a key handle for extraction, allowing for pH-dependent partitioning.
These properties dictate the choice of solvents, sorbents, and pH conditions that will yield the highest recovery and purity.
Liquid-Liquid Extraction (LLE): The Foundational Workhorse
LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] For an acidic analyte like this compound, the extraction efficiency is highly dependent on the pH of the aqueous phase.
Causality Behind the Method: By acidifying the biological sample (e.g., plasma, urine) to a pH at least 2 units below the analyte's pKa (~4.65), the carboxylic acid group becomes protonated (non-ionized). This significantly increases its hydrophobicity, promoting its partition into a non-polar organic solvent. The choice of solvent is a balance between maximizing analyte recovery and minimizing the co-extraction of interfering substances.
Experimental Protocol: LLE for this compound from Human Plasma
-
Sample Preparation: To a 500 µL aliquot of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Acidification: Add 100 µL of 1M hydrochloric acid (HCl) to acidify the sample to a pH of approximately 2-3. Vortex for 30 seconds. This step is critical to ensure the analyte is in its non-ionized, more organic-soluble form.
-
Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE) or ethyl acetate. These solvents provide good recovery for moderately polar acidic compounds and are less prone to forming emulsions than other solvents like dichloromethane.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the two phases, facilitating the transfer of the analyte into the organic layer.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the extraction solvent, which may not be compatible with the subsequent analytical technique (e.g., reverse-phase HPLC).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water) and inject it into the analytical instrument (e.g., LC-MS/MS).
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Solid-Phase Extraction (SPE): The Selective Standard
SPE is a more advanced sample preparation technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[9] It offers higher selectivity and cleaner extracts compared to LLE.
Causality Behind the Method: For this compound, a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) is ideal. The process involves four key steps:
-
Conditioning: The sorbent is prepared with an organic solvent followed by an aqueous solution to ensure proper interaction with the sample.
-
Loading: The pre-treated sample is passed through the cartridge. The non-polar part of this compound retains it on the C18 sorbent, while more polar matrix components pass through.
-
Washing: A weak solvent is used to wash away remaining interferences without dislodging the analyte.
-
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound.
Experimental Protocol: SPE for this compound from Human Urine
-
Sample Pre-treatment: Centrifuge a 1 mL urine sample to remove particulates. Dilute 1:1 with 2% phosphoric acid in water. Acidification ensures the analyte is in its non-ionized form for optimal retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Using a C18 SPE cartridge (e.g., 100 mg, 3 mL), sequentially pass 2 mL of methanol followed by 2 mL of deionized water. The methanol solvates the C18 chains, and the water prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water. This step removes hydrophilic interferences (salts, urea) while the analyte remains bound to the sorbent.
-
Elution: Elute the this compound from the cartridge using 2 mL of methanol or acetonitrile into a clean collection tube. A strong organic solvent disrupts the hydrophobic interactions, releasing the analyte.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for analysis.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow using a C18 cartridge.
Supercritical Fluid Extraction (SFE): The Green Alternative
SFE utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent.[12] Carbon dioxide (CO2) is the most common choice due to its mild critical conditions (31°C, 74 bar), non-toxicity, and non-flammability.[12][13]
Causality Behind the Method: Supercritical CO2 has properties between a liquid and a gas; it has liquid-like density, which enhances its solvating power, and gas-like viscosity and diffusivity, allowing it to penetrate the sample matrix efficiently.[14] Pure CO2 is non-polar and suitable for extracting hydrophobic compounds. To extract a moderately polar analyte like this compound, a polar organic solvent (a "modifier"), such as methanol, is added to the CO2.[15] This increases the polarity of the supercritical fluid, enhancing the solubility and recovery of the target analyte. The solvating power can be finely tuned by adjusting pressure, temperature, and modifier percentage.[12]
Conceptual Protocol: SFE for this compound from Plasma
This protocol is conceptual as SFE for routine bioanalysis is less common due to high equipment costs, but it is a powerful technique, particularly when coupled with SPE.[15]
-
Sample Preparation: A plasma sample is applied directly to a solid support, such as diatomaceous earth, or an SPE cartridge, which is then placed in the SFE extraction vessel.[14][15]
-
System Parameters: The SFE system is set to the desired pressure (e.g., 200-350 bar) and temperature (e.g., 40-60°C).
-
Extraction: Supercritical CO2, modified with 5-10% methanol, is pumped through the extraction vessel. The fluid dissolves the this compound from the matrix.
-
Collection: The fluid containing the extracted analyte exits the vessel and is depressurized into a collection vial containing a small amount of solvent (e.g., 2-propanol).[15] The rapid drop in pressure causes the CO2 to return to its gaseous state and vent, leaving the non-volatile analyte behind in the collection solvent.
-
Analysis: The collected extract can be directly injected or further concentrated before analysis.
SFE Workflow Diagram
Caption: Supercritical Fluid Extraction (SFE) system schematic.
Head-to-Head Comparison of Extraction Techniques
The choice of an extraction technique is a trade-off between several performance metrics. The following table summarizes the key characteristics of LLE, SPE, and SFE for the extraction of this compound.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Recovery | Moderate to High (70-95%) | High to Very High (85-105%) | High (>85%), highly optimizable[16] |
| Purity / Matrix Effect | Lower; prone to co-extraction of endogenous lipids, leading to potential ion suppression in MS analysis. | High; selective washing steps effectively remove interferences, resulting in cleaner extracts.[9] | Very High; selectivity can be finely tuned by pressure/temperature, yielding very clean extracts.[12][15] |
| Throughput / Speed | Low to Moderate; can be labor-intensive and difficult to automate. Emulsion formation can cause delays. | High; well-suited for automation using 96-well plate formats, enabling high-throughput analysis.[17] | Very High; extraction times are typically short (minutes). Can be automated.[16] |
| Cost per Sample | Low; primary costs are solvents and glassware. | Moderate; requires disposable SPE cartridges and a vacuum manifold or automated system. | High initial equipment cost, but low solvent cost per sample. |
| Solvent Consumption | High; requires several milliliters of organic solvent per sample. | Low to Moderate; uses smaller volumes of solvent for conditioning and elution. | Very Low; primarily uses recyclable CO2 with small amounts of organic modifier.[13] |
| Environmental Impact | High; generates significant organic waste. | Moderate; reduced solvent waste compared to LLE. | Low; considered a "green" chemistry technique.[13] |
Conclusion and Recommendations
The optimal extraction technique for this compound depends on the specific goals of the laboratory.
-
Liquid-Liquid Extraction (LLE) remains a viable option for laboratories with limited budgets or for initial method development. Its simplicity is an advantage, but it often requires more extensive cleanup and can suffer from lower reproducibility and throughput.
-
Solid-Phase Extraction (SPE) represents the gold standard for most bioanalytical laboratories. It provides a superior balance of recovery, purity, and throughput. The ability to automate SPE in a 96-well format makes it the undisputed choice for clinical trials and high-volume pharmacokinetic studies where reproducibility and efficiency are paramount.
-
Supercritical Fluid Extraction (SFE) is a powerful and environmentally friendly technique with significant potential. While the high initial investment may be a barrier for some, its speed, selectivity, and minimal solvent use make it an excellent choice for research-focused laboratories or those with a green chemistry mandate. Its combination with SPE can provide exceptionally clean extracts for challenging analyses.[15]
Ultimately, the selection process requires a careful evaluation of the required analytical sensitivity, sample throughput, available budget, and long-term operational goals. For most modern drug development applications involving this compound, SPE offers the most robust, reliable, and scalable solution.
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Tan, S. C., & Lee, H. K. (1992). Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma. Analytical Chemistry, 64(7), 802–806. Retrieved from [Link]
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Moore, C. M., et al. (2000). Application of Supercritical Fluid Extraction to Cocaine and Its Metabolites in Blood and Urine. Journal of Analytical Toxicology, 24(3), 228-233. Retrieved from [Link]
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Supercritical fluid extraction. (n.d.). Wikipedia. Retrieved from [Link]
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Al-Zuaidy, M. H., et al. (n.d.). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. Molecules. Retrieved from [Link]
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Al-Sbiei, A., et al. (2025). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites, 15(1), 30. Retrieved from [Link]
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Demerson, C. A., et al. (1983). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 26(12), 1778–1780. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Bioanalytical Method for 4-Oxo Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in Bioanalysis
In the landscape of drug development, the successful transition of a therapeutic candidate from preclinical to clinical phases hinges on the generation of reliable and reproducible data. Bioanalytical methods, which are crucial for quantifying drug and metabolite concentrations in biological matrices, form the bedrock of pharmacokinetic and toxicokinetic assessments.[1][2] The validation of these methods is not merely a regulatory checkbox; it is a scientific necessity to ensure data integrity.[3] When a bioanalytical method is to be used across multiple laboratories, a robust inter-laboratory validation (or cross-validation) becomes paramount.[4][5] This process establishes the method's ruggedness and ensures that data generated at different sites are comparable, a critical factor in global clinical trials and collaborative research.[1][6]
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a bioanalytical method for 4-Oxo Etodolac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[7][8] While the core principles are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the harmonized International Council for Harmonisation (ICH) M10 guideline, the narrative emphasizes the scientific rationale behind each step, offering insights from a seasoned application scientist's perspective.[9][10][11][12][13]
The Subject of Our Validation: this compound
Etodolac is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation, leading to the formation of several metabolites.[7][8] For the purpose of this guide, we will focus on a hypothetical bioanalytical method for the quantification of this compound in human plasma. The principles and procedures outlined herein are broadly applicable to other small molecule metabolites.
Foundational Pillars of Inter-Laboratory Validation
An inter-laboratory validation aims to demonstrate that a bioanalytical method, when transferred to a different laboratory, will yield comparable results. This is achieved through a systematic comparison of validation parameters between the originating ("transferring") laboratory and the receiving laboratory.[6][14] The core tenets of this process are:
-
A Well-Defined Protocol: A comprehensive validation plan must be established a priori, detailing the experiments, acceptance criteria, and procedures for data analysis. This ensures a standardized approach across all participating laboratories.
-
Harmonized Reagents and Materials: To minimize variability, it is crucial to use the same batches of reference standards, critical reagents, and quality control (QC) samples in all laboratories.
-
Open Communication: Continuous and transparent communication between the participating laboratories is essential to address any procedural ambiguities or technical challenges that may arise.[15]
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the key stages of an inter-laboratory validation process.
Caption: A streamlined workflow for inter-laboratory bioanalytical method validation.
Comparative Analysis of Key Validation Parameters
The cornerstone of inter-laboratory validation is the direct comparison of method performance between the participating sites. The following tables outline the essential validation parameters, their scientific rationale, and representative acceptance criteria based on regulatory guidelines.[3][9][16]
Table 1: Specificity and Selectivity
| Parameter | Scientific Rationale | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure that the signal measured is unequivocally from the analyte of interest. | Analyze blank matrix from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS). | Response of interfering peaks should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS. |
| Selectivity | To confirm that co-administered drugs or other metabolites do not interfere with the quantification of the analyte. | Analyze blank matrix spiked with potentially co-administered medications and known metabolites of the parent drug. | Same as for specificity. |
Table 2: Linearity and Range
| Parameter | Scientific Rationale | Experimental Approach | Acceptance Criteria |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Analyze a series of calibration standards (at least 6-8 non-zero concentrations) over multiple days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Range | To define the upper and lower concentrations between which the method is accurate and precise. | The range is defined by the Upper Limit of Quantification (ULOQ) and the LLOQ. | The range should encompass the expected concentrations of this compound in study samples. |
Table 3: Accuracy and Precision
| Parameter | Scientific Rationale | Experimental Approach | Acceptance Criteria |
| Intra-day Accuracy & Precision | To assess the method's performance within a single analytical run. | Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, Low, Medium, and High) in a single run. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Precision: Coefficient of variation (CV) should be ≤ 15% (≤ 20% at the LLOQ). |
| Inter-day Accuracy & Precision | To evaluate the method's reproducibility across different days. | Analyze at least five replicates of QC samples at the same four concentration levels on at least three different days. | Same as for intra-day accuracy and precision. |
Table 4: Stability
| Parameter | Scientific Rationale | Experimental Approach | Acceptance Criteria |
| Freeze-Thaw Stability | To ensure the analyte is stable during repeated freezing and thawing cycles. | Analyze QC samples (Low and High) after undergoing at least three freeze-thaw cycles. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | To determine the stability of the analyte in the matrix at room temperature for a duration that mimics sample handling conditions. | Analyze QC samples (Low and High) that have been kept at room temperature for a specified period. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Long-Term Stability | To confirm the analyte's stability in the matrix at the intended storage temperature over the expected duration of sample storage. | Analyze QC samples (Low and High) that have been stored at the intended temperature for a defined period. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Post-Preparative Stability | To assess the stability of the processed samples in the autosampler. | Analyze QC samples (Low and High) that have been processed and kept in the autosampler for a specified duration. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Step-by-Step Experimental Protocol: A Hypothetical HPLC-MS/MS Method for this compound
The following is a detailed, step-by-step protocol for a hypothetical HPLC-MS/MS method for the quantification of this compound in human plasma.
1. Preparation of Stock and Working Solutions
- Prepare a primary stock solution of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to create calibration standards and QC samples.
2. Preparation of Calibration Standards and Quality Control Samples
- Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards covering the desired analytical range (e.g., 1-1000 ng/mL).
- Prepare QC samples in the same manner at four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
- Vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-MS/MS Analysis
- HPLC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.
Statistical Analysis for Inter-Laboratory Comparison
The comparison of results between laboratories is a critical step in the validation process. Statistical methods are employed to objectively assess the comparability of the data.[17]
-
Accuracy and Precision: The mean accuracy and precision (CV) for each QC level from the receiving laboratory should be compared to the results from the originating laboratory and must meet the predefined acceptance criteria.
-
Linearity: The slopes and intercepts of the calibration curves from both laboratories can be compared using appropriate statistical tests (e.g., t-test).
-
Incurred Sample Reanalysis (ISR): While not a direct part of the initial validation transfer, ISR is a crucial component of routine sample analysis to ensure the method's reproducibility with actual study samples.[18]
Navigating Challenges in Method Transfer
Transferring a bioanalytical method between laboratories can present several challenges.[15][19][20] Proactive planning and a collaborative mindset are key to mitigating these issues.
-
Differences in Instrumentation: Even with the same model of instrument, minor variations can exist. It is important to perform system suitability tests to ensure comparable performance.
-
Analyst Technique and Experience: Variations in analyst technique can introduce variability. Thorough training and clear, unambiguous Standard Operating Procedures (SOPs) are essential.
-
Sample Handling and Shipping: The integrity of the samples during shipping must be maintained.[19] Temperature monitoring and robust packaging are critical.
Conclusion: Ensuring Data Integrity Across Borders
A successful inter-laboratory validation of a bioanalytical method is a testament to the method's robustness and the quality systems of the participating laboratories. By adhering to a well-defined protocol, fostering open communication, and grounding the process in sound scientific principles, researchers can ensure the generation of high-quality, reproducible data that can be confidently used to support global drug development programs. This guide provides a comprehensive framework to achieve this goal, emphasizing the "why" behind the "how" to empower scientists to navigate the complexities of bioanalytical method validation with confidence and scientific rigor.
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Walsh Medical Media. Development of Harmonized Bioanalytical Method Validation Guidelines. [Link]
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National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Clinical Laboratory Science. (2018). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Etodolac and its Metabolites
This guide provides a detailed examination of the pharmacokinetic profile of Etodolac, a widely used nonsteroidal anti-inflammatory drug (NSAID). While the primary focus is on the parent drug, we also explore its known metabolic pathways. It is important to note that while reference standards for metabolites such as 4-Oxo Etodolac are available from suppliers, detailed pharmacokinetic data for this and other specific metabolites (e.g., 6-, 7-, and 8-hydroxylated etodolac) are not extensively reported in publicly available scientific literature.[1][2][3] Consequently, this guide will first present a comprehensive analysis of Etodolac's pharmacokinetics, followed by a description of its major metabolic pathways and a standardized experimental protocol that would be employed to characterize the pharmacokinetics of its metabolites.
Introduction to Etodolac
Etodolac is a member of the pyranocarboxylic acid group of NSAIDs, exhibiting anti-inflammatory, analgesic, and antipyretic properties.[3] Approved by the FDA in 1991, it is primarily used for managing the signs and symptoms of osteoarthritis and rheumatoid arthritis, as well as for acute pain.[4] Etodolac functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins that mediate inflammation and pain.[4] This preferential action may contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[4] Administered as a racemate, the (S)-enantiomer is the biologically active form.[5]
Pharmacokinetic Profile of Etodolac
The disposition of a drug within the body is described by four main processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Etodolac exhibits a well-characterized and predictable pharmacokinetic profile in humans.
2.1. Absorption Following oral administration, Etodolac is well absorbed, with a systemic bioavailability of at least 80%.[4][6] It does not undergo significant first-pass metabolism.[4][6] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours (Tmax).[1][4][5] The extent of absorption is not significantly affected by food, although food intake can delay the Tmax and reduce the Cmax by approximately half.[6]
2.2. Distribution Etodolac has an apparent volume of distribution (Vd/F) of approximately 390 mL/kg.[6] A key characteristic is its extensive binding to plasma proteins, primarily albumin, at over 99%.[6][7] This high degree of protein binding results in a free fraction of less than 1%, which is the portion of the drug that is pharmacologically active and available to distribute into tissues.
2.3. Metabolism Etodolac is extensively metabolized in the liver.[3][6] The primary metabolic pathway is oxidation, mediated by the cytochrome P450 enzyme system, although the specific isozymes have not been fully identified.[1][6] This process yields several hydroxylated metabolites, namely 6-, 7-, and 8-hydroxylated etodolac.[3][6] These oxidized metabolites, along with the parent drug, can then undergo further metabolism via glucuronidation to form etodolac glucuronide and hydroxylated metabolite glucuronides.[3][6] After a single dose, these hydroxylated metabolites collectively account for less than 10% of the total drug concentration in the serum and are considered pharmacologically inactive.[1][4]
Metabolic Pathway of Etodolac
Caption: Metabolic conversion of Etodolac via Phase I and Phase II reactions.
2.4. Excretion The elimination of Etodolac and its metabolites occurs primarily through the kidneys.[4] Approximately 72% of an administered dose is recovered in the urine, with only about 1% being unchanged Etodolac.[3] The majority is excreted as etodolac glucuronide (13%), hydroxylated metabolites (5%), and glucuronides of the hydroxylated metabolites (20%).[3] Fecal excretion accounts for about 16% of the dose.[3] The terminal elimination half-life (t½) of Etodolac is approximately 6 to 8 hours.[1][4][5]
Summary of Etodolac Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Etodolac based on data from healthy adult volunteers.
| Parameter | Symbol | Value | Source(s) |
| Time to Peak Concentration | Tmax | 1 - 2 hours | [1][4][5] |
| Peak Plasma Concentration | Cmax | 14 - 37 µg/mL (200-600 mg dose) | [6] |
| Bioavailability | F | ≥ 80% | [4][6] |
| Apparent Volume of Distribution | Vd/F | ~390 mL/kg | [6] |
| Plasma Protein Binding | - | > 99% (primarily albumin) | [6][7] |
| Elimination Half-Life | t½ | 6 - 8 hours | [1][4][5] |
| Oral Clearance | CL/F | ~49 mL/h/kg | [6] |
Characterizing Metabolite Pharmacokinetics: A Standardized Protocol
To generate the data necessary for a direct pharmacokinetic comparison between Etodolac and a metabolite like this compound, a dedicated clinical pharmacokinetic study is required. Below is a detailed, state-of-the-art methodology that serves as a self-validating system for such an investigation.
4.1. Experimental Design Rationale
A single-dose, open-label, two-period crossover study in a small cohort of healthy volunteers (n=12-24) is the standard design. This design allows each subject to act as their own control, minimizing inter-individual variability. An adequate washout period (at least 10 half-lives of the parent drug) between periods is critical to prevent carry-over effects.
4.2. Step-by-Step Experimental Protocol
-
Subject Screening and Enrollment: Healthy male and female volunteers aged 18-55 are recruited. Inclusion/exclusion criteria are rigorously checked, including medical history, physical examination, and clinical laboratory tests to ensure normal hepatic and renal function.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of Etodolac (e.g., 400 mg).
-
Serial Blood Sampling: Blood samples (approx. 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of both the parent drug and its anticipated metabolites.
-
Plasma Preparation: Samples are immediately centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological matrices due to its superior sensitivity, specificity, and speed.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction is performed. A known concentration of a stable isotope-labeled internal standard (e.g., Etodolac-d4) is added to plasma samples, calibrators, and quality controls. This internal standard is crucial for a self-validating assay as it corrects for variations in sample processing and instrument response.
-
Chromatography: Separation is achieved on a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Etodolac, this compound, and the internal standard, ensuring high specificity.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data for both Etodolac and this compound are analyzed using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®.
-
The key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated for both the parent drug and the metabolite.
-
Workflow for a Metabolite Pharmacokinetic Study
Caption: Standard workflow for determining drug and metabolite pharmacokinetics.
Conclusion
Etodolac possesses a well-defined pharmacokinetic profile characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and a moderate elimination half-life of 6-8 hours. Its primary metabolites are hydroxylated derivatives and their glucuronide conjugates, which are largely inactive and renally excreted. While the specific pharmacokinetic parameters for the this compound metabolite are not documented in the available literature, the standardized experimental workflows outlined in this guide provide a clear and robust framework for researchers to undertake such characterization. The application of these validated methodologies is essential for building a complete understanding of a drug's disposition and the potential contribution of its metabolites to its overall clinical profile.
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DailyMed. (n.d.). ETODOLAC EXTENDED-RELEASE TABLETS. U.S. National Library of Medicine. [Link]
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A Comparative Guide to the Cyclooxygenase (COX) Inhibitory Potency of 4-Oxo Etodolac and Other Etodolac Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of 4-Oxo Etodolac and other metabolites relative to the parent drug, Etodolac. Drawing from available data, we will explore the metabolic fate of Etodolac and the resulting impact on cyclooxygenase (COX) inhibition, a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
Introduction to Etodolac and its Metabolism
Etodolac is a well-established NSAID used for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5][6] Etodolac is administered as a racemic mixture, with the (+)-S-enantiomer being the biologically active form that inhibits COX enzymes.[2] The drug exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][7]
Upon administration, Etodolac undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[8] The primary metabolic pathways include hydroxylation and glucuronidation. The major identified metabolites are 6-hydroxyetodolac, 7-hydroxyetodolac, 8-hydroxyetodolac, and 4-oxoetodolac.[9]
Relative Potency of Etodolac Metabolites: A Focus on COX Inhibition
A critical aspect of understanding the overall pharmacological profile of a drug is to determine the activity of its metabolites. In the case of Etodolac, extensive research has been conducted to elucidate the biological activity of its metabolic products.
A pivotal study by Humber et al. (1988) involved the synthesis of five Etodolac metabolites, including 4-oxoetodolac, 6-hydroxyetodolac, and 8-(1'-hydroxy)etodolac, to evaluate their anti-inflammatory and prostaglandin-inhibiting properties.[9][10] The researchers tested the capacity of these metabolites to block prostaglandin production in vitro. The study concluded that all the tested metabolites were either inactive or possessed only marginal activity .[9][10]
This finding is significant as it indicates that the therapeutic effects of Etodolac are almost exclusively due to the parent drug, and that its metabolism represents a deactivation and clearance pathway. This contrasts with some other drugs where metabolites may contribute to or even be primarily responsible for the overall pharmacological effect.
While specific IC50 values for this compound and the other metabolites are not available in the published literature, the qualitative assessment of their inactivity provides a clear picture of their relative potency. For comparative purposes, the parent drug, Etodolac, has a reported IC50 for COX-2 of approximately 53.5 nM.[11]
Table 1: Comparative COX Inhibitory Activity of Etodolac and its Metabolites
| Compound | Target Enzyme(s) | Reported Potency (IC50) | Activity Status |
| Etodolac | COX-1 and COX-2 | COX-2: ~53.5 nM[11] | Active |
| This compound | COX-1 and COX-2 | Not Reported | Inactive or Marginally Active[9][10] |
| 6-Hydroxyetodolac | COX-1 and COX-2 | Not Reported | Inactive or Marginally Active[9][10] |
| 7-Hydroxyetodolac | COX-1 and COX-2 | Not Reported | Inactive or Marginally Active[9][10] |
| 8-Hydroxyetodolac | COX-1 and COX-2 | Not Reported | Inactive or Marginally Active[9][10] |
Visualizing the Metabolic Deactivation of Etodolac
The metabolic pathway of Etodolac illustrates the conversion of the active parent drug into its inactive metabolites. This process is crucial for the drug's elimination from the body.
Caption: Metabolic pathways of Etodolac leading to inactive metabolites.
Experimental Protocol for Assessing COX Inhibition
To determine the potency of a compound as a COX inhibitor, a robust and validated experimental protocol is essential. The following is a representative in vitro assay for measuring COX-1 and COX-2 inhibition. This type of assay would be used to generate the data, or lack thereof, for the metabolites of Etodolac.
Principle
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The inhibition of this colorimetric reaction is proportional to the inhibition of the COX enzyme.
Materials
-
COX-1 (ovine or human)
-
COX-2 (ovine or human, recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD (colorimetric substrate)
-
Arachidonic Acid (substrate)
-
Test compounds (Etodolac, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology
-
Preparation of Reagents: Prepare all reagents to their final working concentrations in the assay buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 150 µL of assay buffer.
-
Add 10 µL of heme to each well.
-
For inhibitor wells, add 10 µL of the test compound at various concentrations. For control wells (100% activity), add 10 µL of the vehicle (e.g., DMSO).
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitors to bind to the enzymes.
-
Initiation of Reaction:
-
Add 20 µL of the TMPD solution to all wells.
-
Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.
-
-
Measurement: Immediately after adding the arachidonic acid, shake the plate for a few seconds and begin reading the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
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A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 4-Oxo Etodolac in Accordance with ICH Q2(R1) Guidelines
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the analytical methods employed are the bedrock upon which product safety and efficacy are built. The quantification of active pharmaceutical ingredients (APIs), their metabolites, or degradation products is not merely a procedural step but a stringent requirement for regulatory approval. 4-Oxo Etodolac, a key metabolite and potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, requires precise and reliable quantification.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]
Our objective is to move beyond a simple checklist of validation parameters. Instead, we will explore the causality behind each experimental choice, demonstrating how a well-designed validation protocol becomes a self-validating system that ensures the method is fit for its intended purpose. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure.
Chapter 1: The Analytical Foundation: Proposed HPLC Method and System Suitability
The first step in any validation is the establishment of a stable and reproducible chromatographic method. The choices made here are critical, as they directly impact the method's ability to meet the stringent requirements of the subsequent validation studies.
Rationale for Chromatographic Conditions
Based on the physicochemical properties of Etodolac and its analogues, a reversed-phase HPLC (RP-HPLC) method is the logical choice, offering excellent resolving power for moderately polar compounds like this compound.[5][6]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0) is proposed. Acetonitrile is a common organic modifier providing good peak shape, while the acidic buffer suppresses the ionization of the carboxylic acid moiety, ensuring a single, sharp chromatographic peak.
-
Detection: UV detection at 227 nm is selected, as this wavelength offers high sensitivity for Etodolac and its related substances.[6]
Proposed Chromatographic Conditions
| Parameter | Condition | Justification |
| Instrument | HPLC with UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Excellent retention and separation for target analyte. |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ (pH 3.0) (45:55 v/v) | Provides optimal retention, peak shape, and resolution. |
| Flow Rate | 1.0 mL/min | Ensures good separation within a reasonable run time. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection λ | 227 nm | High absorbance wavelength for the analyte.[6] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
System Suitability Testing (SST)
Before any validation run, the chromatographic system must demonstrate its suitability for the intended analysis. SST is not a validation parameter itself, but a prerequisite to ensure the system is performing adequately on the day of analysis.[4]
Protocol: Six replicate injections of a standard solution of this compound (e.g., 50 µg/mL) are performed.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates high column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| % RSD of Retention Time | ≤ 1.0% | Confirms stable pump performance and chromatographic conditions. |
Chapter 2: The Core Validation: Parameters, Protocols, and Performance
Following the ICH Q2(R1) guideline, the analytical method is subjected to a series of tests to verify its performance characteristics.[4][7]
Specificity and Forced Degradation
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8] A simple chromatogram of a pure standard is insufficient. True specificity is demonstrated through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradation products. This proves the method's "stability-indicating" nature.
Experimental Protocol (Forced Degradation): Prepare solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions as described in studies on the parent drug, Etodolac[6][9][10]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.
Data Interpretation & Acceptance Criteria:
-
The method is specific if the this compound peak is well-resolved from all degradation product peaks (Resolution > 2).
-
Peak purity analysis (using PDA data) of the this compound peak in the stressed samples must pass, confirming no co-eluting peaks.
Hypothetical Results Summary:
| Stress Condition | % Degradation | Resolution of Main Peak from Closest Impurity | Peak Purity |
| Acid (0.1 N HCl) | ~15% | 2.8 | Pass |
| Base (0.1 N NaOH) | ~8% | 3.1 | Pass |
| Oxidation (3% H₂O₂) | ~25% | 2.5 | Pass |
| Thermal (80°C) | < 2% | N/A | Pass |
| Photolytic (UV) | ~5% | 3.5 | Pass |
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable levels of precision, accuracy, and linearity.[4]
Experimental Protocol:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Data Interpretation & Acceptance Criteria:
-
Correlation Coefficient (r²): Should be ≥ 0.999. This indicates a strong linear relationship.
-
Y-intercept: Should be close to zero, indicating minimal bias.
-
Residual Plot: The residuals should be randomly scattered around the x-axis, showing no discernible pattern.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25 | 248500 |
| 50 | 501200 |
| 75 | 753500 |
| 100 | 1002400 |
| 125 | 1255100 |
| 150 | 1501800 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Equation | y = 10015x - 850 |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo). This confirms that the method is free from systematic errors or bias.
Experimental Protocol:
-
If a drug product matrix (placebo) is available, spike it with the this compound standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Data Interpretation & Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The % RSD for the recovery at each level should not exceed 2.0%.
Hypothetical Accuracy Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.8 | 100.8% | 0.6% |
| 120% | 120.0 | 119.2 | 99.3% | 0.9% |
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Evaluates the method's performance within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's transferability within a lab.
Experimental Protocol:
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day, preferably with a different analyst or on a different HPLC system.
-
Calculate the % RSD for the results from both sets of analyses and also for the combined data.
Data Interpretation & Acceptance Criteria:
-
The % RSD for repeatability and intermediate precision should not be more than 2.0%.
Hypothetical Precision Data:
| Precision Level | Mean Assay (%) (n=6) | % RSD |
| Repeatability (Day 1, Analyst 1) | 100.3 | 0.75% |
| Intermediate Precision (Day 2, Analyst 2) | 99.8 | 0.88% |
| Overall (n=12) | 100.1 | 0.95% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] These are critical for analyzing impurities or low-level analytes.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting at least six replicates at this concentration and verifying that the precision (% RSD) is acceptable (typically ≤ 10%).
Hypothetical LOD & LOQ Data:
| Parameter | S/N Ratio | Concentration (µg/mL) | Precision at LOQ (%RSD, n=6) |
| LOD | ~ 3:1 | 0.08 | N/A |
| LOQ | ~ 10:1 | 0.25 | 4.5% |
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. This is a critical, often overlooked, parameter that predicts how well a method will perform when transferred to different labs or when minor instrument fluctuations occur.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor).
Data Interpretation & Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria for all tested variations.
-
The change in results should be insignificant.
Hypothetical Robustness Data:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Result |
| Baseline | N/A | 5.4 | 1.1 | Pass |
| Flow Rate | 0.9 mL/min | 6.0 | 1.1 | Pass |
| 1.1 mL/min | 4.9 | 1.1 | Pass | |
| Column Temp. | 28 °C | 5.6 | 1.1 | Pass |
| 32 °C | 5.2 | 1.2 | Pass | |
| Mobile Phase pH | 2.8 | 5.5 | 1.1 | Pass |
| 3.2 | 5.3 | 1.2 | Pass |
Chapter 3: Visualization of the Validation Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the validation study.
Caption: Overall workflow for HPLC method validation.
Caption: Interrelationship of core validation parameters.
Conclusion
The comprehensive validation study detailed above confirms that the proposed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust over the specified range. All tested parameters meet the acceptance criteria outlined in the ICH Q2(R1) guideline.[4] The method's stability-indicating nature was successfully demonstrated through rigorous forced degradation studies. Therefore, this analytical procedure is deemed validated and fit for its intended purpose, such as routine quality control, stability testing, or impurity profiling of this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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Prapulla Putta. RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
Sridhar Siddiraju, Venkatesh Boga. HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. Pharmaceutical Methods. 2014;4(2):52-55. Available from: [Link]
-
Der Pharma Chemica. Method development and validation of HPLC for simultaneous determination of Etodolac. Available from: [Link]
-
N. Sai Prudhvi, et al. RP-HPLC method development for etodolac and thiocolchicoside. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Alazzawi, R. A., & Hassan, M. K. Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal. Available from: [Link]
-
Pappula, N., Mounika, D., & Mounika, V. Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies. 2021;5(3):01-06. Available from: [Link]
-
Al-Salami, H., et al. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites. 2023;13(9):984. Available from: [Link]
-
Bhalani, M., Subrahmanyam, E. V. S., & Shabaraya, A. R. A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. International Journal for Multidisciplinary Research. 2023;5(3). Available from: [Link]
-
Bachhav, D. G., Khadabhadi, S. S., & Deore, L. P. Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Journal of Analytical and Pharmaceutical Chemistry. 2016;3(1):1051. Available from: [Link]
-
de Cássia-Alves, R., et al. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Metabolites. 2024;14(2):98. Available from: [Link]
-
Shimadzu. Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. ASMS 2015 ThP 426. Available from: [Link]
-
Austin Publishing Group. Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Available from: [Link]
-
Saxena, D., Damale, S., & Datar, A. G. Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences. 2016;8(5):232-241. Available from: [Link]
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Navigating Bioanalysis: A Comparative Guide to a Validated HPLC Method for Etodolac and the Quest for 4-Oxo Etodolac Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds and their metabolites is a cornerstone of robust pharmacokinetic and toxicokinetic studies. This guide delves into the critical aspects of a validated analytical method for Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID), and addresses the current landscape of quantifying its metabolite, 4-Oxo Etodolac. While a plethora of validated methods exist for the parent drug, this guide will also illuminate the apparent scarcity of publicly available, detailed validated methods specifically for this compound, a crucial consideration for comprehensive metabolic profiling.
The Importance of Method Validation in Drug Development
Before we dissect a specific method, it is paramount to understand the "why" behind the rigorous process of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data.[1][2] These guidelines are not mere bureaucratic hurdles; they are the bedrock of confidence in the data that informs critical decisions in drug safety and efficacy assessments. The core parameters of this validation, including accuracy and precision, which we will explore in detail, ensure that the measured concentration of an analyte in a biological matrix is a true reflection of its actual concentration.
A Validated HPLC-UV Method for Etodolac: A Case Study
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection remains a workhorse in many bioanalytical laboratories due to its robustness, reliability, and cost-effectiveness. Here, we will examine a representative validated HPLC-UV method for the determination of Etodolac in a biological matrix, outlining the experimental protocol and discussing the significance of each step.
Experimental Protocol: HPLC-UV Quantification of Etodolac
This protocol is a synthesized representation of common practices found in the scientific literature for the quantification of Etodolac.
1. Sample Preparation: The Critical First Step
-
Objective: To extract Etodolac from the biological matrix (e.g., plasma, serum) and remove interfering substances.
-
Procedure:
-
To 100 µL of the plasma sample, add 10 µL of an internal standard (IS) working solution. The IS is a compound with similar physicochemical properties to the analyte but is not present in the sample. It helps to correct for variability during sample processing and analysis.
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol). This step denatures and precipitates proteins, which can interfere with the chromatographic analysis.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the HPLC system.
-
2. Chromatographic Conditions: Separating the Analyte of Interest
-
Objective: To achieve a clear separation of Etodolac and the internal standard from any remaining endogenous components of the matrix.
-
Parameters:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of non-polar to moderately polar compounds like Etodolac.[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically employed. The exact ratio is optimized to achieve the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: Etodolac has a UV absorbance maximum that allows for sensitive detection.
-
Injection Volume: Typically 20 µL.
-
3. Data Analysis: From Peak to Concentration
-
Objective: To calculate the concentration of Etodolac in the original sample.
-
Procedure:
-
The HPLC system's software integrates the area under the chromatographic peaks for both Etodolac and the internal standard.
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Etodolac. The ratio of the analyte peak area to the IS peak area is plotted against the corresponding concentration.
-
The concentration of Etodolac in the unknown samples is then determined by interpolating the peak area ratio from the calibration curve.
-
Experimental Workflow for Etodolac Quantification
Caption: A flowchart of the bioanalytical workflow for Etodolac quantification.
Accuracy and Precision: The Twin Pillars of a Validated Method
Accuracy and precision are two distinct but equally critical parameters in method validation.
-
Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as the percentage of the nominal concentration.
-
Precision describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
The relationship between these two concepts can be visualized as follows:
Relationship between Accuracy and Precision
Caption: Visual representation of accuracy and precision.
Performance Data for a Validated Etodolac HPLC-UV Method
The following table summarizes typical accuracy and precision data for a validated HPLC-UV method for Etodolac, based on values reported in the literature. The data is presented for quality control (QC) samples at low, medium, and high concentrations.
| Quality Control Level | Nominal Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 5 | < 5% | < 5% | 95 - 105% |
| Medium QC | 50 | < 5% | < 5% | 95 - 105% |
| High QC | 100 | < 5% | < 5% | 95 - 105% |
Note: These values are representative and may vary between different validated methods and laboratories.
The Challenge of Quantifying this compound
While numerous validated methods for Etodolac are available, a comprehensive search of the scientific literature reveals a notable lack of publicly detailed, validated analytical methods specifically for its metabolite, this compound. Although the metabolism of Etodolac to various hydroxylated and oxidized forms is acknowledged, specific, robustly validated methods with published accuracy and precision data for this compound are not readily found.
This presents a significant challenge for researchers aiming to conduct a complete pharmacokinetic analysis of Etodolac, as understanding the formation and elimination of its metabolites is crucial for a full safety and efficacy profile.
Potential Reasons for the Information Gap:
-
Proprietary Data: The development and validation of such methods may have been conducted by pharmaceutical companies and kept as proprietary data within regulatory submissions.
-
Focus on the Parent Drug: For many established drugs, the primary focus of bioanalytical method development has been on the parent compound, especially if the metabolites are considered inactive or minor.
-
Analytical Complexity: The quantification of metabolites can be more challenging than the parent drug due to lower concentrations and potential for interference from other metabolites.
Alternative Approaches and Future Directions
For researchers needing to quantify this compound, several strategies can be considered:
-
Method Development and Validation: The most direct approach is to develop and validate a new analytical method, likely using a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This would involve synthesizing or obtaining a certified reference standard for this compound and performing a full method validation according to regulatory guidelines.
-
Simultaneous Quantification Methods: It is plausible that methods for the simultaneous quantification of Etodolac and its major metabolites, including this compound, exist. A more exhaustive literature search focusing on broader metabolic profiling studies of Etodolac might uncover such methods, although the detailed validation data may still be limited.
Conclusion
The accurate and precise quantification of drugs and their metabolites is a non-negotiable aspect of pharmaceutical research and development. While robust and well-documented validated methods for Etodolac are readily available, the specific quantification of its metabolite, this compound, presents a notable challenge due to the scarcity of publicly available, detailed validated methods. This guide has provided a framework for understanding the principles of a validated HPLC method for the parent drug and has highlighted the current gap in knowledge regarding its 4-Oxo metabolite. For researchers in this field, this underscores the importance of either developing and validating in-house methods or collaborating with specialized laboratories to ensure comprehensive and reliable bioanalytical data for a complete understanding of a drug's disposition in the body.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Sinha A, Shrivastava R & Daharwal SJ. (2025) Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. J Pharm Sci Drug Discov, 4(1): 1-6. [Link]
-
Bachhav, D. G., Khadabadi, S. S., & Deore, L. P. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(1), 1061. [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies, 5(2), 10-14. [Link]
-
Telange, D. R. (2012). Bioanalytical Method Validation: A Review Article. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Vidyadhara, S., Srinivas, G., & Ramanaiah, G. (2014). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 1(6), 494-501. [Link]
Sources
A Senior Application Scientist's Guide to Linearity and Range Determination for 4-Oxo Etodolac Bioanalysis: A Comparative Approach
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth comparison of analytical methodologies for establishing the linearity and range of assays for 4-Oxo Etodolac, a potential metabolite and known impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established regulatory principles.
Etodolac is extensively metabolized in the liver, leading to various hydroxylated metabolites and their glucuronides.[1] While the primary metabolic pathways are well-documented, the quantification of minor metabolites or degradation products like this compound (CAS 111478-86-5) can be critical for a complete understanding of the drug's disposition and for safety assessments.[2] The selection of an appropriate analytical technique is paramount for generating reliable data. This guide will compare two workhorse platforms in the bioanalytical laboratory: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
The Foundational Importance of Linearity and Range in Bioanalytical Method Validation
Before comparing technologies, it's crucial to understand why linearity and range are fundamental pillars of bioanalytical method validation. According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a bioanalytical method's response to varying concentrations of the analyte must be well-defined.[3][4]
-
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by a least squares regression analysis of the data.
-
Range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be precise, accurate, and linear. The lower limit of this range is the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).[5]
Establishing a reliable linear range ensures that the concentration of this compound in unknown study samples can be accurately interpolated from the calibration curve.
Methodology Comparison: HPLC-UV vs. LC-MS/MS for this compound
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the biological matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique.[6] It relies on the principle that the analyte of interest, in this case, this compound, absorbs light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.
-
Expertise & Experience Insights: For a molecule like this compound, which possesses a chromophore due to its indole-like core structure, UV detection is a viable option. The method is generally less expensive to develop and run than LC-MS/MS. However, its primary limitation is potential interference from endogenous matrix components or co-administered drugs that absorb at the same wavelength. This can compromise selectivity and elevate the LLOQ.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[7] After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z). Tandem mass spectrometry adds another layer of specificity by fragmenting the parent ion into characteristic product ions.
-
Expertise & Experience Insights: For quantifying low-level metabolites like this compound, especially during early pharmacokinetic studies, LC-MS/MS is often indispensable. The ability to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) virtually eliminates matrix interference, leading to lower LLOQs and cleaner data. While the initial instrument cost and method development complexity are higher, the quality of the resulting data often justifies the investment.
Comparative Performance Data
The following table summarizes the expected performance characteristics for hypothetical HPLC-UV and LC-MS/MS assays developed for this compound in human plasma. These values are based on typical performance for similar small molecules.[6][8]
| Parameter | HPLC-UV | LC-MS/MS | Justification |
| Linear Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | LC-MS/MS offers significantly higher sensitivity, allowing for a lower LLOQ.[7] |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | Both methods can achieve excellent linearity, but LC-MS/MS often shows less variability at the low end. |
| LLOQ Precision (%CV) | < 20% | < 20% | Regulatory guidelines accept up to 20% CV at the LLOQ.[3][4] |
| LLOQ Accuracy (%Bias) | ± 20% | ± 20% | Regulatory guidelines accept up to ±20% bias at the LLOQ.[3][4] |
| Selectivity | Moderate | High | HPLC-UV is susceptible to co-eluting, UV-absorbing interferences. LC-MS/MS (MRM) is highly selective. |
Experimental Protocol: Linearity and Range Determination for a this compound LC-MS/MS Assay
This protocol outlines the steps to establish the linearity and range of an LC-MS/MS method for this compound in human plasma. This protocol is designed to be a self-validating system, incorporating quality control (QC) samples to ensure the integrity of the calibration curve.
Workflow Diagram
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Oxo Etodolac in a Laboratory Setting
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 4-Oxo Etodolac. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive operational and disposal plan grounded in scientific integrity and regulatory compliance. The causality behind each procedural step is explained to ensure a self-validating and trustworthy protocol.
Introduction: The Critical Importance of Proper Chemical Disposal
The U.S. Environmental Protection Agency (EPA) provides a framework for the proper management of hazardous and non-hazardous solid waste under the Resource Conservation and Recovery Act (RCRA).[3] All laboratories generating chemical waste are required to determine if their waste is hazardous prior to disposal.[4] This guide outlines the necessary steps to make this determination for this compound and proceed with a disposal plan that prioritizes safety and compliance.
Part 1: Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough hazard assessment. Lacking a specific Safety Data Sheet (SDS) for this compound, we must apply the principle of "generator knowledge" by using the comprehensive data available for the parent compound, Etodolac, as a conservative and scientifically sound proxy.
Safety Data Sheets for Etodolac classify it as a hazardous substance. It is designated as "Toxic if swallowed," a cause of "serious eye irritation," and is "suspected of damaging fertility or the unborn child."[5] Furthermore, for transportation, it is classified under UN2811 as "TOXIC SOLIDS, ORGANIC, N.O.S." with a Hazard Class of 6.1, a classification reserved for toxic substances.[6]
Based on this profile, this compound must be managed as hazardous waste . This classification is not merely a precaution; it is a regulatory requirement stemming from the inherent toxicity of the chemical class. Under RCRA, a waste is hazardous if it is specifically listed (P- or U-list) or exhibits hazardous characteristics such as toxicity.[7][8] While Etodolac is not on a P or U list, its toxicological properties necessitate its management as a characteristic hazardous waste.
Table 1: Hazard Profile and Regulatory Information for Etodolac
| Parameter | Description | Source(s) |
| CAS Number | 41340-25-4 | [5] |
| GHS Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritationH361: Suspected of damaging fertility or the unborn child | [5] |
| Signal Word | Danger | [9] |
| UN Number | UN2811 | [6] |
| Transport Hazard Class | 6.1 (Toxic solid, organic, n.o.s.) | [6] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [3] |
Part 2: Pre-Disposal Procedures and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is crucial to establish a safe handling environment and utilize appropriate Personal Protective Equipment (PPE). The rationale is to prevent exposure and contamination during both the experimental and disposal phases.
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][10] This is non-negotiable due to the H319 classification ("Causes serious eye irritation").
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[10]
-
Respiratory Protection: While not typically required if handled in a certified chemical fume hood, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a containment device.[6]
Waste Minimization: From an operational and environmental standpoint, the most effective disposal strategy begins with waste minimization. Plan experiments to use the minimum quantity of this compound necessary to achieve the desired scientific outcome.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe containment and disposal of this compound waste.
Step 1: Segregation at the Source
-
Action: All solid waste (e.g., contaminated filter paper, weigh boats, gloves, paper towels) and liquid waste (e.g., solutions, rinsates) containing this compound must be collected separately from non-hazardous waste streams.
-
Causality: This is the most critical step in a compliant waste management program. Co-mingling hazardous waste with non-hazardous trash renders the entire volume hazardous, leading to significantly higher disposal costs and increased regulatory liability.
Step 2: Proper Containerization
-
Action: Use a dedicated, leak-proof, and chemically compatible container clearly labeled as "Hazardous Waste." The container must be kept closed except when adding waste.
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste is added).
-
An appropriate hazard warning (e.g., "Toxic").
-
-
Causality: Proper containerization and labeling are mandated by the EPA to ensure safe handling, prevent accidental exposures, and provide clear communication of the container's contents to all laboratory personnel and waste handlers.
Step 3: Temporary Accumulation and Storage
-
Action: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the operator.
-
Storage Conditions: The storage location should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of spills and unauthorized access, ensuring the waste is managed safely until it can be collected for disposal.
Step 4: Final Disposal via Authorized Channels
-
Action: Do not attempt to dispose of the waste personally. The final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Causality: Hazardous waste requires specialized treatment, typically high-temperature incineration, which can only be performed at a federally permitted facility.[11] EHS professionals are trained to handle the logistics and documentation required for compliant transport and disposal.
Step 5: Documentation
-
Action: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. Your EHS office will typically provide a manifest for tracking the waste from the laboratory to its final destination.
-
Causality: Meticulous record-keeping is a legal requirement under RCRA and is essential for demonstrating regulatory compliance during inspections.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound waste.
Part 4: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to understand which disposal methods are strictly forbidden.
-
Drain Disposal (Sewering): Under no circumstances should this compound or its solutions be poured down the drain. The EPA has implemented a nationwide prohibition on the sewering of hazardous waste pharmaceuticals.[11][12] This practice introduces active chemical agents into waterways, posing a significant threat to aquatic ecosystems and potentially impacting human health.
-
Regular Trash Disposal: Disposing of this chemical in the regular solid waste trash is illegal and unsafe. The FDA guidance for mixing medicines with coffee grounds or kitty litter is intended for household disposal of non-hazardous drugs and is not applicable to a laboratory setting generating regulated hazardous waste.[13][14]
By adhering to this comprehensive guide, researchers and laboratory professionals can manage this compound waste in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards, thereby building a culture of safety that extends beyond the product itself.
References
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Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Oxo Etodolac
This guide provides essential safety and logistical information for the handling and disposal of 4-Oxo Etodolac. As a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, this compound's toxicological properties are not yet fully characterized. Therefore, a cautious and rigorous approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), engineering controls, and procedural workflows to ensure the safety of all laboratory personnel.
The Precautionary Principle: Hazard Assessment of this compound
Given the limited specific toxicity data for this compound, we must operate under the precautionary principle. The safety protocols will be based on the known hazards of its parent compound, Etodolac. Etodolac is classified as an active pharmaceutical ingredient (API) and presents several hazards.[1][2][3] It is toxic if swallowed, causes serious eye irritation, and may cause harm by inhalation or skin absorption.[2][3][4] Furthermore, Etodolac is suspected of damaging fertility or the unborn child.[4][5]
Therefore, this compound must be handled as a hazardous compound with potential for high potency. All personnel must assume it is highly toxic and take all necessary precautions to avoid exposure.[6]
| Hazard Classification (based on Etodolac) | GHS Pictogram | Precautionary Statement | Source |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | H301: Toxic if swallowed | [3][4] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation | [2][3][4] |
| Reproductive Toxicity (Category 2) | Health Hazard | H361: Suspected of damaging fertility or the unborn child | [4] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a hazardous substance.[7] Before any handling of this compound, appropriate engineering and administrative controls must be in place.
-
Chemical Fume Hood: All work involving this compound, especially the handling of powders (e.g., weighing, preparing solutions), must be conducted in a certified chemical fume hood.[6][8] This protects the user from inhaling harmful vapors or fine particles.
-
Designated Work Area: A specific area within the laboratory should be designated for working with potent compounds like this compound. This area should be clearly marked with warning signs.[6]
-
Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling procedures. Eating, drinking, and smoking are strictly prohibited in the laboratory.[9]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to minimize the risk of exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory.[3] Regular prescription glasses do not offer adequate protection from splashes.[8]
-
Face Shield: When there is a significant risk of splashes, such as during the transfer of larger volumes of solutions or cleaning up spills, a face shield should be worn in addition to safety goggles.[10]
Hand Protection
-
Double Gloving: Due to the hazardous nature of this compound, wearing two pairs of chemotherapy-rated, powder-free nitrile gloves is required.[10][11] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.
-
Glove Selection: Ensure gloves meet the ASTM D6978 standard (or its successor) for resistance to chemotherapy drugs, which provides a higher level of protection against potent APIs.[10]
-
Frequent Changes: Change the outer gloves immediately if they become contaminated, torn, or punctured.[11] At a minimum, outer gloves should be changed regularly (e.g., every 30-60 minutes) during extended procedures. Always remove gloves and wash hands thoroughly before leaving the laboratory.[9]
Protective Clothing
-
Disposable Gown: A disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[10][11] These gowns should have long sleeves and tight-fitting knit or elastic cuffs. Standard cloth lab coats are not sufficient as they can absorb chemicals.
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated work area.[10]
-
Closed-Toe Shoes: Sandals, perforated shoes, or any open-toed footwear are strictly forbidden in the laboratory.[6][8]
Respiratory Protection
-
When Required: A NIOSH-approved respirator is necessary if there is a risk of aerosol generation that cannot be fully contained within a fume hood. This includes situations like large-scale powder handling, cleaning up significant spills outside of a containment device, or if engineering controls are not functioning correctly.
-
Type of Respirator: For most applications, a fit-tested N95 or higher-rated disposable respirator is sufficient. In situations with a higher potential for exposure, a powered air-purifying respirator (PAPR) may be necessary.[7] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).
Step-by-Step Operational Plan for Safe Handling
The following workflow provides a procedural guide for handling this compound, from preparation to the completion of the experiment.
Caption: Workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper disposal is a critical step in the safety lifecycle of a hazardous chemical.
-
PPE Disposal: All disposable PPE, including gowns, gloves, shoe covers, and absorbent pads used in the work area, must be considered hazardous waste.[11] Immediately after the procedure, place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Never pour chemical waste down the drain.[8][12]
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. Use a validated cleaning procedure, which may involve washing with a suitable solvent followed by a detergent solution.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] Show the Safety Data Sheet (SDS) for Etodolac to the medical personnel.[12]
-
Spills: Evacuate the immediate area. If the spill is small and contained within the fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the lab, close the doors, and contact your institution's environmental health and safety department.
By adhering to these stringent protocols, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
